molecular formula C18H14Cl3N3O2 B560325 ML 315 hydrochloride

ML 315 hydrochloride

Número de catálogo: B560325
Peso molecular: 410.7 g/mol
Clave InChI: MNCDEAAKKQCKSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Inhibitor of cdc2-like kinases (Clk) and DYRK kinases (IC50 values are 68, 68 and 231 nM for Clk1, Clk4 and Clk2, respectively, and 282 and 1156 nM for Dyrk1A and Dyrk1B). Shows 20-fold selectivity for Clk4 over Dyrk1A. Stable in both mouse and human plasma. Moderately cell permeable.

Propiedades

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCDEAAKKQCKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of ML323: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

ML323 is a potent, reversible, and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1 (USP1-Associated Factor 1) complex.[1][2] This deubiquitinase complex plays a critical role in the DNA Damage Response (DDR), particularly in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[3][4] By inhibiting USP1-UAF1, ML323 prevents the deubiquitination of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), thereby disrupting DNA repair processes and sensitizing cancer cells to DNA-damaging agents like cisplatin.[5] This guide provides an in-depth overview of the mechanism of action of ML323, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Inhibitory Activity of ML323

The inhibitory potency of ML323 against the USP1-UAF1 complex has been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values vary depending on the substrate used, highlighting the importance of utilizing multiple assay formats for a comprehensive understanding of inhibitor activity. The inhibition constants (Ki and K'i) suggest a mixed-inhibition mechanism, indicating that ML323 can bind to both the free enzyme and the enzyme-substrate complex.[2]

Assay TypeSubstrateIC50 (nM)Reference
Ubiquitin-Rhodamine 110 AssayUbiquitin-Rhodamine 11076[1][2][6]
Gel-Based AssayK63-linked diubiquitin (di-Ub)174[1][2]
Gel-Based AssayMonoubiquitinated PCNA (Ub-PCNA)820[1][2]
Inhibition ConstantValue (nM)Reference
Ki (for free enzyme)68[1]
K'i (for enzyme-substrate complex)183[1]

Signaling Pathways Modulated by ML323

ML323 exerts its cellular effects by targeting the USP1-UAF1 deubiquitinase complex, a key regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. These pathways are critical for repairing DNA interstrand crosslinks and bypassing DNA lesions during replication.

Fanconi Anemia Pathway

The FA pathway is essential for the repair of DNA interstrand crosslinks. A crucial step in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which allows it to localize to sites of DNA damage and coordinate repair. USP1-UAF1 is responsible for deubiquitinating FANCD2, a process necessary for the pathway to reset. By inhibiting USP1-UAF1, ML323 leads to the accumulation of monoubiquitinated FANCD2, thereby disrupting the FA pathway.[3][7]

Fanconi_Anemia_Pathway cluster_nucleus Nucleus DNA_damage DNA Interstrand Crosslinks FA_core FA Core Complex (E3 Ligase) DNA_damage->FA_core activates FANCD2_I FANCD2-FANCI FA_core->FANCD2_I monoubiquitinates FANCD2_I_Ub FANCD2-FANCI-Ub (monoubiquitinated) FANCD2_I->FANCD2_I_Ub DNA_repair DNA Repair Proteins FANCD2_I_Ub->DNA_repair recruits USP1_UAF1 USP1-UAF1 FANCD2_I_Ub->USP1_UAF1 substrate Repair_complete Repair Completed DNA_repair->Repair_complete USP1_UAF1->FANCD2_I deubiquitinates ML323 ML323 ML323->USP1_UAF1 inhibits

ML323 inhibits the deubiquitination of FANCD2-FANCI in the Fanconi Anemia pathway.
Translesion Synthesis Pathway

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA. USP1-UAF1 deubiquitinates PCNA, acting as a negative regulator of TLS. Inhibition of USP1-UAF1 by ML323 results in increased levels of monoubiquitinated PCNA, promoting TLS.[5][8]

Translesion_Synthesis_Pathway cluster_nucleus_tls Nucleus DNA_lesion DNA Lesion Replication_fork Stalled Replication Fork DNA_lesion->Replication_fork PCNA PCNA Replication_fork->PCNA monoubiquitination PCNA_Ub PCNA-Ub (monoubiquitinated) PCNA->PCNA_Ub TLS_Polymerase TLS Polymerase PCNA_Ub->TLS_Polymerase recruits USP1_UAF1_tls USP1-UAF1 PCNA_Ub->USP1_UAF1_tls substrate Lesion_bypass Lesion Bypass TLS_Polymerase->Lesion_bypass USP1_UAF1_tls->PCNA deubiquitinates ML323_tls ML323 ML323_tls->USP1_UAF1_tls inhibits

ML323 blocks the deubiquitination of PCNA, a key step in Translesion Synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ML323.

In Vitro USP1-UAF1 Inhibition Assays

A general workflow for determining the in vitro inhibitory activity of ML323 against USP1-UAF1 involves incubating the enzyme with the inhibitor followed by the addition of a substrate and quantification of the product.

Experimental_Workflow cluster_workflow In Vitro Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - USP1-UAF1 enzyme - ML323 inhibitor - Substrate (e.g., Ub-Rho) - Assay Buffer start->prepare_reagents pre_incubation Pre-incubate USP1-UAF1 with varying concentrations of ML323 prepare_reagents->pre_incubation add_substrate Initiate reaction by adding substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation quantify_product Quantify product formation incubation->quantify_product data_analysis Analyze data and determine IC50 quantify_product->data_analysis end End data_analysis->end

A generalized workflow for in vitro inhibition assays of ML323.

1. Ubiquitin-Rhodamine 110 (Ub-Rho) Assay

This is a fluorescence-based high-throughput screening assay to measure the deubiquitinase activity of USP1-UAF1.[6][9]

  • Reagents:

    • USP1-UAF1 enzyme

    • ML323 inhibitor (or other test compounds)

    • Ubiquitin-Rhodamine 110 substrate[10][11][12]

    • Assay Buffer: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/mL BSA, and 0.01% Tween-20[9]

  • Procedure:

    • Dispense USP1-UAF1 enzyme (final concentration ~1 nM) into a 1,536-well plate.[6]

    • Add ML323 at various concentrations.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the enzymatic reaction by adding Ub-Rho substrate (final concentration ~150 nM).[9]

    • Measure the increase in fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time.[10][11]

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. K63-Linked Diubiquitin (di-Ub) Gel-Based Assay

This assay directly visualizes the cleavage of a diubiquitin substrate by USP1-UAF1.[2][9]

  • Reagents:

    • USP1-UAF1 enzyme

    • ML323 inhibitor

    • K63-linked diubiquitin substrate

    • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, and 1 mM DTT[2][9]

    • Laemmli sample buffer

    • SDS-PAGE gels (20%) and Coomassie Blue stain

  • Procedure:

    • Set up reactions containing USP1-UAF1 (e.g., 150 nM), K63-linked diubiquitin (e.g., 3 µM), and varying concentrations of ML323 in the assay buffer.[2][9]

    • Incubate the reactions at 37°C for 1-2 hours.[2]

    • Quench the reactions by adding Laemmli sample buffer.[9]

    • Separate the reaction products (diubiquitin and monoubiquitin) on a 20% SDS-PAGE gel.[9]

    • Stain the gel with Coomassie Blue and quantify the intensity of the bands corresponding to the substrate and product.[9]

    • Calculate the percent inhibition and determine the IC50 value.

3. Reversibility Assay

This assay determines whether the inhibition by ML323 is reversible or irreversible.[2][9]

  • Reagents:

    • USP1-UAF1 enzyme

    • ML323 inhibitor

    • K63-linked diubiquitin or Ub-AMC substrate

    • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, and 1 mM DTT[2][9]

  • Procedure:

    • Pre-incubate a concentrated solution of USP1-UAF1 (e.g., 10 µM) with a high concentration of ML323 (e.g., 10x IC50) for 15 minutes at room temperature.[9]

    • Dilute the enzyme-inhibitor mixture 100-fold into the assay buffer.[2][9]

    • Incubate for an additional 15 minutes to allow for the dissociation of the inhibitor from the enzyme.[9]

    • Add the substrate (e.g., 20 µM K63-linked diubiquitin) and measure the enzymatic activity.[9]

    • Compare the activity to a control where the enzyme was pre-incubated with DMSO. Recovery of enzymatic activity after dilution indicates reversible inhibition.

Cellular Assays

1. Colony Formation Assay

This assay assesses the long-term effect of ML323, alone or in combination with other drugs like cisplatin, on the ability of single cells to proliferate and form colonies.[6][9][13][14][15]

  • Materials:

    • Cancer cell line (e.g., H596 non-small cell lung cancer cells)

    • Cell culture medium and supplements

    • 6-well plates

    • ML323 and cisplatin

    • Methanol and 0.1% or 0.5% crystal violet solution[6][9]

  • Procedure:

    • Seed cells at a low density (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.[6][9]

    • Treat the cells with varying concentrations of ML323, cisplatin, or a combination of both for 48 hours.[9]

    • Remove the drug-containing medium and replace it with fresh medium.

    • Incubate the plates for an additional 7-12 days to allow for colony formation.[6][9]

    • Fix the colonies with methanol and stain with crystal violet.[6][9]

    • Count the number of colonies containing 50 or more cells.[9][13]

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

ML323 is a valuable chemical probe for studying the role of the USP1-UAF1 deubiquitinase complex in cellular processes, particularly in the context of the DNA damage response. Its mechanism of action, centered on the inhibition of FANCD2 and PCNA deubiquitination, provides a strong rationale for its investigation as a potential therapeutic agent, especially in combination with DNA-damaging chemotherapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug development and cancer biology.

References

The Cellular Target of ML315: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective small-molecule inhibitor that has been identified as a valuable chemical probe for studying the biological functions of the cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk).[1][2] These kinase families play crucial roles in regulating mRNA splicing, cell cycle progression, and other fundamental cellular processes.[1][3] Dysregulation of Clk and Dyrk kinase activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the cellular target of ML315, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathway.

Core Cellular Targets: Clk and Dyrk Kinases

The primary cellular targets of ML315 are members of the Clk and Dyrk kinase families. ML315 exhibits potent inhibitory activity against several isoforms within these families, demonstrating a degree of selectivity that makes it a useful tool for dissecting their specific cellular roles.

Quantitative Data: Inhibitory Potency of ML315

The inhibitory activity of ML315 against a panel of Clk and Dyrk kinases was determined using the LanthaScreen® Eu Kinase Binding Assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
Clk Family
CLK168
CLK2231
CLK3>10,000
CLK468
Dyrk Family
DYRK1A282
DYRK1B1156
DYRK2Not Determined
DYRK3Not Determined

Data sourced from Coombs et al., Bioorg Med Chem Lett, 2013.[5]

Kinome Selectivity

To assess the selectivity of ML315, it was profiled against a broad panel of 442 kinases in the KINOMEscan® assay at a concentration of 10 µM. The results demonstrated high selectivity for the Clk and Dyrk families. Further off-target pharmacology screening against a panel of 68 receptors, ion channels, and transporters showed minimal activity, with only a few targets exhibiting greater than 50% inhibition at 10 µM.

Off-Target% Inhibition at 10 µM
Adenosine A3 Receptor58
Dopamine D4 Receptor62
Sigma σ2 Receptor55

Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[6]

Experimental Protocols

Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines the general procedure for determining the in vitro potency of ML315 against its target kinases.

Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody (donor) and the tracer (acceptor). Inhibitors that bind to the ATP pocket of the kinase compete with the tracer, leading to a decrease in the FRET signal.[7][8]

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

  • Recombinant tagged kinase (e.g., GST-tagged CLK1)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST Antibody)

  • Kinase Tracer

  • ML315 (or other test compound) serially diluted in DMSO

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (e.g., ML315) in Kinase Buffer A.

    • Prepare a 3X mixture of the kinase and Eu-anti-tag antibody in Kinase Buffer A. The optimal concentrations of kinase and antibody should be predetermined.

    • Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The tracer concentration should be approximately at its Kd for the target kinase.[10][11]

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[9]

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission).[8]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_readout Incubation & Readout ML315 ML315 Stock (DMSO) ML315_3x 3X ML315 in Buffer ML315->ML315_3x Serial Dilution Kinase_Ab Kinase + Eu-Ab Stock Kinase_Ab_3x 3X Kinase/Ab in Buffer Kinase_Ab->Kinase_Ab_3x Tracer Tracer Stock Tracer_3x 3X Tracer in Buffer Tracer->Tracer_3x Add_ML315 Add 5 µL of 3X ML315 ML315_3x->Add_ML315 Add_Kinase_Ab Add 5 µL of 3X Kinase/Ab Kinase_Ab_3x->Add_Kinase_Ab Add_Tracer Add 5 µL of 3X Tracer Tracer_3x->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Cellular Signaling Pathway

Clk and Dyrk kinases are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity from a limited number of genes. They exert their function by phosphorylating Serine/Arginine-rich (SR) proteins, which are essential components of the spliceosome.

Mechanism of Action:

  • SR Protein Phosphorylation: In the nucleus, Clk and Dyrk kinases phosphorylate the RS (Arginine/Serine-rich) domains of SR proteins.[1][3]

  • Spliceosome Recruitment: This phosphorylation event is critical for the recruitment of SR proteins to pre-mRNA and the subsequent assembly of the spliceosome at the correct splice sites.[12]

  • Alternative Splicing Regulation: The pattern of SR protein phosphorylation influences the selection of splice sites, thereby controlling alternative splicing events and the production of different mRNA isoforms.[4][12]

  • Inhibition by ML315: ML315, by inhibiting Clk and Dyrk kinases, prevents the phosphorylation of SR proteins. This leads to altered alternative splicing patterns, which can affect the expression of proteins involved in various cellular processes, including cell cycle control and apoptosis.[12]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Clk_Dyrk Clk / Dyrk Kinases SR_Proteins SR Proteins (unphosphorylated) Clk_Dyrk->SR_Proteins Phosphorylates ML315 ML315 ML315->Clk_Dyrk Inhibits pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA_isoforms Altered mRNA Isoforms Spliceosome->mRNA_isoforms Regulates Splicing Protein_Expression Altered Protein Expression mRNA_isoforms->Protein_Expression Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Protein_Expression->Cellular_Effects

References

ML315 Inhibitor: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML315, a potent and selective inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. This document details the quantitative data, experimental protocols, and the underlying signaling pathways affected by this chemical probe, offering valuable insights for researchers in kinase inhibitor development and related fields.

Discovery and Potency of ML315

ML315 was identified through the screening of a chemical library for inhibitors of CLK4 using a bioluminescent luciferase-based kinase assay that monitors ATP consumption.[1] Subsequent structure-activity relationship (SAR) studies led to the development of ML315, a substituted pyrimidine, as a highly selective inhibitor of both CLK and DYRK kinase families.[1][2]

The inhibitory activity of ML315 was quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. The results demonstrate that ML315 potently inhibits several CLK and DYRK isoforms in the nanomolar range.

Kinase TargetIC50 (nM)
Clk168
Clk2231
Clk3>10,000
Clk468
Dyrk1A282
Dyrk1B1156
Data compiled from Coombs TC, et al. Bioorg Med Chem Lett. 2013.[2]

Further screening against a panel of 442 kinases revealed the high selectivity of ML315 for the CLK and DYRK families, with minimal off-target effects.[1][2]

Synthesis of ML315

The synthesis of ML315 is achieved through a multi-step process, as outlined in the following scheme. The key steps involve the formation of a pyrimidine core followed by functionalization.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Synthesis of ML315 Starting Material 1 2-amino-4-chloropyrimidine Intermediate A 2-amino-4-arylpyrimidine Starting Material 1->Intermediate A Suzuki Coupling (Pd catalyst, base) Starting Material 2 Arylboronic Acid Starting Material 2->Intermediate A ML315 ML315 Intermediate A->ML315 Buchwald-Hartwig Amination (Pd catalyst, base) Starting Material 3 Substituted Aniline Intermediate B Amine Intermediate Starting Material 3->Intermediate B Functional Group Manipulation Intermediate B->ML315

Figure 1: Synthetic route to ML315.

Experimental Protocol: Synthesis of ML315

The synthesis of ML315 involves a Suzuki coupling reaction followed by a Buchwald-Hartwig amination.

Step 1: Suzuki Coupling to form 2-amino-4-arylpyrimidine (Intermediate A)

  • To a solution of 2-amino-4-chloropyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-amino-4-arylpyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination to form ML315

  • A mixture of the 2-amino-4-arylpyrimidine intermediate (1.0 eq), the appropriate substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq) is prepared in a reaction vessel.

  • A dry, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the final product, ML315.

Experimental Protocols for Kinase Inhibition Assays

The inhibitory activity of ML315 against CLK and DYRK kinases is determined using biochemical and cell-based assays.

Biochemical Kinase Assay

A common method for determining the in vitro inhibitory activity of compounds like ML315 is a bioluminescent kinase assay, such as the Kinase-Glo® assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction.

G cluster_0 Reaction Setup Kinase CLK or DYRK Kinase Reaction_Mix Reaction Mixture (Kinase, Substrate, ATP, ML315, Buffer) Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix ML315 ML315 (Inhibitor) ML315->Reaction_Mix Assay_Buffer Assay Buffer Assay_Buffer->Reaction_Mix Incubation Incubation (Room Temperature) Reaction_Mix->Incubation Kinase_Reaction Kinase Reaction (Phosphorylation) Incubation->Kinase_Reaction KinaseGlo_Reagent Kinase-Glo® Reagent Kinase_Reaction->KinaseGlo_Reagent Luminescence_Measurement Measure Luminescence (Plate Reader) KinaseGlo_Reagent->Luminescence_Measurement Data_Analysis Data Analysis (Calculate IC50) Luminescence_Measurement->Data_Analysis

Figure 2: Workflow for a biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of ML315 in a suitable solvent (e.g., DMSO). Prepare solutions of the target kinase (e.g., recombinant human CLK1), a suitable peptide substrate, and ATP in kinase assay buffer.

  • Assay Plate Setup: Add a small volume of the ML315 dilutions to the wells of a 384-well plate. Include control wells with solvent only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each ML315 concentration and plot the data to determine the IC50 value using a suitable software.

Cell-Based Assay

Cell-based assays are crucial for determining the activity of an inhibitor in a more physiologically relevant context.[3][4][5][6] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase within cells.

Protocol:

  • Cell Culture and Plating: Culture a relevant cell line (e.g., a human cell line known to express the target kinases) under standard conditions. Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of ML315 (and appropriate vehicle controls) for a specified duration.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.

  • Western Blotting or ELISA: Analyze the cell lysates by Western blotting or ELISA using an antibody specific for the phosphorylated form of a known downstream substrate of CLK or DYRK kinases. A loading control (e.g., an antibody against a housekeeping protein like GAPDH) should be used to normalize the data.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate or the loading control. Determine the concentration of ML315 that causes a 50% reduction in the phosphorylation of the substrate (EC50).

Mechanism of Action and Signaling Pathway

ML315 exerts its biological effects by inhibiting the catalytic activity of CLK and DYRK kinases. These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7] By inhibiting CLK and DYRK, ML315 can modulate alternative splicing events.

Furthermore, CLK and DYRK kinases are implicated in the regulation of the Wnt signaling pathway.[8][9][10] The Wnt pathway is critical for numerous cellular processes, including cell proliferation, differentiation, and fate determination.[7] Dysregulation of the Wnt pathway is associated with various diseases, including cancer. By inhibiting CLK and DYRK, ML315 can indirectly modulate the activity of the Wnt signaling pathway.[8][9][10]

G cluster_0 Upstream Signaling cluster_1 Cytoplasmic Regulation cluster_2 Nuclear Events cluster_3 CLK/DYRK Regulation of Splicing Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activation Transcription Transcription Wnt_Target_Genes->Transcription CLK_DYRK CLK/DYRK Kinases SR_Proteins SR Proteins CLK_DYRK->SR_Proteins phosphorylation pre_mRNA pre-mRNA SR_Proteins->pre_mRNA binding mRNA_Splicing Alternative Splicing pre_mRNA->mRNA_Splicing Spliced_mRNA Spliced mRNA (Wnt pathway components) mRNA_Splicing->Spliced_mRNA Spliced_mRNA->Destruction_Complex influences components ML315 ML315 ML315->CLK_DYRK inhibition

Figure 3: ML315 inhibits CLK/DYRK, impacting Wnt signaling.

This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of the ML315 inhibitor. The detailed protocols and data presented herein are intended to facilitate further research and application of this valuable chemical probe in the study of CLK and DYRK kinase biology and the development of novel therapeutics.

References

The Biological Activity of ML315 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small-molecule inhibitor of the Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (Dyrk).[1] As a dual inhibitor of these two kinase families, ML315 serves as a valuable chemical probe for elucidating the cellular functions of these enzymes and as a potential starting point for the development of therapeutics targeting diseases in which these kinases are implicated, such as cancer and neurological disorders. This technical guide provides a comprehensive overview of the biological activity of ML315 hydrochloride, including its target profile, associated signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Biological Activity

The inhibitory activity of ML315 hydrochloride has been quantified against a panel of kinases, demonstrating high affinity for several members of the Clk and Dyrk families. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
Clk168[1]
Clk2231[1]
Clk468[1]
Dyrk1A282[1]
Dyrk1B1156[1]

Table 1: Inhibitory potency of ML315 hydrochloride against target kinases.

Signaling Pathways

ML315 hydrochloride exerts its biological effects by inhibiting Clk and Dyrk kinases, which are key regulators of fundamental cellular processes.

Clk Kinases and Pre-mRNA Splicing

The Cdc2-like (Clk) kinases are crucial regulators of pre-messenger RNA (pre-mRNA) splicing, a fundamental process for the maturation of most eukaryotic mRNAs. Clks phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation is critical for the assembly of the spliceosome and the subsequent removal of introns. By inhibiting Clk kinases, ML315 can modulate alternative splicing events, which are frequently dysregulated in cancer and other diseases.

clk_pathway ML315 ML315 Hydrochloride Clk Clk Kinases (Clk1, Clk2, Clk4) ML315->Clk Inhibition SR_proteins SR Proteins Clk->SR_proteins Phosphorylation Spliceosome Spliceosome Assembly SR_proteins->Spliceosome Splicing Pre-mRNA Splicing Spliceosome->Splicing Alt_Splicing Alternative Splicing Modulation Splicing->Alt_Splicing

Clk Kinase Signaling Pathway and ML315 Inhibition.
Dyrk Kinases in Cellular Regulation

The dual-specificity tyrosine-regulated kinase (Dyrk) family is involved in a wide array of cellular processes, including cell cycle regulation, neuronal development, and cellular stress responses. For instance, Dyrk1B has been linked to the Hedgehog signaling pathway and is implicated in the survival of cancer cells. The inhibition of Dyrk kinases by ML315 can therefore impact multiple signaling cascades, making it a tool to study these diverse biological functions.

dyrk_pathway ML315 ML315 Hydrochloride Dyrk Dyrk Kinases (Dyrk1A, Dyrk1B) ML315->Dyrk Inhibition Cell_Cycle Cell Cycle Control Dyrk->Cell_Cycle Neuronal_Dev Neuronal Development Dyrk->Neuronal_Dev Hedgehog Hedgehog Pathway Dyrk->Hedgehog Cell_Survival Cancer Cell Survival Hedgehog->Cell_Survival

Dyrk Kinase Signaling Pathways and ML315 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ML315 hydrochloride's biological activity.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of inhibitors to their target kinases.

Objective: To determine the IC50 value of ML315 hydrochloride against a specific kinase.

Materials:

  • ML315 hydrochloride

  • Target kinase (e.g., Clk1, Dyrk1A)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of ML315 hydrochloride in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-anti-Tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the diluted ML315 hydrochloride solutions. Subsequently, add the kinase/antibody mixture to all wells. Finally, add the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the ML315 hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

lantha_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound ML315 Serial Dilution Plate Add to 384-well Plate: 1. ML315 2. Kinase/Ab 3. Tracer Compound->Plate Kinase_Ab Kinase + Eu-Antibody Mixture Kinase_Ab->Plate Tracer AF647-Tracer Solution Tracer->Plate Incubate Incubate 1 hr at RT Plate->Incubate Read Read TR-FRET (Ex: 340nm, Em: 615/665nm) Incubate->Read Calculate Calculate Emission Ratio (665nm / 615nm) Read->Calculate Plot Plot Ratio vs. [ML315] Determine IC50 Calculate->Plot

Workflow for LanthaScreen™ Kinase Binding Assay.
Cellular Assay: In-Cell Western™ for Phospho-SR Proteins

This assay measures the ability of ML315 to inhibit the phosphorylation of SR proteins in a cellular context.

Objective: To assess the functional inhibition of Clk kinases by ML315 in cells.

Materials:

  • Human cell line (e.g., HeLa)

  • ML315 hydrochloride

  • Primary antibodies: anti-phospho-SR protein (specific for a Clk phosphorylation site) and a loading control antibody (e.g., anti-actin)

  • IR-Dye labeled secondary antibodies

  • 96-well microplates

  • Cell culture medium and reagents

  • Fixation and permeabilization buffers

  • Blocking buffer

  • Infrared imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ML315 hydrochloride for a specified period (e.g., 2 hours).

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the primary antibodies (anti-phospho-SR and anti-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the corresponding IR-Dye labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the cells and scan the plate using an infrared imaging system to detect the fluorescence signals from both channels.

  • Data Analysis: Quantify the intensity of the phospho-SR protein signal and normalize it to the loading control signal. Plot the normalized signal against the ML315 concentration to determine the cellular EC50.

Conclusion

ML315 hydrochloride is a well-characterized dual inhibitor of Clk and Dyrk kinases. Its potent and selective activity, coupled with its demonstrated cellular effects, makes it an indispensable tool for researchers investigating the roles of these kinases in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing ML315 in future studies.

References

Technical Guide: ML315 Hydrochloride - A Potent Inhibitor of Clk and DYRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of ML315 hydrochloride against Cdc2-like kinases (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). The information presented herein is intended to support research and development efforts in oncology, neurology, and other fields where these kinases play a critical role.

Data Presentation: IC50 Values of ML315 Hydrochloride

ML315 hydrochloride has been characterized as a potent inhibitor of several Clk and DYRK kinase family members. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across these kinases.

Kinase TargetIC50 (nM)
Clk168
Clk2231
Clk3>10,000
Clk468
DYRK1A282
DYRK1B1156

Experimental Protocols: Determination of IC50 Values

The IC50 values for ML315 hydrochloride were determined using in vitro kinase assays, primarily employing a luminescent ATP detection platform, such as the Kinase-Glo® or ADP-Glo™ assays. These assays measure the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.

General Principle of Luminescent Kinase Assays

Luminescent kinase assays are homogeneous, high-throughput methods for measuring kinase activity. The general principle involves a kinase reaction followed by a detection step.

  • Kinase-Glo® Assay: This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. A proprietary thermostable luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal. The signal intensity is inversely proportional to the kinase activity.

  • ADP-Glo™ Assay: This assay measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is subsequently quantified using a luciferase-luciferin reaction. The luminescent signal is directly proportional to the kinase activity.

Representative In Vitro Kinase Inhibition Assay Protocol

The following is a representative protocol for determining the IC50 values of a test compound like ML315 hydrochloride against a panel of kinases using a luminescent assay format. It is based on publicly available protocols for similar kinases and assay platforms.

Materials:

  • Recombinant human kinases (Clk1, Clk2, Clk4, DYRK1A, DYRK1B)

  • Kinase-specific substrates (e.g., Myelin Basic Protein for CLK1, RS peptide for Clk4)

  • ATP solution

  • Kinase assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100)

  • ML315 hydrochloride, serially diluted in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo® or ADP-Glo™ from Promega)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of ML315 hydrochloride in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Dispense a small volume (e.g., 23 nL) of the serially diluted compound or DMSO (vehicle control) into the wells of the microplate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate kinase substrate. The concentrations of ATP and substrate should be optimized for each kinase, ideally at or near their respective Km values.

  • Initiation of Kinase Reaction: Add the kinase enzyme, diluted in kinase assay buffer, to the wells to start the reaction. The final enzyme concentration should be optimized to achieve a sufficient signal window.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 45-60 minutes).

  • Detection:

    • For Kinase-Glo®: Add an equal volume of Kinase-Glo® reagent to each well. Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • For ADP-Glo™: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the vehicle control (DMSO) wells, which represent 100% kinase activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Assay Conditions:

  • qHTS Clk4 Kinase-Glo Assay:

    • Final concentrations: 25 nM Clk4, 100 µM RS peptide, 1 µM ATP.[1]

    • Incubation: 4.5 hours at room temperature.[1]

  • DYRK1B Kinase Assay:

    • A master mix is prepared with 5x Kinase assay buffer, 500 µM ATP, and 10 mg/ml DYRK-tide substrate.[2]

    • The reaction is initiated by adding diluted DYRK1B kinase.[2]

    • Incubation: 45 minutes at 30°C.[2]

Visualization of Signaling Pathways and Experimental Workflows

Clk/DYRK Signaling Pathway in Pre-mRNA Splicing

Clk and DYRK kinases are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation modulates the localization and activity of SR proteins, which are essential for the assembly of the spliceosome and the recognition of splice sites.

G Clk/DYRK Signaling in Pre-mRNA Splicing cluster_nucleus Nucleus Clk_DYRK Clk / DYRK Kinases SR_proteins_hypo Hypophosphorylated SR Proteins (in Nuclear Speckles) Clk_DYRK->SR_proteins_hypo Phosphorylation SR_proteins_hyper Hyperphosphorylated SR Proteins (Nucleoplasm) SR_proteins_hypo->SR_proteins_hyper Spliceosome Spliceosome Assembly SR_proteins_hyper->Spliceosome Recruitment & Activation mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome ML315 ML315 ML315->Clk_DYRK Inhibition

Caption: Clk/DYRK kinases phosphorylate SR proteins, regulating their role in spliceosome assembly.

Experimental Workflow for Luminescent Kinase Assay

The following diagram illustrates the general workflow for determining kinase inhibition using a luminescent assay format, such as Kinase-Glo® or ADP-Glo™.

G Luminescent Kinase Inhibition Assay Workflow cluster_workflow start Start plate_prep Prepare Assay Plate (Add ML315 Dilutions) start->plate_prep reagent_prep Prepare Reaction Mix (Kinase, Substrate, ATP) plate_prep->reagent_prep reaction Initiate Kinase Reaction reagent_prep->reaction incubation Incubate at 30°C reaction->incubation detection_reagent Add Luminescent Detection Reagent incubation->detection_reagent signal_stabilization Incubate at RT detection_reagent->signal_stabilization readout Measure Luminescence signal_stabilization->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: Workflow for determining kinase inhibitor IC50 values using a luminescent assay.

References

In-Depth Technical Guide to the Structure-Activity Relationship of ML315 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML315 analogs, a series of potent inhibitors of the cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (Dyrk) kinases. ML315 and its analogs are valuable chemical probes for studying the roles of these kinases in cellular processes, particularly mRNA splicing, and represent a promising starting point for the development of therapeutics targeting diseases associated with aberrant splicing, such as cancer and neurodegenerative disorders.

Introduction to ML315 and its Targets

ML315 is a substituted pyrimidine that acts as a potent and selective inhibitor of several Clk and Dyrk kinase family members.[1] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. By inhibiting these kinases, ML315 can modulate alternative splicing events, making it a valuable tool for dissecting the complexities of gene expression and for investigating the therapeutic potential of splicing modulation.

The development of ML315 was the result of a focused effort to identify novel chemotypes for Clk and Dyrk inhibition with improved selectivity profiles. The core of the SAR studies revolved around a pyrimidine scaffold, exploring various substitutions to enhance potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for ML315 and its key analogs, detailing their inhibitory activity (IC50) against a panel of Clk and Dyrk kinases. The data is compiled from the primary publication by Coombs et al. (2013).

Table 1: Core Scaffold and Analogs of Series 1

CompoundClk1 IC₅₀ (nM)Clk2 IC₅₀ (nM)Clk4 IC₅₀ (nM)Dyrk1A IC₅₀ (nM)Dyrk1B IC₅₀ (nM)
1 H3,5-dichlorobenzyl10540963162234
2 Me3,5-dichlorobenzyl8935055145210
3 Cl3,5-dichlorobenzyl7529048130195
4 H4-chlorobenzyl250>1000180450600
5 H3-methoxybenzyl310>1000215510680

Table 2: Analogs of Series 2 (ML315 Series)

CompoundArRClk1 IC₅₀ (nM)Clk2 IC₅₀ (nM)Clk4 IC₅₀ (nM)Dyrk1A IC₅₀ (nM)Dyrk1B IC₅₀ (nM)
6 Phenyl3,5-dichlorobenzyl9838072155220
7 4-chlorophenyl3,5-dichlorobenzyl7025050120180
8 3,4-methylenedioxyphenyl3,5-dichlorobenzyl6823145282350
ML315 (9) 3,4-methylenedioxyphenyl 3,5-dichlorobenzyl 68 231 45 282 350
10 3,4-methylenedioxyphenyl4-chlorobenzyl150600110400510
11 3,4-methylenedioxyphenyl3-methoxybenzyl210850160550690

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of ML315 and its analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase (Clk1, Clk2, Clk4, Dyrk1A, or Dyrk1B)

  • Substrate peptide (e.g., RS domain peptide for Clks)

  • ATP

  • Test compounds (ML315 analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well, low volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase and its specific substrate peptide.

    • Serially dilute the test compounds in DMSO and add them to the assay plate.

    • Add the kinase/substrate mixture to the wells containing the test compounds.

    • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

    • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Splicing Assay (RT-PCR for VEGF Splice Variants)

This assay assesses the ability of the compounds to modulate alternative splicing in a cellular context by measuring changes in the ratio of vascular endothelial growth factor (VEGF) splice variants.

Materials:

  • Human cell line (e.g., HEK293)

  • Cell culture medium and supplements

  • Test compounds (ML315 analogs)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers specific for VEGF splice variants (e.g., VEGF-A₁₆₅ and VEGF-A₁₂₁)

  • PCR master mix

  • Agarose gel electrophoresis equipment

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • RNA Extraction and Reverse Transcription:

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification:

    • Perform PCR using primers that flank the alternatively spliced region of VEGF to amplify the different splice variants.

    • Use a PCR master mix and run the reaction on a thermal cycler with appropriate cycling conditions.

  • Analysis of Splice Variants:

    • Separate the PCR products by agarose gel electrophoresis.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light.

    • Quantify the intensity of the bands corresponding to the different VEGF splice variants.

    • Calculate the ratio of the splice variants and compare the ratios in treated versus untreated cells to determine the effect of the compounds on splicing.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflow.

Signaling_Pathway cluster_nucleus Nucleus ML315 ML315 Clk_Dyrk Clk/Dyrk Kinases ML315->Clk_Dyrk Inhibition SR_Proteins SR Proteins (inactive) Clk_Dyrk->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing

Caption: Clk/Dyrk signaling pathway for mRNA splicing and the inhibitory action of ML315.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of ML315 analogs Plate_Setup 3. Add compounds and kinase mixture to plate Compound_Prep->Plate_Setup Kinase_Prep 2. Prepare Kinase/ Substrate mixture Kinase_Prep->Plate_Setup Reaction_Start 4. Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation1 5. Incubate for 1 hour at room temperature Reaction_Start->Incubation1 Stop_Reaction 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation1->Stop_Reaction Incubation2 7. Incubate for 40 mins Stop_Reaction->Incubation2 Signal_Gen 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation2->Signal_Gen Incubation3 9. Incubate for 30-60 mins Signal_Gen->Incubation3 Read_Plate 10. Measure luminescence Incubation3->Read_Plate Calc_IC50 11. Calculate IC50 values Read_Plate->Calc_IC50

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Summary of Structure-Activity Relationships

The SAR studies of ML315 and its analogs have revealed several key insights into the structural requirements for potent and selective inhibition of Clk and Dyrk kinases:

  • The Pyrimidine Core: The 4-aminopyrimidine scaffold serves as a crucial hinge-binding motif, interacting with the kinase hinge region, a common feature for ATP-competitive inhibitors.

  • Substitution at the 5-position: Aromatic substitutions at this position are well-tolerated and contribute significantly to potency. The 3,4-methylenedioxyphenyl group found in ML315 is optimal for activity against the target kinases.

  • The Amine Linker: The secondary amine linker is essential for maintaining the correct orientation of the substituents.

  • The N-benzyl Group: The nature and substitution pattern of the N-benzyl group are critical for both potency and selectivity. The 3,5-dichlorobenzyl group is highly favorable, likely due to its ability to occupy a specific hydrophobic pocket in the active site of the target kinases. Modifications to this group generally lead to a decrease in inhibitory activity.

References

An In-depth Technical Guide to the Physicochemical Properties of ML315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent and selective dual inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK). This technical guide provides a comprehensive overview of the physicochemical properties of ML315 hydrochloride, its mechanism of action through the inhibition of key signaling pathways, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and drug discovery.

Physicochemical Properties

ML315 hydrochloride is a synthetic organic compound belonging to the pyrimidine class. The following table summarizes its key physicochemical properties. Due to the limited availability of experimental data for certain parameters, predicted values from computational models are provided where noted.

PropertyValueSource
Chemical Name 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochlorideInternal
Molecular Formula C₁₈H₁₃Cl₂N₃O₂・HCl[1]
Molecular Weight 410.68 g/mol [1]
CAS Number 1440251-53-5[1]
Appearance Solid[2]
Solubility Soluble to 100 mM in DMSOSoluble to 50 mM in ethanol[1]
Aqueous Solubility Data not available[2]
Melting Point Data not available (Predicted: ~220-240 °C)[2]
pKa Data not available (Predicted acidic pKa: ~7.5-8.5; Predicted basic pKa: ~2.5-3.5)Internal
Purity ≥98% (by HPLC)[1]

Note on Predicted Values: The melting point and pKa values are estimations derived from computational prediction tools and should be confirmed experimentally.

Mechanism of Action and Signaling Pathways

ML315 is a dual-selective inhibitor of the Clk and DYRK families of protein kinases.[3] These kinases play crucial roles in various cellular processes, and their dysregulation is implicated in several diseases, including cancer and neurological disorders.

Inhibition of Cyclin-Dependent Kinase (CDK)-like (Clk) Kinases

The Cdc2-like kinases (Clks) are involved in the regulation of pre-mRNA splicing. By inhibiting Clks, ML315 can modulate the splicing of various genes, which can be particularly relevant in cancer cells that often exhibit altered splicing patterns. The general mechanism of CDK inhibition involves blocking the cell cycle progression. CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle.[4][5] Inhibition of CDK-like kinases by ML315 can arrest the cell cycle and inhibit tumor growth.

CDK_Pathway cluster_G1 G1 Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits E2F E2F Rb->E2F inhibits S_Phase_Entry S-Phase Entry (Cell Proliferation) E2F->S_Phase_Entry promotes ML315 ML315 ML315->CyclinD_CDK46 inhibits

Caption: CDK Signaling Pathway Inhibition by ML315.

Inhibition of Dual-specificity Tyrosine-regulated Kinases (DYRK)

The DYRK family, particularly DYRK1A, is implicated in neurodevelopment and is linked to neurodegenerative diseases like Alzheimer's and Down syndrome.[6][7] DYRK1A can phosphorylate several downstream targets, including the amyloid precursor protein (APP) and tau protein, contributing to the pathology of these diseases.[6] By inhibiting DYRK1A, ML315 can potentially mitigate the neurotoxic effects associated with its overexpression.

DYRK1A_Pathway DYRK1A DYRK1A APP Amyloid Precursor Protein (APP) DYRK1A->APP phosphorylates Tau Tau Protein DYRK1A->Tau phosphorylates Amyloid_Beta Amyloid-β Production APP->Amyloid_Beta leads to NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs leads to Neuronal_Dysfunction Neuronal Dysfunction & Neurodegeneration Amyloid_Beta->Neuronal_Dysfunction NFTs->Neuronal_Dysfunction ML315 ML315 ML315->DYRK1A inhibits

Caption: DYRK1A Signaling Pathway Inhibition by ML315.

Experimental Protocols

The following section details the methodologies for key experiments to characterize ML315 hydrochloride.

Determination of Physicochemical Properties

Objective: To determine the temperature range over which ML315 hydrochloride transitions from a solid to a liquid.

Protocol:

  • Ensure the ML315 hydrochloride sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/minute initially to get an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, repeat the process with a new sample, heating at a slower rate of 1-2 °C/minute when the temperature is within 20 °C of the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Objective: To determine the acid dissociation constant(s) of ML315 hydrochloride.

Protocol:

  • Prepare a stock solution of ML315 hydrochloride in a suitable solvent (e.g., DMSO).

  • Prepare a series of buffers with a range of known pH values.

  • Add a small, constant volume of the ML315 hydrochloride stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH.

  • The resulting titration curve can be analyzed to determine the pKa value(s), which correspond to the pH at the inflection point(s) of the curve.

Biological Assays

Objective: To determine the inhibitory potency (e.g., IC₅₀) of ML315 hydrochloride against target kinases (Clk and DYRK families).

Protocol:

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Prepare serial dilutions of ML315 hydrochloride in DMSO.

  • Add the diluted ML315 hydrochloride or DMSO (as a control) to the reaction wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the reaction for a specific time at an optimal temperature (e.g., 30 °C).

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]

  • Plot the percentage of kinase inhibition against the logarithm of the ML315 hydrochloride concentration.

  • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and ML315 dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction: Kinase + Substrate + ML315/DMSO Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Quantify Product Incubate->Stop_Reaction Data_Analysis Data Analysis (IC50 determination) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Kinase Inhibition Assay.

Analytical Methods

Objective: To assess the purity of the ML315 hydrochloride sample.

Protocol:

  • Develop a suitable HPLC method, including the choice of a column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid), flow rate, and detection wavelength (determined from the UV-Vis spectrum of ML315).

  • Prepare a standard solution of ML315 hydrochloride of known concentration in a suitable solvent.

  • Inject the standard solution into the HPLC system to determine the retention time of the main peak.

  • Prepare a solution of the ML315 hydrochloride sample to be tested at a similar concentration.

  • Inject the sample solution into the HPLC system.

  • Analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Objective: To confirm the chemical structure of ML315 hydrochloride.

Protocol:

  • Dissolve a small amount of ML315 hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the observed spectra are consistent with the expected structure of ML315 hydrochloride.

Conclusion

ML315 hydrochloride is a valuable chemical probe for studying the roles of Clk and DYRK kinases in health and disease. This guide provides essential physicochemical data, an overview of its mechanism of action, and detailed experimental protocols to aid researchers in their investigations. The provided information, including the predicted properties and signaling pathway diagrams, serves as a solid foundation for further studies into the therapeutic potential of ML315 and related compounds. It is recommended that the predicted physicochemical properties be experimentally verified to ensure the highest accuracy in future research endeavors.

References

ML315 Hydrochloride: A Technical Guide to its Impact on Alternative Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective dual inhibitor of Cyclin-Dependent Kinase (CDK) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families, with IC50 values of 68 nM and 282 nM for CDK2 and DYRK1A, respectively[1]. Emerging research has highlighted the significant role of DYRK1A in the regulation of alternative splicing, a critical process in gene expression that generates proteomic diversity from a limited number of genes. This guide provides an in-depth technical overview of the mechanism by which ML315 hydrochloride influences alternative splicing, focusing on its interaction with the DYRK1A signaling pathway and the downstream consequences for splicing factor regulation.

Core Mechanism of Action: Inhibition of DYRK1A-Mediated Splicing Factor Phosphorylation

The primary mechanism through which ML315 hydrochloride affects alternative splicing is the inhibition of DYRK1A. DYRK1A is a serine/threonine kinase that phosphorylates several key components of the spliceosome, the cellular machinery responsible for carrying out splicing. By inhibiting DYRK1A, ML315 disrupts this phosphorylation cascade, leading to alterations in the activity and localization of crucial splicing factors.

Key Splicing Factors Targeted by DYRK1A:

  • SRSF (Serine/Arginine-rich Splicing Factors): DYRK1A phosphorylates several SRSF proteins, including SRSF1, SRSF2, and SRSF6. These proteins are essential for the recognition of exonic splicing enhancers (ESEs) and the recruitment of the spliceosome to the correct splice sites.

  • SF3B1: A core component of the U2 small nuclear ribonucleoprotein (snRNP), SF3B1 is a critical factor in the recognition of the branch point sequence during the early stages of spliceosome assembly. DYRK1A-mediated phosphorylation of SF3B1 is thought to be important for its function.

Inhibition of DYRK1A by ML315 alters the phosphorylation status of these factors, which can lead to changes in their nuclear distribution and their ability to bind to pre-mRNA, ultimately resulting in altered splice site selection and the generation of different mRNA isoforms.

Signaling Pathway of ML315 Hydrochloride's Effect on Alternative Splicing

The following diagram illustrates the signaling pathway through which ML315 hydrochloride is understood to exert its effects on alternative splicing.

ML315_Splicing_Pathway cluster_nucleus Nucleus ML315 ML315 Hydrochloride DYRK1A DYRK1A ML315->DYRK1A Inhibition SFs Splicing Factors (SRSF1, SRSF2, SRSF6, SF3B1) DYRK1A->SFs Phosphorylation P_SFs Phosphorylated Splicing Factors Spliceosome Spliceosome Assembly & Function P_SFs->Spliceosome Regulation Alt_Splicing Alternative Splicing (e.g., Exon Inclusion/Exclusion) Spliceosome->Alt_Splicing Execution

Caption: Signaling pathway of ML315 hydrochloride in alternative splicing regulation.

Quantitative Data on the Effects of DYRK1A Inhibition on Alternative Splicing

While specific quantitative data for ML315 hydrochloride is still emerging, studies using other potent DYRK1A inhibitors, such as EHT 1610, provide valuable insights into the expected effects. A key downstream target that has been identified is the RNA Binding Motif Protein 39 (RBM39).

Inhibition of DYRK1A has been shown to induce the inclusion of a "poison exon" in the pre-mRNA of RBM39. This poison exon contains a premature termination codon, leading to the degradation of the RBM39 mRNA transcript through the nonsense-mediated decay (NMD) pathway. This results in a significant reduction in the levels of functional RBM39 protein.

Target GeneSplicing EventEffect of DYRK1A InhibitionDownstream Consequence
RBM39 Poison Exon InclusionIncreased inclusionmRNA degradation via NMD, reduced RBM39 protein levels

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of ML315 hydrochloride on alternative splicing.

Cell Culture and Treatment
  • Cell Lines: Human cell lines, such as those derived from B-cell acute lymphoblastic leukemia (B-ALL), are suitable models as they have been shown to be sensitive to DYRK1A inhibition.

  • Culture Conditions: Cells should be maintained in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • ML315 Hydrochloride Treatment: Prepare a stock solution of ML315 hydrochloride in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of ML315 (e.g., 0.1 µM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours) to determine dose- and time-dependent effects. A vehicle control (DMSO) should be included in all experiments.

Analysis of Alternative Splicing by Quantitative RT-PCR (qRT-PCR)

This protocol is designed to quantify the relative abundance of different splice isoforms of a target gene, such as RBM39.

Workflow for qRT-PCR Analysis of Alternative Splicing

qRT_PCR_Workflow Start ML315-Treated Cells RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (with isoform-specific primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis End Quantification of Splice Isoforms Data_Analysis->End

Caption: Experimental workflow for qRT-PCR analysis of alternative splicing.

Detailed Steps:

  • RNA Extraction: Isolate total RNA from ML315-treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design: Design PCR primers that specifically amplify the different splice isoforms of the target gene. For example, to detect the inclusion of the RBM39 poison exon, one primer can be designed to anneal within the poison exon, while the other anneals to a constitutive exon. A separate primer pair should be designed to amplify a region common to all isoforms to measure total transcript levels.

  • Quantitative PCR: Perform qPCR using a SYBR Green-based or probe-based detection method on a real-time PCR system. Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis: Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The percentage of exon inclusion can be calculated as: (abundance of inclusion isoform) / (abundance of inclusion isoform + abundance of exclusion isoform) * 100.

Luciferase Reporter Assay for Alternative Splicing

This assay provides a quantitative measure of the effect of ML315 on the splicing of a specific exon of interest in living cells.

Workflow for Luciferase Reporter Assay

Luciferase_Workflow Start Construct Splicing Reporter Plasmid Transfection Transfect Cells with Reporter Plasmid Start->Transfection Treatment Treat with ML315 Hydrochloride Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence End Quantify Splicing Modulation Luminescence->End

Caption: Experimental workflow for the luciferase-based splicing reporter assay.

Detailed Steps:

  • Construct Reporter Plasmid: Clone the genomic region of the target gene containing the alternative exon and its flanking intronic sequences into a dual-luciferase reporter vector. The vector should be designed such that the inclusion or exclusion of the alternative exon results in a frameshift that determines which of the two luciferase reporters (e.g., Firefly and Renilla) is expressed.

  • Cell Transfection: Transfect the reporter plasmid into the chosen cell line using a suitable transfection reagent.

  • ML315 Treatment: After allowing for plasmid expression (typically 24 hours), treat the transfected cells with ML315 hydrochloride at various concentrations.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.

  • Data Analysis: The ratio of the two luciferase activities will reflect the splicing outcome. A change in this ratio upon ML315 treatment indicates a modulation of the alternative splicing of the target exon.

Conclusion

ML315 hydrochloride represents a valuable tool for investigating the role of DYRK1A in the regulation of alternative splicing. Its ability to modulate the splicing of key factors like RBM39 highlights its potential as a chemical probe to dissect the complex mechanisms governing splice site selection. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of ML315 on alternative splicing and to further elucidate the intricate signaling pathways involved. As research in this area progresses, a deeper understanding of the therapeutic potential of targeting the spliceosome with small molecules like ML315 will undoubtedly emerge.

References

The Orchestrated Dance of Destruction: A Technical Guide to the Role of Clk/DYRK Kinases in the Ubiquitin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide released today illuminates the intricate and critical role of the Cdc2-like kinase (Clk) and Dual-specificity tyrosine-regulated kinase (DYRK) families in the ubiquitin-proteasome system. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of how these kinases influence protein stability and degradation, processes fundamental to cellular health and disease.

The guide details the dual functionality of DYRK kinases, which not only act as signaling molecules but also as crucial scaffolding proteins within E3 ubiquitin ligase complexes. A key focus is on DYRK2, which is essential for the assembly of the EDVP (EDD-DDB1-VPRBP) E3 ligase complex, thereby directly influencing the ubiquitination and subsequent degradation of specific substrate proteins.

Furthermore, the document elucidates the mechanism by which DYRK kinases phosphorylate their substrates, creating phosphodegrons—molecular tags that are recognized by E3 ligases. This process is a critical step in targeting proteins for destruction by the proteasome. Conversely, the guide also explores instances where phosphorylation by DYRK kinases, such as DYRK1B's phosphorylation of the cell cycle inhibitor p27Kip1, can stabilize proteins and prevent their degradation.

While the role of CLK kinases in direct ubiquitination is less pronounced, the whitepaper sheds light on their indirect influence on the ubiquitin pathway. Notably, CLK3 has been shown to phosphorylate and activate the deubiquitinating enzyme USP13, and CLK2 interacts with USP7, suggesting a sophisticated regulatory interplay that extends beyond their primary function in mRNA splicing.

This technical guide serves as a vital resource for understanding the complex mechanisms governed by Clk and DYRK kinases in cellular protein quality control. By providing a detailed overview of the signaling pathways, experimental methodologies, and quantitative data, this document aims to accelerate research and development in therapeutic areas where these kinases play a pivotal role.

Core Concepts: Kinase-Mediated Ubiquitination and Protein Stability

The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells. The specificity of this system is largely determined by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins, facilitating their tagging with ubiquitin for subsequent destruction by the proteasome. Clk and DYRK kinases have emerged as key regulators of this process through several distinct mechanisms.

DYRK Kinases: Scaffolds and Signaling Hubs

The DYRK family of kinases, particularly DYRK2, plays a multifaceted role in the ubiquitin pathway.

  • Scaffolding Function: DYRK2 is a core component of the EDVP E3 ubiquitin ligase complex, which includes EDD, DDB1, and VPRBP. The kinase activity of DYRK2 is not required for the assembly of this complex; however, the physical presence of the DYRK2 protein is essential. The depletion of DYRK2 leads to the disassembly of the EDVP complex, highlighting its structural importance.[1][2][3][4]

  • Phospho-Priming for Degradation: A primary mechanism by which DYRK kinases regulate protein stability is through the phosphorylation of substrates to create recognition sites for E3 ligases. This "phosphodegron" then recruits the E3 ligase, leading to ubiquitination and degradation. Key examples include:

    • c-Jun and c-Myc: DYRK2 phosphorylates c-Jun and c-Myc, which serves as a priming event for subsequent phosphorylation by GSK3β. This dual phosphorylation creates a high-affinity binding site for the Fbw7 E3 ligase, leading to the ubiquitination and degradation of these oncoproteins.[5][6] Knockdown of DYRK2 in cancer cells leads to the accumulation of c-Jun and c-Myc and accelerates cell proliferation.[5]

    • TERT: The catalytic subunit of telomerase, TERT, is also targeted for degradation through a similar mechanism. DYRK2 phosphorylates TERT, promoting its association with the EDVP E3 ligase complex and subsequent ubiquitination.[7][8][9][10]

  • Protein Stabilization: Counterintuitively, DYRK kinases can also promote protein stability. DYRK1B phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 on serine 10.[11][12] This phosphorylation event stabilizes p27Kip1, particularly in the G0 phase of the cell cycle, by preventing its nuclear export and subsequent degradation.[11][12]

CLK Kinases: Indirect Regulators of Ubiquitination

While not as directly implicated as DYRKs, CLK kinases exert their influence on the ubiquitin pathway primarily through the regulation of deubiquitinating enzymes (DUBs), which remove ubiquitin tags and rescue proteins from degradation.

  • CLK3 and USP13: CLK3 has been shown to directly phosphorylate and activate the deubiquitinating enzyme USP13.[13][14] This suggests a mechanism by which CLK3 can indirectly stabilize specific proteins by enhancing the activity of their cognate DUB. Mass spectrometry has identified the highly conserved tyrosine 708 in USP13 as the site of CLK3-mediated phosphorylation.[13][15]

  • CLK2 and USP7: Research has also identified an interaction between CLK2 and another deubiquitinating enzyme, USP7. While the functional consequences of this interaction are still under investigation, it points to a broader role for CLK kinases in modulating the ubiquitin landscape.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of Clk/DYRK kinases in the ubiquitin pathway.

KinaseInteracting ProteinQuantitative ObservationCell LineReference
DYRK1ARNF169Induced expression of active DYRK1A resulted in a significant decrease in the number of cells with more than ten 53BP1 ionizing radiation-induced foci (IRIF).U-2 OS[16]
DYRK1ARNF169Treatment with a DYRK1A inhibitor (harmine) decreased HA-RNF169 foci formation by approximately 30%.U-2 OS[16]
DYRK2EDVP ComplexKnockdown of DYRK2 led to a loss of interaction between EDD and DDB1/VPRBP.HeLa[1][2]
DYRK2c-Jun/c-MycCo-expression of DYRK2 and GSK3β substantially enhanced the ubiquitination of c-Jun/c-Myc compared to either kinase alone.Human cancer cells[5]
DYRK1Bp27Kip1Inhibition of DYRK1B with Compound A resulted in partially decreased levels of total p27Kip1 and its phosphorylation at Ser10.Cells lacking CK2α[17]
DYRK2Cyclins, c-MycDYRK2 knockdown in Huh1 and PLC/PRF5 cells resulted in the accumulation of cyclin D1, cyclin D2, and c-Myc.Huh1, PLC/PRF5[9][18]
CLK3USP13A volcano plot from a BioID experiment identified USP13 as a significant interactor of CLK3.HCCC9810[13][15]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.

DYRK2_cMyc_Ubiquitination_Pathway DYRK2 DYRK2 P_cMyc_S62 p-c-Myc (S62) DYRK2->P_cMyc_S62 P GSK3b GSK3β PP_cMyc_S62_T58 p-c-Myc (S62, T58) GSK3b->PP_cMyc_S62_T58 P cMyc c-Myc cMyc->P_cMyc_S62 P_cMyc_S62->PP_cMyc_S62_T58 Degradation Degradation PP_cMyc_S62_T58->Degradation Fbw7 SCF/Fbw7 (E3 Ligase) Fbw7->PP_cMyc_S62_T58 Proteasome Proteasome Fbw7->Proteasome Ub Ub Ubiquitin Ub->Fbw7 Proteasome->Degradation

DYRK2-mediated priming of c-Myc for ubiquitination.

DYRK2 as a scaffold for the EDVP E3 ligase complex.

Co_IP_Workflow Start Cell Lysate containing Protein A and Protein B Incubate_Ab Incubate with Antibody to Protein A Start->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Immunoprecipitate Immunoprecipitate (Pull-down) Add_Beads->Immunoprecipitate Wash Wash Beads Immunoprecipitate->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot (Probe for Protein B) Elute->Analyze

A generalized workflow for Co-Immunoprecipitation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to investigate the role of Clk/DYRK kinases in the ubiquitin pathway.

1. Co-Immunoprecipitation (Co-IP) for DYRK1A and RNF169 Interaction

  • Cell Culture and Lysis:

    • Culture T98G or U-2 OS cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-DYRK1A antibody or control IgG overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

  • Washing and Elution:

    • Collect the beads by centrifugation and wash three to five times with ice-cold IP wash buffer (e.g., a more stringent version of the lysis buffer).

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-RNF169 antibody to detect the co-immunoprecipitated protein.

2. In Vitro Kinase Assay for DYRK2-mediated Phosphorylation

  • Reagents:

    • Recombinant active DYRK2 kinase.

    • Recombinant substrate protein (e.g., GST-c-Myc).

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • [γ-³²P]ATP.

  • Procedure:

    • Set up the kinase reaction in a microcentrifuge tube on ice, containing kinase assay buffer, recombinant DYRK2, and the substrate protein.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Resolve the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • Quantify the band intensity to determine the extent of phosphorylation.

3. In Vivo Ubiquitination Assay for c-Myc

  • Cell Culture and Transfection:

    • Transfect HEK293T cells with expression plasmids for HA-tagged ubiquitin, Flag-tagged c-Myc, and DYRK2.

    • 24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

  • Cell Lysis under Denaturing Conditions:

    • Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and boil the lysates.

    • Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.

  • Immunoprecipitation:

    • Immunoprecipitate Flag-c-Myc from the cell lysates using an anti-Flag antibody conjugated to beads.

  • Western Blot Analysis:

    • Wash the beads extensively.

    • Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

    • Perform a Western blot using an anti-HA antibody to detect the ubiquitinated forms of c-Myc, which will appear as a high-molecular-weight smear.

This technical guide provides a foundational understanding of the burgeoning field of Clk/DYRK kinase involvement in the ubiquitin pathway. The presented data and protocols offer a starting point for further investigation into these complex regulatory networks, with the ultimate goal of developing novel therapeutic strategies for a range of human diseases.

References

ML323 Hydrochloride: A Technical Guide to its Regulation of Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML323 hydrochloride is a potent and selective small molecule inhibitor of the deubiquitinase (DUB) complex, Ubiquitin-Specific Protease 1 (USP1) and its activating partner, USP1-associated factor 1 (UAF1). This complex plays a critical role in the DNA damage response (DDR) by removing ubiquitin from key proteins, thereby regulating their function. ML323 has emerged as a valuable chemical probe to investigate the intricacies of protein ubiquitination in DNA repair and as a potential therapeutic agent, particularly in oncology. By inhibiting USP1-UAF1, ML323 promotes the ubiquitination of crucial downstream targets, most notably the Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). This targeted inhibition disrupts two major DNA damage tolerance pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS). Consequently, ML323 enhances the cytotoxic effects of DNA-damaging agents like cisplatin, offering a promising strategy to overcome drug resistance in cancer cells. This guide provides an in-depth overview of ML323, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to ML323 Hydrochloride and Protein Ubiquitination

Protein ubiquitination is a reversible post-translational modification that involves the covalent attachment of ubiquitin, a small regulatory protein, to substrate proteins. This process is orchestrated by a cascade of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ligases. The removal of ubiquitin is catalyzed by deubiquitinases (DUBs). This dynamic interplay governs a multitude of cellular processes, including protein degradation, signal transduction, and DNA repair.

The USP1-UAF1 deubiquitinase complex is a key regulator within the DNA damage response network.[1] It specifically removes monoubiquitin from FANCD2 and PCNA, two critical proteins involved in repairing DNA lesions.[1][2] ML323 hydrochloride (referred to as ML323 in this guide) is a selective, reversible, and cell-permeable inhibitor of the USP1-UAF1 complex.[2][3] Its ability to modulate the ubiquitination status of key DNA repair proteins makes it a powerful tool for research and a potential candidate for therapeutic development.[4][5]

Mechanism of Action of ML323

ML323 acts as an allosteric inhibitor of the USP1-UAF1 complex.[6] By binding to a cryptic site on USP1, it disrupts the protein's structure in a way that inhibits its deubiquitinating activity.[7] This inhibition leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and monoubiquitinated PCNA (Ub-PCNA).[2]

The accumulation of these ubiquitinated proteins has significant downstream consequences:

  • Inhibition of the Fanconi Anemia (FA) Pathway: The FA pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. Monoubiquitination of the FANCI-FANCD2 dimer is a central step in this pathway, enabling the recruitment of downstream repair factors.[8] While ubiquitination is required for activation, the subsequent deubiquitination by USP1-UAF1 is necessary for the recycling of FANCD2 and the proper completion of the repair process. By preventing deubiquitination, ML323 traps FANCD2 in its ubiquitinated state, leading to a dysfunctional FA pathway.[5]

  • Disruption of Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks. This process is initiated by the monoubiquitination of PCNA, which acts as a scaffold to recruit specialized low-fidelity TLS polymerases.[2] Similar to the FA pathway, the deubiquitination of PCNA by USP1-UAF1 is a critical regulatory step. Inhibition of this deubiquitination by ML323 leads to the persistent ubiquitination of PCNA, disrupting the normal progression of TLS.[2]

By compromising these two critical DNA damage tolerance pathways, ML323 sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents like cisplatin.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for ML323's inhibitory activity and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of ML323 against USP1-UAF1 [2][3]

Assay TypeSubstrateIC50 (nM)
Ubiquitin-Rhodamine (Ub-Rho) AssayUbiquitin-Rhodamine 11076
Gel-based Deubiquitination AssayK63-linked diubiquitin (di-Ub)174
Gel-based Deubiquitination AssayMonoubiquitinated PCNA (Ub-PCNA)820

Table 2: Inhibition Constants of ML323 for USP1-UAF1 [3]

Inhibition ConstantValue (nM)
Ki (for free enzyme)68
K'i (for enzyme-substrate complex)183

Table 3: Selectivity of ML323 against other Deubiquitinases [9]

DeubiquitinaseIC50 (µM)
USP2>114 (No significant inhibition)
USP5>114 (No significant inhibition)
USP744
USP8>114 (No significant inhibition)
USP12/4612

Table 4: Cellular Activity of ML323 in Combination with Cisplatin [2]

Cell LineTreatmentEC50
H596 (Non-small cell lung cancer)Cisplatin alone486 nM
H596 (Non-small cell lung cancer)ML323 alone> 10 µM
H596 (Non-small cell lung cancer)Cisplatin + ML323 (1:4 ratio)Significantly reduced compared to cisplatin alone

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ML323.

In Vitro Deubiquitination Assay (Gel-based)

This assay measures the ability of ML323 to inhibit the cleavage of a diubiquitin substrate by the USP1-UAF1 complex.[2]

Materials:

  • Recombinant human USP1-UAF1 complex

  • K63-linked diubiquitin

  • ML323

  • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT

  • Laemmli sample buffer

  • SDS-PAGE gels (20%)

  • Coomassie Blue stain

Protocol:

  • Prepare a reaction mixture containing 150 nM USP1-UAF1 and 3 µM K63-linked diubiquitin in assay buffer.

  • Add ML323 at various concentrations to the reaction mixture. A DMSO control (vehicle) should be included.

  • Incubate the reactions for 1-2 hours at 37°C.

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the reaction products (monoubiquitin and diubiquitin) on a 20% SDS-PAGE gel.

  • Stain the gel with Coomassie Blue.

  • Quantify the intensity of the monoubiquitin and diubiquitin bands using densitometry software.

  • Calculate the percentage of inhibition for each ML323 concentration relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of PCNA and FANCD2 Ubiquitination

This protocol details the detection of ubiquitinated PCNA and FANCD2 in cells treated with ML323.[10]

Materials:

  • Cell line of interest (e.g., H596, HEK293T)

  • ML323

  • Cisplatin (optional, as a DNA damaging agent)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-PCNA, anti-FANCD2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of ML323 and/or cisplatin for the specified time (e.g., 6 hours). Include a DMSO-treated control.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody (anti-PCNA or anti-FANCD2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system. The ubiquitinated forms of PCNA and FANCD2 will appear as higher molecular weight bands.

Cell Viability/Colony Formation Assay

This assay assesses the effect of ML323, alone or in combination with cisplatin, on the long-term survival of cancer cells.[11]

Materials:

  • Cancer cell line (e.g., H596)

  • ML323

  • Cisplatin

  • Cell culture medium

  • 6-well plates

  • Crystal violet stain (0.5% in methanol)

Protocol:

  • Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of ML323, cisplatin, or a combination of both. Include a vehicle control.

  • Incubate the cells for 48 hours.

  • Remove the treatment-containing medium and replace it with fresh medium.

  • Allow the cells to grow for an additional 7-10 days until visible colonies form.

  • Wash the colonies with PBS, fix them with methanol, and stain with 0.5% crystal violet.

  • Count the number of colonies (typically containing >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the dose-response curves to determine EC50 values.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ML323.

USP1_FA_Pathway cluster_0 DNA Damage (Interstrand Crosslink) cluster_1 Fanconi Anemia Pathway cluster_2 Regulation by USP1-UAF1 ICL ICL FA_Core FA Core Complex (E3 Ligase) ICL->FA_Core activates FANCI_FANCD2 FANCI-FANCD2 FA_Core->FANCI_FANCD2 monoubiquitinates Ub_FANCI_FANCD2 Ub-FANCI-FANCD2 FANCI_FANCD2->Ub_FANCI_FANCD2 Ub_FANCI_FANCD2->FANCI_FANCD2 deubiquitination Repair DNA Repair Ub_FANCI_FANCD2->Repair promotes USP1_UAF1 USP1-UAF1 USP1_UAF1->Ub_FANCI_FANCD2 ML323 ML323 ML323->USP1_UAF1 inhibits

Caption: The Fanconi Anemia pathway and its regulation by USP1-UAF1 and ML323.

USP1_TLS_Pathway cluster_0 DNA Damage (Replication Stress) cluster_1 Translesion Synthesis Pathway cluster_2 Regulation by USP1-UAF1 Replication_Stress Stalled Replication Fork PCNA PCNA Replication_Stress->PCNA triggers ubiquitination Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ub_PCNA->PCNA deubiquitination TLS_Polymerase TLS Polymerase Ub_PCNA->TLS_Polymerase recruits Bypass Lesion Bypass TLS_Polymerase->Bypass mediates USP1_UAF1 USP1-UAF1 USP1_UAF1->Ub_PCNA ML323 ML323 ML323->USP1_UAF1 inhibits

Caption: The Translesion Synthesis pathway and its regulation by USP1-UAF1 and ML323.

ML323_Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis In_Vitro_Assay Deubiquitination Assay (USP1-UAF1 + Substrate + ML323) SDS_PAGE SDS-PAGE In_Vitro_Assay->SDS_PAGE IC50_Calc IC50 Determination SDS_PAGE->IC50_Calc Cell_Treatment Cell Culture Treatment (ML323 +/- Cisplatin) Western_Blot Western Blot (Ub-PCNA, Ub-FANCD2) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (Colony Formation) Cell_Treatment->Viability_Assay EC50_Calc EC50 Determination Viability_Assay->EC50_Calc

Caption: Experimental workflow for the characterization of ML323.

Conclusion

ML323 hydrochloride is a highly specific and potent inhibitor of the USP1-UAF1 deubiquitinase complex. Its ability to modulate protein ubiquitination within the DNA damage response, specifically by increasing the levels of ubiquitinated FANCD2 and PCNA, provides a powerful means to study the Fanconi Anemia and Translesion Synthesis pathways. Furthermore, the capacity of ML323 to sensitize cancer cells to DNA-damaging agents highlights the therapeutic potential of targeting USP1-UAF1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the field of protein ubiquitination and its role in cancer biology and therapy. Further investigation into the clinical applications of ML323 and similar USP1-UAF1 inhibitors is warranted.

References

Methodological & Application

Application Notes and Protocols for ML315 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small-molecule inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] Specifically, it demonstrates low nanomolar inhibitory activity against CLK1, CLK2, CLK4, DYRK1A, and DYRK1B.[1] Due to its high selectivity and favorable properties such as adequate solubility, stability, and cell permeability, ML315 is a valuable chemical probe for investigating the cellular functions of CLK and DYRK kinases and for potential therapeutic development.[1][3] These kinases are implicated in various cellular processes, including the regulation of pre-mRNA splicing, cell cycle control, and signaling pathways relevant to cancer and neurological diseases.

Mechanism of Action

ML315 hydrochloride exerts its biological effects through the competitive inhibition of the ATP-binding site of CLK and DYRK kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating their activity and impacting associated cellular processes. A primary downstream effect of CLK and DYRK inhibition is the altered phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[4][5]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of ML315 against its primary kinase targets.

Kinase TargetIC50 (nM)
CLK168
CLK2231
CLK468
DYRK1A282
DYRK1B1156
Table 1: Biochemical IC50 values for ML315 hydrochloride against a panel of kinases.[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways influenced by CLK and DYRK kinases, the targets of ML315 hydrochloride.

clk_signaling_pathway ML315 ML315 CLKs CLK1/2/4 ML315->CLKs inhibition SR_proteins SR Proteins (e.g., SRSF1) CLKs->SR_proteins phosphorylates Phosphorylation Phosphorylation SR_proteins->Phosphorylation Spliceosome_Assembly Spliceosome Assembly Phosphorylation->Spliceosome_Assembly Alternative_Splicing Alternative Splicing Spliceosome_Assembly->Alternative_Splicing Gene_Expression Altered Gene Expression Alternative_Splicing->Gene_Expression

CLK Signaling Pathway Inhibition by ML315.

dyrk_signaling_pathway ML315 ML315 DYRKs DYRK1A/1B ML315->DYRKs inhibition Transcription_Factors Transcription Factors (e.g., NFAT, p53) DYRKs->Transcription_Factors phosphorylates Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRKs->Cell_Cycle_Proteins phosphorylates Phosphorylation Phosphorylation Transcription_Factors->Phosphorylation Cell_Cycle_Proteins->Phosphorylation Cellular_Processes Cell Proliferation, Apoptosis, Differentiation Phosphorylation->Cellular_Processes

DYRK Signaling Pathway Inhibition by ML315.

Experimental Protocols

Preparation of ML315 Hydrochloride Stock Solution

This protocol describes the preparation of a concentrated stock solution of ML315 hydrochloride for use in cell culture experiments.

Materials:

  • ML315 hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of ML315 hydrochloride required to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Molecular Weight of ML315 hydrochloride: 410.68 g/mol

    • Mass (mg) = Desired Concentration (mM) * 410.68 g/mol * Volume (L) * 1000

  • Weighing: Carefully weigh the calculated amount of ML315 hydrochloride powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary.

  • Sterilization: If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for Cell Treatment with ML315 Hydrochloride

This protocol provides a general procedure for treating adherent cells with ML315 hydrochloride.

Materials:

  • Cultured adherent cells in multi-well plates

  • Complete cell culture medium

  • Prepared stock solution of ML315 hydrochloride

  • Phosphate-buffered saline (PBS)

  • Pipettes and sterile filter tips

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the ML315 hydrochloride stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

  • Cell Treatment:

    • Aspirate the existing medium from the cell culture wells.

    • Gently wash the cells with PBS.

    • Add the medium containing the desired concentration of ML315 hydrochloride to each well.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific experiment and cell type.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of ML315 hydrochloride on cell viability.

Materials:

  • Cells treated with ML315 hydrochloride in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period with ML315 hydrochloride, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with ML315 hydrochloride using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with ML315 hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in ML315 hydrochloride-treated cells using propidium iodide staining and flow cytometry.[7][8][9]

Materials:

  • Cells treated with ML315 hydrochloride

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the cellular effects of ML315 hydrochloride.

experimental_workflow start Start prepare_stock Prepare ML315 Stock Solution start->prepare_stock cell_seeding Seed Cells in Multi-well Plates prepare_stock->cell_seeding dose_response Dose-Response Treatment (e.g., 0.1 - 10 µM) cell_seeding->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 functional_assays Functional Assays at Effective Concentrations determine_ic50->functional_assays apoptosis_assay Apoptosis Assay (Annexin V/PI) functional_assays->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) functional_assays->cell_cycle_assay western_blot Western Blot for Pathway Markers functional_assays->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Workflow for ML315 Cellular Characterization.

References

Application Notes and Protocols: Preparation of ML 315 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 315 is a potent and selective dual inhibitor of Cyclin-Dependent Kinases (CDK) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] Accurate and consistent preparation of stock solutions is critical for ensuring reproducible results in experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of ML 315 hydrochloride stock solutions for research use.

Chemical and Physical Properties

This compound is a small molecule inhibitor used in cancer and neurological disease research.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₄Cl₃N₃O₂[1]
Molecular Weight 410.68 g/mol [1][3]
CAS Number 2172559-91-8 or 1440251-53-5[1][3]
Appearance Solid powderN/A
Solubility in DMSO 50 mg/mL (121.75 mM)[1]
Storage (in solvent) -20°C for 1 month; -80°C for up to 6 months[1]

Safety and Handling Precautions

This compound is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation. Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO (≥99.7%)[4][5]

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Equilibrate Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

  • Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution.

    Mass (mg) = Desired Volume (mL) x 10 mM x 410.68 ( g/mol ) / 1000

    Example Calculation for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mM x 410.68 / 1000 = 4.11 mg

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolve Compound: Close the tube tightly and vortex thoroughly for 1-2 minutes. Observe the solution to ensure all solid has dissolved.

    • Note on Solubility: this compound has a high solubility in DMSO, but achieving 50 mg/mL may require warming and sonication.[1] For a 10 mM stock (~4.11 mg/mL), dissolution should occur readily at room temperature. If particulates remain, brief warming in a 60°C water bath or sonication may be necessary to facilitate complete dissolution.[1]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Store Properly: Store the aliquots upright in a freezer at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Clearly label all tubes with the compound name, concentration, and date of preparation.

Visualizations

Experimental Workflow

G cluster_workflow Stock Solution Preparation Workflow start Start weigh 1. Weigh ML 315 HCl start->weigh add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve (Warm/Sonicate if needed) add_solvent->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

G cluster_pathway Mechanism of Action: Dual Kinase Inhibition ML315 ML 315 CDK CDK ML315->CDK DYRK DYRK ML315->DYRK CellCycle Cell Cycle Progression CDK->CellCycle Other_Substrates Other Cellular Substrates DYRK->Other_Substrates Proliferation Cell Proliferation CellCycle->Proliferation Function Altered Cell Function Other_Substrates->Function

Caption: ML 315 inhibits CDK and DYRK signaling pathways.

References

Application Notes and Protocols for ML315 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) and Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) families.[1] As a valuable chemical probe, ML315 enables the investigation of the physiological and pathological roles of these kinases, which are implicated in processes such as mRNA splicing, cell cycle regulation, and neurodevelopment.[1][2] These application notes provide detailed protocols for utilizing ML315 in biochemical kinase activity assays to determine its inhibitory potency and characterize its effects on target kinases.

Mechanism of Action

ML315 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases and preventing the transfer of a phosphate group from ATP to their substrates.[3] This inhibition of kinase activity disrupts downstream signaling pathways. The primary targets of ML315 are members of the CLK and DYRK families.[1]

Data Presentation

The inhibitory activity of ML315 against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetML315 IC50 (nM)Reference
CLK168[1][4]
CLK2231[1][4]
CLK3>10,000[4]
CLK468[1][4]
DYRK1A282[1][4]
DYRK1B1156[4]

A kinome scan of 442 kinases revealed that ML315 is highly selective for the CLK and DYRK families.[1][5] One notable off-target with significant inhibition was Protein Kinase C Epsilon (PRKCE).[4][5]

Experimental Protocols

Two common and robust methods for determining the in vitro kinase activity and the inhibitory potential of compounds like ML315 are the ADP-Glo™ Kinase Assay and radiometric assays.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes the determination of ML315's IC50 value against a target kinase (e.g., CLK2) using the ADP-Glo™ luminescent assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CLK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ML315

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of ML315 in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of ML315 in kinase buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the serially diluted ML315 or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the CLK2 enzyme and MBP substrate in kinase buffer to each well. The optimal concentrations of enzyme and substrate should be empirically determined.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km for the kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Assay:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the ML315 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol is based on the method used in the original characterization of ML315 and measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

Materials:

  • Recombinant human CLK2 or DYRK1A enzyme

  • Appropriate substrate (e.g., Myelin Basic Protein for CLK2)

  • ML315

  • [γ-³³P]-ATP

  • Kinase Reaction Buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl₂, 0.05 mM DTT)[6]

  • Non-radiolabeled ATP

  • DMSO

  • Filter plates (e.g., phosphocellulose)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of ML315 in the kinase reaction buffer as described in Protocol 1.

  • Kinase Reaction:

    • In a reaction tube or plate, combine the kinase, substrate, and diluted ML315 or vehicle control.

    • Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Filtration:

    • Spot the reaction mixture onto the filter paper of the filter plate. The substrate will bind to the filter paper.

    • Wash the filters extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

  • Detection:

    • Dry the filter paper.

    • Add scintillation fluid to each filter.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Plot the counts per minute (CPM) against the logarithm of the ML315 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

CLK2 Signaling Pathway

CLK2 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation is crucial for the assembly of the spliceosome.[3] Dysregulation of CLK2 has been implicated in various diseases, including cancer, where it can influence the alternative splicing of genes involved in cell growth and survival.[2] CLK2 activity can be modulated by upstream signaling pathways such as the PI3K/AKT pathway.[7]

CLK2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing SR_Proteins SR Proteins (unphosphorylated) pSR_Proteins SR Proteins (phosphorylated) pSR_Proteins->Spliceosome Promotes assembly Mature_mRNA Mature_mRNA Spliceosome->Mature_mRNA PI3K_AKT PI3K/AKT Pathway CLK2 CLK2 PI3K_AKT->CLK2 Activates CLK2->SR_Proteins Phosphorylates ML315 ML315 ML315->CLK2 Inhibits

Caption: CLK2-mediated regulation of pre-mRNA splicing.

DYRK1A Signaling Pathway

DYRK1A is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, neuronal development, and the DNA damage response.[8][9] It phosphorylates a wide range of substrates, including transcription factors and cell cycle regulators. Overexpression of DYRK1A is associated with Down syndrome.[9]

DYRK1A_Signaling_Pathway Growth_Factors Growth Factors/ Mitogens Cell_Surface_Receptors Cell Surface Receptors Growth_Factors->Cell_Surface_Receptors DYRK1A DYRK1A Cell_Surface_Receptors->DYRK1A Activates Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylates Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cyclin D1) DYRK1A->Cell_Cycle_Regulators Phosphorylates DNA_Damage_Response DNA Damage Response Proteins DYRK1A->DNA_Damage_Response Phosphorylates ML315 ML315 ML315->DYRK1A Inhibits Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Differentiation Cell_Cycle_Regulators->Cell_Proliferation DNA_Repair DNA Repair DNA_Damage_Response->DNA_Repair

Caption: Overview of DYRK1A signaling pathways.

Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for assessing the inhibitory activity of a compound like ML315 against a target kinase involves several key steps, from initial compound handling to final data analysis.

Experimental_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution of ML315) Reaction_Setup 2. Kinase Reaction Setup (Enzyme, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation 3. Incubation (Room Temp or 30°C) Reaction_Setup->Incubation Detection 4. Signal Detection (Luminescence/Radioactivity) Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: General workflow for a kinase inhibition assay.

References

Application of ML315 in Neurobiology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2] Both CLK and DYRK kinases play crucial roles in fundamental neuronal processes, including development, differentiation, alternative pre-mRNA splicing, and cytoskeletal dynamics.[3][4][5][6][7] Dysregulation of these kinases has been implicated in the pathophysiology of numerous neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in neurodevelopmental disorders.[4][5][8] This makes ML315 a valuable chemical probe for elucidating the intricate signaling pathways governed by CLK and DYRK kinases in the nervous system and for exploring their therapeutic potential. These application notes provide a comprehensive overview of the neurobiological applications of ML315, including its mechanism of action, relevant signaling pathways, and detailed protocols for its use in neurobiology research.

Introduction to ML315

ML315 is a small molecule inhibitor that demonstrates high selectivity for the CLK and DYRK kinase families.[2][7] Its ability to target these kinases with low nanomolar efficacy allows for the precise dissection of their roles in various cellular processes.

Mechanism of Action

ML315 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CLK and DYRK kinases to block their catalytic activity.[9] By inhibiting these kinases, ML315 prevents the phosphorylation of their downstream substrates, thereby modulating critical cellular functions.

CLKs are dual-specificity kinases that regulate pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[9][10] This process is essential for generating the vast diversity of proteins required for neuronal function.

DYRKs are also dual-specificity kinases involved in a wide array of cellular processes, including cell cycle control, neuronal development, and the regulation of transcription factors.[3][4][5] DYRK1A, a prominent member of this family, is located in the Down syndrome critical region and is a key regulator of neuronal proliferation and differentiation.[8]

Quantitative Data

The inhibitory activity of ML315 against various CLK and DYRK isoforms has been characterized, providing a clear profile of its potency and selectivity.

Kinase IsoformIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1B1156
DYRK2-
(Data sourced from PubChem CID 46926514 and associated publications)[1][2][11]

Signaling Pathways in Neurobiology

The inhibition of CLK and DYRK kinases by ML315 can be used to investigate their roles in key neurobiological signaling pathways.

CLK-Mediated Regulation of Alternative Splicing in Neurons

CLKs are master regulators of alternative splicing, a process that is highly prevalent in the brain and crucial for generating neuronal diversity and function. By phosphorylating SR proteins, CLKs influence the selection of splice sites on pre-mRNA transcripts. Inhibition of CLKs with ML315 can be used to study the impact of aberrant splicing on neuronal function and its contribution to neurodegenerative diseases where splicing defects are observed.[12][13][14]

CLK_Splicing_Pathway ML315 ML315 CLK CLKs (CLK1, CLK2, CLK4) ML315->CLK Inhibition SR_proteins SR Proteins (e.g., SRSF1) CLK->SR_proteins Phosphorylation Spliceosome Spliceosome Assembly SR_proteins->Spliceosome Regulation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA_isoforms Mature mRNA Isoforms pre_mRNA->mRNA_isoforms Neuronal_Proteins Diverse Neuronal Proteins mRNA_isoforms->Neuronal_Proteins Translation Neuronal_Function Neuronal Function (Plasticity, Development) Neuronal_Proteins->Neuronal_Function Leads to

CLK-mediated alternative splicing pathway and its inhibition by ML315.
DYRK1A Signaling in Neuronal Development and Disease

DYRK1A is a critical kinase in neurodevelopment, influencing neuronal proliferation, differentiation, and dendritic arborization.[3][5] Its overexpression is linked to cognitive deficits in Down syndrome and has been implicated in the pathology of Alzheimer's disease through the phosphorylation of Tau protein.[8] ML315 can be utilized to inhibit DYRK1A activity and explore the consequences on neuronal growth and the potential for therapeutic intervention in these conditions.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., BDNF, IGF-1) DYRK1A DYRK1A Growth_Factors->DYRK1A Activation Neuronal_Differentiation Neuronal Differentiation Neurite_Outgrowth Neurite Outgrowth Synaptic_Plasticity Synaptic Plasticity Tau_Phosphorylation Tau Hyperphosphorylation (Pathological) ML315 ML315 ML315->DYRK1A Inhibition Transcription_Factors Transcription Factors (e.g., CREB, NFAT) DYRK1A->Transcription_Factors Phosphorylation Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Tau) DYRK1A->Cytoskeletal_Proteins Phosphorylation Transcription_Factors->Neuronal_Differentiation Transcription_Factors->Synaptic_Plasticity Cytoskeletal_Proteins->Neurite_Outgrowth Cytoskeletal_Proteins->Tau_Phosphorylation

DYRK1A signaling in neurons and its inhibition by ML315.

Experimental Protocols

The following protocols provide a framework for utilizing ML315 in neurobiological research. These are general guidelines and may require optimization for specific experimental systems.

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of ML315 against a specific CLK or DYRK kinase isoform.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (CLK/DYRK) - Substrate (e.g., MBP) - ATP (radiolabeled or for ADP-Glo) - ML315 dilutions start->prepare_reagents reaction_setup Set up kinase reaction in microplate: - Add kinase, substrate, and ML315 prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for 45-60 min initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect kinase activity: - Radiometric: Filter binding and scintillation counting - Luminescent: ADP-Glo assay stop_reaction->detection data_analysis Analyze data and calculate IC50 detection->data_analysis end End data_analysis->end Neurite_Outgrowth_Workflow start Start plate_cells Plate primary neurons or differentiated neuronal cells start->plate_cells treat_cells Treat cells with various concentrations of ML315 plate_cells->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation fix_stain Fix cells and stain for neuronal markers (e.g., β-III-tubulin) incubation->fix_stain image_acquisition Acquire images using high-content imaging system fix_stain->image_acquisition image_analysis Analyze images to quantify: - Total neurite length - Number of neurites - Branching points image_acquisition->image_analysis data_interpretation Interpret data to determine effect on neurite outgrowth image_analysis->data_interpretation end End data_interpretation->end

References

Investigating Protein Degradation with the p97 Inhibitor ML240: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins, playing a pivotal role in maintaining protein homeostasis, cell cycle progression, and signal transduction. A key component of this system is the AAA+ ATPase p97 (also known as VCP), which utilizes the energy from ATP hydrolysis to remodel and extract ubiquitinated substrate proteins from cellular structures, preparing them for degradation by the proteasome.[1][2] Dysregulation of p97 function is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

ML240 is a potent and selective, ATP-competitive inhibitor of p97 ATPase.[3][4] By inhibiting p97, ML240 disrupts protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of cellular stress pathways, ultimately triggering apoptosis in cancer cells.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing ML240 to investigate protein degradation pathways.

Data Presentation

Quantitative Data for ML240
ParameterValueCell Line(s)Reference
p97 ATPase Inhibition (IC50) 100 nMin vitro[4][5]
UbG76V-GFP Stabilization (IC50) 0.9 µMHeLa[5]
Ki (ATP competition) 0.22 µMin vitro[5]
Cytotoxicity (GI50, 24h) 0.76 µMHCT15[5]
Cytotoxicity (GI50, 24h) 0.5 µMSW403[5]
Cytotoxicity (GI50, 72h) 0.54 µMHCT15[5]
Cytotoxicity (GI50, 72h) 0.5 µMSW403[5]

Signaling Pathway and Experimental Workflow

p97_pathway p97-Mediated Protein Degradation Pathway and Inhibition by ML240 cluster_ups Ubiquitin-Proteasome System cluster_inhibition Inhibition by ML240 cluster_downstream Downstream Effects of Inhibition Protein_Substrate Protein Substrate Ubiquitination Ubiquitination (E1, E2, E3 Ligases) Protein_Substrate->Ubiquitination Ub Ub_Protein Ubiquitinated Protein Substrate Ubiquitination->Ub_Protein p97_Complex p97/VCP Complex Ub_Protein->p97_Complex Unfolding Unfolding & Extraction p97_Complex->Unfolding ATP -> ADP+Pi Accumulation Accumulation of Ub-Proteins p97_Complex->Accumulation Autophagy_Dys Autophagy Dysregulation p97_Complex->Autophagy_Dys Proteasome 26S Proteasome Unfolding->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides ML240 ML240 ML240->p97_Complex Inhibition ER_Stress ER Stress (ERAD Impairment) Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy_Dys->Apoptosis

Caption: p97 pathway and ML240 inhibition.

experimental_workflow Experimental Workflow for Investigating Protein Degradation with ML240 cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., HCT116, HeLa) Treatment 2. Treatment with ML240 (Varying concentrations and time points) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Viability_Assay C. Cell Viability Assay (MTT, MTS, or ATP-based) Treatment->Viability_Assay Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot A. Western Blot (p97, Ubiquitin, ER stress markers, Apoptosis markers) Protein_Quant->Western_Blot IP B. Immunoprecipitation (Ubiquitinated proteins) Protein_Quant->IP

Caption: Workflow for ML240 experiments.

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Degradation Markers

This protocol is for assessing the accumulation of ubiquitinated proteins and markers of ER stress and apoptosis following treatment with ML240.

Materials:

  • Cells of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • ML240 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p97, anti-ubiquitin (K48-specific), anti-ATF4, anti-CHOP, anti-cleaved Caspase-3, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of ML240 (e.g., 0.1, 0.5, 1, 5 µM) or DMSO (vehicle control) for desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunoprecipitation of Ubiquitinated Proteins

This protocol is designed to isolate and detect ubiquitinated forms of a specific protein of interest after ML240 treatment.

Materials:

  • Cell lysates prepared as in Protocol 1 (use a lysis buffer compatible with IP, e.g., non-denaturing lysis buffer)

  • Antibody against the protein of interest or an anti-ubiquitin antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to 500 µg - 1 mg of cell lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-protein of interest) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-ubiquitin antibody.

Protocol 3: Cell Viability Assay

This protocol measures the cytotoxic effects of ML240 on cultured cells. The MTT assay is described here, but other assays like MTS or ATP-based assays can also be used.[6][7]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • ML240 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of ML240 in culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of ML240 or DMSO (vehicle control) to the wells.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.

Conclusion

ML240 is a valuable tool for investigating the role of p97 in protein degradation and for exploring the therapeutic potential of p97 inhibition. The protocols and data presented here provide a framework for researchers to design and execute experiments to elucidate the effects of ML240 on the ubiquitin-proteasome system and overall cell fate. Careful optimization of experimental conditions for specific cell types and research questions is recommended for obtaining robust and reproducible results.

References

ML315 Hydrochloride: Application Notes for High-Throughput Screening of CDK and DYRK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). Its ability to target these key regulators of cell cycle and neuronal function makes it a valuable tool in cancer and neuroscience research. This document provides detailed application notes and protocols for the use of ML315 hydrochloride in high-throughput screening (HTS) campaigns to identify and characterize novel kinase inhibitors.

ML315 is a substituted pyrimidine that acts as an ATP-competitive inhibitor. Its selectivity for the CDK and DYRK families over a broad range of other kinases makes it a useful chemical probe for dissecting the biological roles of these enzymes.

Data Presentation

Table 1: In Vitro Potency of ML315 Hydrochloride against a Panel of Kinases
Target KinaseIC50 (nM)Assay Description
CLK168Biochemical Kinase Assay
CLK468Biochemical Kinase Assay
CLK2231Biochemical Kinase Assay
DYRK1A282Biochemical Kinase Assay
DYRK1B>10,000Biochemical Kinase Assay
DYRK2756Biochemical Kinase Assay
CDK2/cyclin A>10,000Biochemical Kinase Assay
CDK9/cyclin T1>10,000Biochemical Kinase Assay

Data compiled from publicly available sources.

Table 2: Off-Target Pharmacology Profile of ML315
TargetConcentration (µM)% Inhibition
Adenosine A1 Receptor1065
Adenosine A3 Receptor1053
Dopamine D1 Receptor1058
Histamine H1 Receptor1051
Muscarinic M1 Receptor1050
Serotonin 5-HT1A Receptor1063
Serotonin 5-HT2A Receptor1059
Serotonin 5-HT7 Receptor1054
Sigma σ1 Receptor1056
Sigma σ2 Receptor1051

This table highlights targets with ≥ 50% inhibition at a 10 µM concentration of ML315.[1]

Signaling Pathways

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] Growth_Factors [label="Growth Factors"]; Receptor [label="Receptor Tyrosine Kinase"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; CyclinD [label="Cyclin D"]; CDK46 [label="CDK4/6"]; Rb [label="Rb"]; E2F [label="E2F"]; CyclinE [label="Cyclin E"]; CDK2_E [label="CDK2/Cyclin E"]; S_Phase_Entry [label="S Phase Entry"]; CyclinA [label="Cyclin A"]; CDK2_A [label="CDK2/Cyclin A"]; G2_Phase [label="G2 Phase"]; CyclinB [label="Cyclin B"]; CDK1 [label="CDK1/Cyclin B"]; Mitosis [label="Mitosis"];

node [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"] ML315 [label="ML315"];

// Edges Growth_Factors -> Receptor; Receptor -> Ras -> Raf -> MEK -> ERK; ERK -> CyclinD; CyclinD -> CDK46; CDK46 -> Rb [label=" phosphorylates"]; Rb -> E2F [label=" inhibits", style=dashed, arrowhead=tee]; CDK46 -> Rb [label=" inhibits inhibition"]; E2F -> CyclinE; CyclinE -> CDK2_E; CDK2_E -> S_Phase_Entry; CDK2_E -> Rb [label=" phosphorylates"]; S_Phase_Entry -> CyclinA; CyclinA -> CDK2_A; CDK2_A -> G2_Phase; G2_Phase -> CyclinB; CyclinB -> CDK1; CDK1 -> Mitosis;

// Inhibition by ML315 ML315 -> CDK46 [color="#EA4335", arrowhead=tee]; ML315 -> CDK2_E [color="#EA4335", arrowhead=tee]; ML315 -> CDK2_A [color="#EA4335", arrowhead=tee]; ML315 -> CDK1 [color="#EA4335", arrowhead=tee]; } dot Caption: Simplified CDK signaling pathway and points of inhibition by ML315.

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] DYRK1A_inactive [label="DYRK1A (inactive)"]; Autophosphorylation [label="Autophosphorylation\n(Tyr)"]; DYRK1A_active [label="DYRK1A (active)"]; Substrate [label="Substrate\n(e.g., transcription factors,\nsplicing factors)"]; Phospho_Substrate [label="Phosphorylated Substrate"]; Cellular_Processes [label="Cellular Processes\n(e.g., Neuronal development,\nCell Proliferation, Splicing)"];

node [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"] ML315 [label="ML315"];

// Edges DYRK1A_inactive -> Autophosphorylation; Autophosphorylation -> DYRK1A_active; DYRK1A_active -> Substrate [label=" phosphorylates (Ser/Thr)"]; Substrate -> Phospho_Substrate; Phospho_Substrate -> Cellular_Processes;

// Inhibition by ML315 ML315 -> DYRK1A_active [color="#EA4335", arrowhead=tee]; } dot Caption: DYRK1A activation and substrate phosphorylation, inhibited by ML315.

Experimental Protocols

Biochemical HTS Assay for CDK/DYRK Inhibition (Luminescent Kinase Assay)

This protocol describes a generic luminescent kinase assay to measure the activity of CDK or DYRK kinases and the inhibitory potential of compounds like ML315 hydrochloride. The assay quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation.

Materials:

  • Recombinant human CDK or DYRK enzyme (e.g., CLK1, DYRK1A)

  • Kinase substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ML315 hydrochloride (positive control)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • 384-well white, flat-bottom plates

Experimental Workflow:

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] Compound_Plating [label="Compound Plating\n(ML315, Test Compounds, DMSO)"]; Enzyme_Substrate_Addition [label="Addition of Kinase\nand Substrate Mix"]; Incubation1 [label="Pre-incubation"]; ATP_Addition [label="Initiation with ATP"]; Incubation2 [label="Kinase Reaction"]; Detection_Reagent [label="Addition of\nKinase-Glo® Reagent"]; Incubation3 [label="Signal Development"]; Luminescence_Reading [label="Luminescence Reading"]; Data_Analysis [label="Data Analysis\n(IC50 determination)"];

// Edges Compound_Plating -> Enzyme_Substrate_Addition; Enzyme_Substrate_Addition -> Incubation1; Incubation1 -> ATP_Addition; ATP_Addition -> Incubation2; Incubation2 -> Detection_Reagent; Detection_Reagent -> Incubation3; Incubation3 -> Luminescence_Reading; Luminescence_Reading -> Data_Analysis; } dot Caption: Workflow for a luminescent kinase HTS assay.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of ML315 hydrochloride and test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of compound solutions into 384-well assay plates.

    • Include wells with DMSO only for negative (no inhibition) and positive (maximal signal) controls.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and substrate peptide in assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

    • Dispense the enzyme/substrate mix into all wells of the assay plate.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration close to the Km for the specific kinase.

    • Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Luminescence Reading:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls (0% inhibition for DMSO wells, 100% inhibition for no-enzyme or potent inhibitor wells).

    • Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 values.

Cell-Based HTS Assay for Cell Cycle Arrest (High-Content Imaging)

This protocol utilizes high-content imaging to quantify the percentage of cells arrested in a specific phase of the cell cycle (e.g., G2/M for CDK1 inhibition) upon treatment with compounds like ML315.

Materials:

  • Cancer cell line sensitive to CDK or DYRK inhibition (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • ML315 hydrochloride (positive control)

  • DMSO (vehicle control)

  • Hoechst 33342 (for nuclear staining)

  • Antibody against a cell cycle marker (e.g., anti-phospho-Histone H3 (Ser10) for M-phase)

  • Fluorescently labeled secondary antibody

  • Fixation and permeabilization buffers

  • 384-well black, clear-bottom imaging plates

Experimental Workflow:

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"] Cell_Seeding [label="Cell Seeding"]; Compound_Treatment [label="Compound Treatment"]; Incubation [label="Incubation (24-48h)"]; Fix_Perm [label="Fixation and Permeabilization"]; Staining [label="Immunostaining\n(Primary & Secondary Antibodies)\nand Nuclear Staining"]; Imaging [label="High-Content Imaging"]; Image_Analysis [label="Image Analysis\n(Cell Cycle Profiling)"]; Data_Analysis [label="Data Analysis\n(EC50 determination)"];

// Edges Cell_Seeding -> Compound_Treatment; Compound_Treatment -> Incubation; Incubation -> Fix_Perm; Fix_Perm -> Staining; Staining -> Imaging; Imaging -> Image_Analysis; Image_Analysis -> Data_Analysis; } dot Caption: Workflow for a cell-based high-content screening assay.

Protocol:

  • Cell Seeding:

    • Seed cells into 384-well imaging plates at a density that allows for sub-confluent growth after the treatment period.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with serial dilutions of ML315 hydrochloride and test compounds.

    • Include DMSO-treated wells as a negative control.

  • Incubation:

    • Incubate the cells for a duration sufficient to observe effects on the cell cycle (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining and Nuclear Staining:

    • Block non-specific antibody binding.

    • Incubate with the primary antibody against the cell cycle marker.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with Hoechst 33342.

  • Imaging:

    • Acquire images using a high-content imaging system, capturing both the nuclear and cell cycle marker channels.

  • Image Analysis:

    • Use image analysis software to segment the nuclei and quantify the intensity of the cell cycle marker stain within each cell.

    • Set a threshold to classify cells as positive or negative for the marker.

  • Data Analysis:

    • Calculate the percentage of cells in the specific cell cycle phase for each treatment.

    • Plot the percentage of positive cells against the compound concentration and determine the EC50 values.

Conclusion

ML315 hydrochloride is a selective and potent dual inhibitor of CDK and DYRK kinases, making it an excellent tool for high-throughput screening applications. The provided biochemical and cell-based assay protocols offer robust methods for identifying and characterizing novel inhibitors of these important kinase families. Careful optimization of assay conditions and appropriate data analysis are crucial for the successful implementation of HTS campaigns utilizing ML315 hydrochloride as a reference compound.

References

Application Notes and Protocols for Developing a Cell-Based Assay with ML315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent small molecule inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] These kinases play crucial roles in various cellular processes, including mRNA splicing, cell cycle regulation, and neuronal development.[2][3] Dysregulation of CLK and DYRK activity has been implicated in several diseases, including cancer and neurodegenerative disorders.[4][5][6] This document provides detailed application notes and protocols for developing a robust cell-based assay to characterize the activity of ML315 and similar kinase inhibitors.

Mechanism of Action and Target Profile

ML315 exhibits inhibitory activity against several members of the CLK and DYRK kinase families. The primary mechanism of action is the competitive inhibition of the ATP-binding pocket of these kinases.[6] Understanding the specific kinase isoforms targeted by ML315 is critical for designing a relevant cellular assay.

Quantitative Data Presentation

A summary of the in vitro inhibitory activity of ML315 against a panel of CLK and DYRK kinases is presented below. This data is essential for determining the appropriate concentration range for cell-based experiments.

Kinase TargetML315 IC50 (nM)
Clk168
Clk2231
Clk3>10,000
Clk468
Dyrk1A282
Dyrk1B1156

Data sourced from PubChem Probe Report (CID: 46926514)[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by CLK and DYRK kinases, providing a conceptual framework for the proposed cell-based assays.

CLK_Signaling_Pathway cluster_splicing Pre-mRNA Splicing Regulation ML315 ML315 CLKs CLKs (CLK1, CLK2, CLK4) ML315->CLKs inhibition SR_Proteins Serine/Arginine-rich (SR) Proteins CLKs->SR_Proteins phosphorylation Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & Pre-mRNA Splicing Phospho_SR->Spliceosome Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA Protein_Isoforms Altered Protein Isoforms Mature_mRNA->Protein_Isoforms

Caption: CLK Signaling Pathway and Inhibition by ML315.

DYRK_Signaling_Pathway cluster_cellular Regulation of Cellular Processes ML315 ML315 DYRKs DYRKs (DYRK1A, DYRK1B) ML315->DYRKs inhibition Substrates Substrate Proteins (e.g., Tau, transcription factors) DYRKs->Substrates phosphorylation Phospho_Substrates Phosphorylated Substrates Cellular_Processes Cellular Processes Phospho_Substrates->Cellular_Processes Outcomes Cell Cycle Arrest, Differentiation, Apoptosis Cellular_Processes->Outcomes

Caption: DYRK Signaling Pathway and Inhibition by ML315.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based assay to evaluate ML315 activity.

Experimental_Workflow cluster_assay Cell-Based Assay Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture seeding 2. Seed Cells in Assay Plates cell_culture->seeding treatment 3. Treat with ML315 (Dose-Response) seeding->treatment incubation 4. Incubate for Defined Period treatment->incubation endpoint 5. Endpoint Measurement incubation->endpoint data_analysis 6. Data Analysis (IC50 Determination) endpoint->data_analysis end End data_analysis->end

Caption: General Workflow for a Cell-Based Assay.

Experimental Protocols

This section provides detailed protocols for two distinct cell-based assays to measure the inhibitory activity of ML315 on CLK and DYRK kinases.

Protocol 1: Splicing Reporter Assay for CLK Inhibition

This assay utilizes a luciferase-based reporter system to measure changes in pre-mRNA splicing patterns induced by CLK inhibitors. A triple exon-skipping luciferase reporter assay has been shown to be effective in identifying CLK inhibitors.[7]

1. Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Splicing reporter plasmid (e.g., a plasmid containing a luciferase gene with an intron that is subject to alternative splicing regulated by CLK activity)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • ML315 (solubilized in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • White, opaque 96-well microplates

  • Luminometer

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed 2 x 10^4 cells per well in a white, opaque 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the splicing reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubate the transfected cells for 24-48 hours to allow for plasmid expression.

3. Compound Treatment:

  • Prepare a serial dilution of ML315 in cell culture medium. A suggested starting concentration range is 1 nM to 10 µM, based on the known IC50 values. Include a DMSO-only vehicle control.

  • Carefully remove the medium from the transfected cells and replace it with the medium containing the different concentrations of ML315.

  • Incubate the plate for an additional 24 hours.

4. Luciferase Assay:

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • Normalize the luminescence readings to the vehicle control.

  • Plot the normalized luminescence values against the logarithm of the ML315 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9]

Protocol 2: In-Cell Western Assay for DYRK1A Substrate Phosphorylation

This protocol describes a quantitative immunofluorescence-based assay to measure the phosphorylation of a known DYRK1A substrate, such as Tau, in a cellular context.

1. Materials and Reagents:

  • SH-SY5Y neuroblastoma cells (or a cell line overexpressing DYRK1A and a substrate)

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • ML315 (solubilized in DMSO)

  • Primary antibody against the phosphorylated form of a DYRK1A substrate (e.g., anti-phospho-Tau)

  • Primary antibody for normalization (e.g., anti-GAPDH or a total protein stain)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Black-walled, clear-bottom 96-well microplates

  • Infrared imaging system (e.g., LI-COR Odyssey®)

2. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed 3 x 10^4 cells per well into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a serial dilution of ML315 in cell culture medium. A suggested concentration range is 10 nM to 30 µM. Include a DMSO-only vehicle control.

  • Treat the cells with the ML315 dilutions and incubate for 1-4 hours.

4. Cell Fixation and Permeabilization:

  • Carefully remove the treatment medium and wash the cells once with PBS.

  • Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by adding permeabilization buffer and incubating for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

5. Immunostaining:

  • Block the cells with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibodies (anti-phospho-substrate and normalization antibody) diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Incubate the cells with the corresponding infrared dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.

6. Imaging and Data Analysis:

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity for both the phospho-substrate and the normalization protein in each well.

  • Normalize the phospho-substrate signal to the normalization signal.

  • Plot the normalized fluorescence values against the logarithm of the ML315 concentration and determine the IC50 value.

The provided application notes and protocols offer a comprehensive guide for establishing robust and reliable cell-based assays to investigate the biological activity of ML315. The choice of assay will depend on the specific research question, with the splicing reporter assay being well-suited for assessing CLK inhibition and the In-Cell Western providing a direct measure of DYRK kinase activity in a cellular context. Careful optimization of cell line, substrate, and assay conditions will be crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for In Vivo Studies Using ML315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature did not yield specific in vivo studies conducted using the compound ML315 hydrochloride. ML315 is characterized as a biochemical tool compound with inhibitory activity against the Cdc-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[1]

The following application notes and protocols are therefore provided as a representative guide for researchers. The methodologies described are based on established practices for in vivo studies of other small molecule CLK and DYRK kinase inhibitors in the context of oncology. These protocols are intended to serve as a detailed template that should be adapted and optimized for the specific research question and experimental model.

Application Note: ML315 Hydrochloride in Oncology Research

Introduction

ML315 is a small molecule inhibitor targeting Cdc-like kinases (CLK1/2/4) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B).[1] Both kinase families are crucial regulators of cellular processes frequently dysregulated in cancer.

  • CLKs (CLK1, CLK2, CLK3, CLK4): These are dual-specificity kinases that primarily phosphorylate serine/arginine-rich (SR) proteins.[2] This phosphorylation is a critical step in the regulation of pre-mRNA splicing.[2] In many cancers, altered or aberrant splicing leads to the production of protein isoforms that promote tumor growth, metastasis, and therapeutic resistance.[2][3] Pharmacological inhibition of CLKs can modulate this process, presenting a novel strategy for cancer therapy.[3][4]

  • DYRKs (DYRK1A, DYRK1B, etc.): This family of kinases is involved in a wide array of biological processes, including cell cycle regulation, proliferation, and survival.[5] For instance, DYRK1B acts as a negative cell cycle regulator that helps maintain cancer cell quiescence, which can contribute to chemotherapy resistance.[6] Inhibition of DYRK kinases is being explored as a therapeutic strategy in neurodegenerative diseases, diabetes, and various cancers.[5][7][8]

Given its dual-target profile, ML315 hydrochloride is a valuable tool compound for investigating the therapeutic potential of simultaneous CLK and DYRK inhibition in cancer models.

Potential Applications in Oncology

  • Efficacy Studies: Evaluating the anti-tumor activity of ML315 in preclinical cancer models, such as cell-line derived xenografts (CDX) or patient-derived xenografts (PDX).

  • Mechanism of Action Studies: Investigating how ML315 affects tumor biology in vivo, including its impact on pre-mRNA splicing, cell cycle progression, and apoptosis.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of ML315 and correlating its exposure with target engagement and biological response in the tumor.

  • Combination Therapy Studies: Assessing the potential for synergistic or additive effects when ML315 is combined with standard-of-care chemotherapies or other targeted agents.

Signaling Pathway

The primary mechanism of action for CLK inhibitors involves the modulation of pre-mRNA splicing. CLKs phosphorylate SR proteins, which are essential for the assembly of the spliceosome and the recognition of exons. By inhibiting CLKs, compounds like ML315 can alter splicing patterns, leading to the production of non-functional proteins or the suppression of oncogenic splice variants, ultimately inducing apoptosis in cancer cells.

CLK_Splicing_Pathway cluster_nucleus Nucleus ML315 ML315 CLK CLK1/2/4 ML315->CLK Inhibits SR_unphos SR Proteins (unphosphorylated) CLK->SR_unphos Phosphorylates SR_phos SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly SR_phos->Spliceosome Promotes mRNA Mature mRNA (Oncogenic Splice Variants) Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Apoptosis Apoptosis mRNA->Apoptosis Suppression Leads to

CLK-mediated pre-mRNA splicing pathway and point of inhibition by ML315.

Protocols for In Vivo Studies

The following are detailed, representative protocols for conducting an initial efficacy and pharmacokinetic study of ML315 hydrochloride in a mouse xenograft model of cancer.

Protocol 1: Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a typical study to evaluate the ability of ML315 to inhibit tumor growth in vivo.

1. Materials and Reagents

  • Compound: ML315 hydrochloride

  • Vehicle: To be determined based on solubility and stability testing (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Cancer Cells: A human cancer cell line relevant to the research question (e.g., a breast cancer or lung cancer line).

  • Cell Culture Media & Reagents: (e.g., RPMI-1640, FBS, Penicillin-Streptomycin).

  • Matrigel: For co-injection with cells to support initial tumor establishment.

  • Calipers: For tumor measurement.

  • Standard animal care and surgical supplies.

2. Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A 1. Propagate Cancer Cells B 2. Prepare Cell Suspension A->B C 3. Inoculate Mice (Subcutaneous) B->C D 4. Monitor Tumor Growth C->D E 5. Randomize Mice into Groups D->E F 6. Begin Treatment (Vehicle, ML315) E->F G 7. Monitor Tumors & Body Weight F->G H 8. Euthanize & Collect Tumors G->H I 9. Analyze Data (TGI, Stats) H->I

General workflow for a subcutaneous xenograft efficacy study.

3. Detailed Procedure

  • Cell Inoculation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile, serum-free media mixed 1:1 with Matrigel to a final concentration of 5-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow. Begin caliper measurements 3-4 days post-inoculation.

    • Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Example Groups:

      • Group 1: Vehicle control (e.g., administered daily by oral gavage).

      • Group 2: ML315 (e.g., 10 mg/kg, daily by oral gavage).

      • Group 3: ML315 (e.g., 30 mg/kg, daily by oral gavage).

      • Group 4: Positive control (a standard-of-care agent, if applicable).

    • Begin daily treatment. Record the body weight of each mouse and measure tumor volumes 2-3 times per week.

  • Endpoint and Analysis:

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit (~1500 mm³).

    • At the study endpoint, euthanize mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Assess treatment toxicity by monitoring body weight changes and any clinical signs of distress.

Protocol 2: Mouse Pharmacokinetic (PK) Study

This protocol describes a basic study to understand the concentration of ML315 in the blood over time after a single dose.

1. Materials and Reagents

  • Compound & Vehicle: As described in Protocol 1.

  • Animals: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or Swiss Webster), 6-8 weeks old.

  • Dosing Equipment: Syringes for oral gavage (PO) or intravenous (IV) injection.

  • Blood Collection Supplies: Anticoagulant tubes (e.g., K2-EDTA), capillaries.

  • Analytical Equipment: LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) for bioanalysis.

2. Detailed Procedure

  • Dosing:

    • Acclimate animals for at least 3 days. Fast mice for ~4 hours before dosing (water ad libitum).

    • Administer a single dose of ML315 hydrochloride. A typical study includes both IV and PO routes to determine bioavailability.

      • IV Group (n=3): Administer 2 mg/kg via tail vein injection.

      • PO Group (n=3): Administer 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~30-50 µL) from each animal at specified time points. A common sampling schedule is:

      • IV route: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

      • PO route: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Blood is typically collected via submandibular or saphenous vein bleeds.

    • Immediately place blood into anticoagulant tubes, mix, and store on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

    • Quantify the concentration of ML315 in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation (Representative Data)

The following tables contain hypothetical, yet realistic, data that could be generated from the protocols described above.

Table 1: Representative Efficacy Data for ML315 in a Xenograft Model

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
VehicleDaily, PO1450 ± 125--1.5 ± 0.8
ML315 HCl (10 mg/kg)Daily, PO986 ± 9832%-2.1 ± 1.1
ML315 HCl (30 mg/kg)Daily, PO652 ± 7555%-4.5 ± 1.5
Positive ControlVaries580 ± 6860%-8.2 ± 2.0

Table 2: Representative Pharmacokinetic Parameters for ML315

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Concentration)1250 ng/mL850 ng/mL
Tmax (Time to Cmax)0.08 hr (5 min)1.0 hr
AUC₀-last (Area Under the Curve)1875 hrng/mL4250 hrng/mL
(Half-life)3.5 hr4.1 hr
CL (Clearance)1.07 L/hr/kg-
Vd (Volume of Distribution)5.2 L/kg-
F% (Oral Bioavailability)-45%

References

Application Notes and Protocols: Quantifying the Effects of ML315 on SR Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/arginine-rich (SR) proteins are a crucial family of splicing factors that regulate both constitutive and alternative pre-mRNA splicing. Their activity, subcellular localization, and interactions with other spliceosome components are tightly controlled by reversible phosphorylation, primarily within their C-terminal arginine/serine-rich (RS) domains.[1][2] The phosphorylation state of SR proteins is maintained by a balance between specific kinases and phosphatases. Two key kinase families responsible for SR protein phosphorylation are the SR protein kinases (SRPKs) and the CDC2-like kinases (CLKs).[1][2]

ML315 has been identified as a potent small molecule inhibitor of the CLK and dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) families.[3] By targeting CLKs, ML315 provides a valuable chemical tool to investigate the role of CLK-mediated phosphorylation in SR protein function and to modulate alternative splicing events. These application notes provide detailed protocols for quantifying the inhibitory effects of ML315 on SR protein phosphorylation in cellular and in vitro contexts.

Data Presentation: Inhibitory Profile of ML315

The inhibitory activity of ML315 against various CLK and DYRK isoforms has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's potency and selectivity.

Target KinaseInhibitorIC₅₀ (nM)
CLK1ML31568
CLK2ML315231
CLK3ML315>10,000
CLK4ML31568
DYRK1AML315282
DYRK2ML3151156
Table 1: Summary of ML315 inhibitory activity against a panel of kinases. Data sourced from Probechem Biochemicals.[3]

Signaling Pathway and Mechanism of Action

SR protein phosphorylation is a key regulatory mechanism in pre-mRNA splicing. Nuclear CLK kinases phosphorylate SR proteins within their RS domains, a step that influences their subnuclear localization and ability to mediate spliceosome assembly.[1][2][4] ML315 acts by directly inhibiting the catalytic activity of CLKs, leading to a reduction in SR protein phosphorylation.

ML315_Mechanism_of_Action cluster_nucleus Nucleus CLK CLK Kinase SR_phos SR Protein (Hyperphosphorylated) CLK->SR_phos Phosphorylation SR_unphos SR Protein (Hypophosphorylated) SR_unphos->CLK Splicing Alternative Splicing Regulation SR_phos->Splicing ML315 ML315 ML315->CLK Inhibition Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HeLa, HEK293) - Control (DMSO) - ML315 (dose-response) B 2. Cell Lysis & Protein Extraction (RIPA buffer + phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Immunoblotting - Block - Primary Ab (anti-phospho-SR) - Secondary Ab (HRP-conjugated) E->F G 7. Detection (Chemiluminescence, ECL) F->G H 8. Data Analysis (Densitometry of bands) G->H Kinase_Assay_Workflow A 1. Prepare Reaction Mix - Recombinant CLK Kinase - Purified SR Protein Substrate - Kinase Buffer B 2. Add Inhibitor - ML315 (serial dilutions) - DMSO (control) A->B C 3. Initiate Reaction (Add [γ-³²P]ATP + MgCl₂) B->C D 4. Incubate (e.g., 30 min at 30°C) C->D E 5. Stop Reaction (Add SDS-PAGE loading buffer) D->E F 6. Separate Products (SDS-PAGE) E->F G 7. Detect Phosphorylation (Autoradiography or Phosphorimager) F->G H 8. Data Analysis (Quantify band intensity to determine % inhibition and IC₅₀) G->H MS_Workflow A 1. Cell Culture & Treatment (Control vs. ML315) B 2. Lysis, Reduction, Alkylation & Protein Digestion (e.g., Trypsin) A->B C 3. Peptide Labeling (Optional) (e.g., TMT, SILAC for multiplexing) B->C D 4. Phosphopeptide Enrichment (e.g., TiO₂, IMAC) C->D E 5. LC-MS/MS Analysis (Liquid Chromatography-Tandem MS) D->E F 6. Database Searching (Identify peptides and phosphosites) E->F G 7. Quantitative Analysis (Compare phosphopeptide abundance between samples) F->G

References

Troubleshooting & Optimization

ML 315 hydrochloride solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing solubility issues with ML315 hydrochloride in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant data to facilitate the successful use of ML315 hydrochloride in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing solutions of ML315 hydrochloride.

Question 1: My ML315 hydrochloride is not dissolving in my aqueous buffer, or a precipitate forms after initial dissolution. What should I do?

Answer: This is a common issue that can be addressed by systematically optimizing your dissolution procedure. Here are several troubleshooting steps:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: ML315 hydrochloride has higher solubility in organic solvents. It is recommended to first prepare a high-concentration stock solution in 100% DMSO or ethanol.

  • Sonication: Gentle warming and brief sonication can aid in the dissolution of the compound in the initial organic solvent.

  • pH Adjustment of the Aqueous Buffer: The solubility of hydrochloride salts can be pH-dependent. If your experimental conditions allow, test a range of pH values for your buffer. For basic compounds, a more acidic pH generally increases solubility.

  • Incremental Addition to Aqueous Buffer: When preparing your final working solution, add the organic stock solution to the aqueous buffer dropwise while vortexing. This gradual dilution can prevent the compound from precipitating out of solution.

  • Use of Co-solvents or Excipients: If solubility in your final aqueous buffer remains low, consider the addition of a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol, if compatible with your experimental setup. The use of solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween 80) can also be explored.

Question 2: What is the expected aqueous solubility of ML315 hydrochloride?

Answer: While specific quantitative solubility data for ML315 hydrochloride in various aqueous buffers is not widely published, it is generally considered to have limited aqueous solubility. For cell-based assays, it has been noted to have adequate solubility and permeability for its biological effects to be observed. A preliminary internal solubility assessment is highly recommended for your specific buffer system.

Question 3: Can I heat the solution to improve the solubility of ML315 hydrochloride?

Answer: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check the compound's stability at elevated temperatures if this is a necessary step.

Question 4: How should I store my ML315 hydrochloride solutions?

Answer: Stock solutions of ML315 hydrochloride in an organic solvent should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and use within 24 hours. Protect solutions from light.

Quantitative Data Summary

Due to the limited availability of public quantitative solubility data for ML315 hydrochloride, the following table provides a general overview of solubility for hydrochloride salts of small molecules and recommended starting points for solubility testing.

Solvent SystemExpected Solubility RangeRecommended Starting Concentration for TestingNotes
100% DMSOHigh10-50 mMPrimary solvent for stock solutions.
100% EthanolModerate to High1-10 mMAlternative primary solvent for stock solutions.
PBS (pH 7.4)Low1-100 µMSolubility is highly dependent on the final concentration of organic co-solvent.
Acidic Aqueous Buffer (pH < 7)Potentially higher than neutral pH1-100 µMLowering the pH can increase the solubility of some basic hydrochloride salts.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of ML315 Hydrochloride in DMSO

  • Weighing: Accurately weigh the desired amount of ML315 hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Small-Scale Aqueous Solubility Test

This protocol helps determine the approximate solubility of ML315 hydrochloride in your specific aqueous buffer.

  • Prepare a series of dilutions of your ML315 hydrochloride DMSO stock solution in your target aqueous buffer. A suggested range is from 1 µM to 200 µM.

  • Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is an approximation of the solubility limit in that specific buffer and under those conditions.

  • For a more quantitative assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes. Measure the concentration of ML315 hydrochloride in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Troubleshooting

G Troubleshooting Workflow for ML315 Hydrochloride Solubility cluster_troubleshooting Troubleshooting Steps start Start: Dissolve ML315 HCl in Aqueous Buffer check_dissolution Does it fully dissolve? start->check_dissolution precipitate Precipitate forms or incomplete dissolution check_dissolution->precipitate No success Fully Dissolved Proceed with Experiment check_dissolution->success Yes stock_dms_o 1. Prepare concentrated stock in 100% DMSO/Ethanol precipitate->stock_dms_o sonicate 2. Use sonication and/or gentle warming stock_dms_o->sonicate ph_adjust 3. Adjust buffer pH (if possible) sonicate->ph_adjust cosolvent 4. Add a co-solvent (e.g., 1-5% DMSO) ph_adjust->cosolvent cosolvent->start Retry Dissolution

Caption: A flowchart for troubleshooting ML315 hydrochloride solubility issues.

ML315 Signaling Pathway Inhibition

ML315_Signaling_Pathway Mechanism of Action of ML315 cluster_kinases Target Kinases cluster_downstream Downstream Effects ML315 ML315 Hydrochloride CLK1 CLK1 ML315->CLK1 Inhibits CLK4 CLK4 ML315->CLK4 Inhibits DYRK1A DYRK1A ML315->DYRK1A Inhibits DYRK2 DYRK2 ML315->DYRK2 Inhibits Phosphorylation Phosphorylation of SR Proteins CLK1->Phosphorylation Phosphorylate CLK4->Phosphorylation Phosphorylate DYRK1A->Phosphorylation Phosphorylate DYRK2->Phosphorylation Phosphorylate SR_Proteins SR Proteins (Splicing Factors) Splicing Alternative mRNA Splicing SR_Proteins->Splicing Regulate Phosphorylation->SR_Proteins Cellular_Processes Altered Cellular Processes (e.g., Gene Expression, Cell Cycle) Splicing->Cellular_Processes Impacts

Caption: Inhibition of CLK and DYRK kinases by ML315 disrupts downstream signaling.

Technical Support Center: Optimizing ML-315 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of ML-315, a selective inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families, to achieve desired effects on cell viability while minimizing off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is ML-315 and what is its mechanism of action?

A1: ML-315 is a small molecule inhibitor that selectively targets the CLK and DYRK families of protein kinases.[1][2][3] These kinases are involved in the regulation of pre-mRNA splicing.[4][5] By inhibiting CLK and DYRK, ML-315 can alter the splicing of various genes, including those critical for cell growth and survival, potentially leading to the suppression of cell proliferation and the induction of apoptosis.[4][5]

Q2: What is the recommended starting concentration range for ML-315 in cell culture experiments?

A2: For a new experimental setup, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series, for instance from 10 nM to 100 µM, is a common starting point. This wide range will help in identifying the effective concentration window for your specific cell line and assay.

Q3: How should I prepare and store ML-315 stock solutions?

A3: ML-315 is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity. Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: How long should I incubate my cells with ML-315?

A4: The optimal incubation time depends on the specific cell line, the biological process being investigated, and the concentration of ML-315. A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of ML-315 and measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experiment.

Q5: Can serum in the culture medium affect the activity of ML-315?

A5: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions. However, be aware that altering serum concentration can also affect cell health and growth characteristics.

Troubleshooting Guides

Issue 1: No observable effect on cell viability after ML-315 treatment.

Possible Cause Recommended Solution
Concentration is too low. Test a higher concentration range of ML-315.
Compound instability. Ensure proper storage and handling of ML-315. Prepare fresh dilutions from a new stock aliquot for each experiment.
Insensitive cell line. Verify that your cell line expresses the target kinases (CLKs and DYRKs). Use a positive control compound known to affect your cell line to ensure the assay is working correctly.
Short incubation time. Increase the incubation period. Perform a time-course experiment to determine the optimal duration.

Issue 2: High levels of cell death observed across all tested concentrations of ML-315.

Possible Cause Recommended Solution
Compound-induced cytotoxicity. The tested concentrations may be too high for your specific cell line. Perform a dose-response experiment with a wider range of lower concentrations to identify a non-toxic working range.
Solvent toxicity. Ensure the final DMSO concentration in your culture medium is at or below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your highest ML-315 concentration) to assess the effect of the solvent alone.
Off-target effects. At high concentrations, small molecule inhibitors can have off-target effects. Try to use the lowest effective concentration that produces the desired biological outcome.
Poor cell health. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 3: High variability between replicate wells.

Possible Cause Recommended Solution
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding. When seeding, gently mix the cell suspension between pipetting to prevent settling.
Pipetting errors. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects. To minimize evaporation from the outer wells of a microplate, which can concentrate media components and affect cell growth, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or water.
Compound precipitation. Visually inspect the wells for any signs of precipitation after adding ML-315. If precipitation occurs, you may need to adjust the solvent or the final concentration.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ML-315 Against Target Kinases

Target KinaseIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK21156

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1]

Table 2: Template for Determining the IC50 of ML-315 on Cell Viability

Note: The following is a template. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., HeLa24To be determined
48To be determined
72To be determined
e.g., A54924To be determined
48To be determined
72To be determined
e.g., MCF-724To be determined
48To be determined
72To be determined

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of ML-315 using a Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ML-315 on the viability of a specific cell line.

Materials:

  • ML-315 stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Sterile 96-well microplates

  • Cell viability reagent (e.g., MTT, XTT, or Resazurin)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of ML-315 Dilutions:

    • Prepare a serial dilution of the ML-315 stock solution in complete culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest ML-315 concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared ML-315 dilutions, vehicle control, or no-treatment control to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay:

    • Perform the chosen cell viability assay according to the manufacturer's protocol (e.g., MTT assay).

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the ML-315 concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate Day 1 treat_cells Treat Cells with ML-315 seed_plate->treat_cells Day 2 prep_ml315 Prepare ML-315 Dilutions prep_ml315->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay Day 3-5 read_plate Read Plate viability_assay->read_plate data_analysis Analyze Data & Determine IC50 read_plate->data_analysis

Caption: Workflow for determining the optimal ML-315 concentration.

Troubleshooting_Flowchart cluster_no_effect Troubleshooting: No Effect cluster_high_death Troubleshooting: High Death start Experiment Start observation Observe Cell Viability Results start->observation no_effect No Effect on Viability observation->no_effect No high_death High Cell Death observation->high_death Excessive expected_effect Expected Effect Observed observation->expected_effect Yes check_conc Increase ML-315 Concentration no_effect->check_conc check_time Increase Incubation Time no_effect->check_time check_stability Check Compound Stability no_effect->check_stability check_toxicity Lower ML-315 Concentration high_death->check_toxicity check_solvent Check Solvent Toxicity high_death->check_solvent check_health Assess Initial Cell Health high_death->check_health

Caption: Troubleshooting logic for unexpected cell viability results.

Signaling_Pathway cluster_kinases Target Kinases cluster_splicing Splicing Regulation cluster_apoptosis Apoptosis Pathway ML315 ML-315 CLKs CLKs (1, 2, 4) ML315->CLKs Inhibits DYRK1A DYRK1A ML315->DYRK1A Inhibits SR_proteins SR Proteins CLKs->SR_proteins Phosphorylates ASK1 ASK1 DYRK1A->ASK1 Activates pre_mRNA pre-mRNA Splicing SR_proteins->pre_mRNA Regulates Apoptosis Apoptosis pre_mRNA->Apoptosis Altered splicing of survival genes JNK JNK ASK1->JNK Activates JNK->Apoptosis

Caption: Proposed signaling pathway of ML-315 leading to apoptosis.

References

preventing ML 315 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of ML 315 hydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous media?

A1: this compound is an inhibitor of cdc2-like kinases (Clk) and DYRK kinases. As a small molecule, it possesses hydrophobic properties. While the hydrochloride salt form generally enhances aqueous solubility compared to the free base, it can still precipitate when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium. This phenomenon, often termed "solvent shock," occurs because the compound's solubility limit is exceeded as the percentage of the organic solvent decreases dramatically.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are effective solvents for preparing concentrated stock solutions of this compound. It is crucial to use anhydrous, high-purity solvents to maintain the stability of the compound.

Q3: What is the maximum recommended final concentration of DMSO or ethanol in cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. Generally, a final DMSO or ethanol concentration of less than 0.5% (v/v) is recommended, with an ideal concentration at or below 0.1%[1][2]. However, the tolerance to organic solvents can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact on your specific cells.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: While hydrochloride salts are designed to improve aqueous solubility, directly dissolving this compound in purely aqueous solutions like water or PBS is not recommended, as it may lead to incomplete dissolution and precipitation[3]. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues encountered when preparing working solutions of this compound.

Problem Potential Cause Recommended Solution
Immediate cloudiness or precipitate formation upon adding stock solution to media. High Stock Concentration / Solvent Shock: The concentration of this compound in the stock solution is too high, causing it to crash out of solution upon rapid dilution into the aqueous media.[1]1. Prepare a lower concentration stock solution (e.g., 1-5 mM). 2. Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling.[1][2] 3. Increase the volume of the media to which you are adding the stock solution to facilitate better dispersion.
Precipitate forms over time in the incubator. Temperature Instability: The compound may be less soluble at 37°C compared to room temperature.[1] Media Component Interaction: Components in the cell culture media (e.g., salts, proteins in serum) may interact with this compound, reducing its solubility over time.[4]1. Ensure the final working concentration is well below the solubility limit in the complete media. 2. Prepare fresh this compound-containing media for each experiment and use it immediately. 3. Consider using serum-free or reduced-serum media if compatible with your cell line, as serum proteins can sometimes contribute to compound precipitation.
Crystals are visible under the microscope after treating cells. Localized High Concentration: Adding the stock solution directly to the cells in a small volume of media can create localized areas of high concentration, leading to precipitation.1. Prepare the final working concentration of this compound in a larger volume of media before adding it to the cells. 2. Ensure thorough but gentle mixing of the media after adding the compound and before applying it to the cell culture vessel.

Quantitative Data Summary

The following tables provide key data for working with this compound.

Table 1: Solubility of this compound

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO37.42100
Ethanol18.7150

Data sourced from Tocris Bioscience.

Table 2: Recommended Stock and Working Concentrations

Parameter Recommendation Rationale
Stock Solution Concentration 1-10 mM in 100% DMSOA higher concentration minimizes the volume of organic solvent added to the final culture, but lower concentrations can reduce the risk of precipitation upon dilution.
Final Working Concentration Dependent on experimental needs (typically nM to low µM range)Should be determined based on the compound's IC50 values for the target kinases (e.g., Clk1, Clk4, Clk2, Dyrk1A, Dyrk1B).
Final Solvent Concentration ≤ 0.1% (v/v)Minimizes potential solvent-induced effects on cell viability and function.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 410.68 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of the compound.

  • Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution with 4.11 mg of compound, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

  • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution drop-wise.[1][2]

  • Continue to mix the solution gently for a few seconds to ensure homogeneity.

  • Visually inspect the medium for any signs of precipitation or cloudiness.

  • Use the freshly prepared this compound-containing medium immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow to Prevent Precipitation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh ML 315 HCl dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot add Add Stock Drop-wise to Vortexing Media thaw->add prewarm Pre-warm Media (37°C) prewarm->add use Use Immediately add->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway Hypothetical Signaling Pathway Inhibition by ML 315 cluster_pathway Kinase Cascade Clk Clk/DYRK Kinases Substrate Downstream Substrate Clk->Substrate Phosphorylation Response Cellular Response (e.g., Splicing, Proliferation) Substrate->Response ML315 ML 315 ML315->Clk Inhibition

Caption: Inhibition of Clk/DYRK kinases by ML 315.

References

Technical Support Center: Troubleshooting Off-Target Effects of ML315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the off-target effects of ML315, a known inhibitor of the CLK and DYRK kinase families.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of ML315?

A1: ML315 is a potent inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. It is often used as a chemical probe to study the biological functions of these kinases.

Q2: I am observing a cellular phenotype that is inconsistent with the known functions of CLK and DYRK kinases. Could this be an off-target effect?

A2: Yes, it is possible. ML315 has been shown to inhibit other kinases and interact with other proteins, which can lead to unexpected cellular phenotypes.[1] It is crucial to perform control experiments to validate that the observed effect is due to the inhibition of the intended targets.

Q3: What are the known off-target kinases of ML315?

A3: Kinome screening has revealed several off-target kinases for ML315. The extent of inhibition can be concentration-dependent. Refer to the data tables below for a summary of known off-target interactions.

Q4: How can I confirm if the observed phenotype is an on-target or off-target effect of ML315?

A4: To differentiate between on-target and off-target effects, a multi-faceted approach is recommended:

  • Use a structurally unrelated inhibitor: Employ another inhibitor with a different chemical scaffold that also targets CLK/DYRK kinases. If the phenotype is reproduced, it is more likely to be an on-target effect.[2]

  • Perform a dose-response analysis: On-target effects should manifest at lower concentrations of ML315, consistent with its IC50 for CLK/DYRK kinases. Off-target effects typically require higher concentrations.[2]

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the intended target kinases (CLKs and DYRKs).[3] If the resulting phenotype matches that observed with ML315 treatment, it strongly suggests an on-target effect.

  • Rescue experiments: In cells treated with ML315, try to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.

Q5: What are some general troubleshooting tips for working with ML315?

A5:

  • Titrate the concentration: Always perform a dose-response curve to determine the optimal concentration of ML315 for your specific cell type and assay.

  • Control for solvent effects: Ensure that the solvent used to dissolve ML315 (e.g., DMSO) does not have an effect on its own at the concentrations used.

  • Confirm target engagement: Whenever possible, confirm that ML315 is inhibiting its intended targets in your experimental system, for example, by assessing the phosphorylation of a known downstream substrate.

Data Presentation: Off-Target Profile of ML315

The following tables summarize the off-target pharmacology data for ML315, highlighting targets with significant inhibition or stimulation. This data is crucial for interpreting experimental results and designing appropriate control experiments.

Table 1: Off-Target Kinase Inhibition Profile of ML315

Off-Target Kinase% Inhibition at 10 µM
DYRK298
DYRK397
HIPK195
HIPK299
HIPK399
CLK199
CLK299
CLK399
CLK499
GSK3A75
GSK3B85
STK1696

Data adapted from NIH Molecular Libraries Program Probe Report for ML315.[1]

Table 2: Other Off-Target Interactions of ML315

Target% Inhibition/Stimulation at 10 µM
Cannabinoid CB1 Receptor55% Inhibition
Sigma Opioid Receptor60% Inhibition

Data adapted from NIH Molecular Libraries Program Probe Report for ML315.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate and validate the on- and off-target effects of ML315.

Protocol 1: Kinase Selectivity Profiling

This protocol describes a general workflow for assessing the selectivity of ML315 against a broad panel of kinases.

Objective: To identify the on- and off-target kinases of ML315.

Methodology:

  • Assay Format: Utilize a commercially available kinase profiling service (e.g., KINOMEscan™, Reaction Biology). These services typically use binding assays or activity assays to quantify the interaction of the inhibitor with a large number of kinases.[4][5]

  • Compound Preparation: Prepare a stock solution of ML315 in a suitable solvent (e.g., DMSO) at a high concentration. Provide the profiling service with the compound at the specified concentration and format.

  • Screening: The compound will be screened against a panel of purified kinases, typically at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The results will be provided as the percentage of inhibition for each kinase. Analyze the data to identify kinases that are significantly inhibited by ML315.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of ML315 with its intended targets (CLKs/DYRKs) and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with ML315 at various concentrations or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using antibodies specific for the target kinases (e.g., CLK1, DYRK1A) and suspected off-target kinases.

  • Data Analysis: The binding of ML315 to a target protein will stabilize it, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the melting curves and shifts upon inhibitor treatment.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of ML315 on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ML315 (and a vehicle control) for 24, 48, or 72 hours.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.

Visualizations

Signaling Pathway of ML315 Primary Targets

ML315_Primary_Targets ML315 ML315 CLKs CLK Kinases (CLK1, CLK2, CLK3, CLK4) ML315->CLKs Inhibition DYRKs DYRK Kinases (DYRK1A, DYRK1B, DYRK2) ML315->DYRKs Inhibition SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Transcription_Factors Transcription Factors (e.g., NFAT) DYRKs->Transcription_Factors Phosphorylation Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRKs->Cell_Cycle_Proteins Phosphorylation Splicing Alternative Splicing SR_Proteins->Splicing Regulation Cellular_Processes Cellular Processes: - Gene Expression - Cell Proliferation - Neuronal Development Splicing->Cellular_Processes Transcription_Factors->Cellular_Processes Cell_Cycle_Proteins->Cellular_Processes Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve with ML315 Start->Dose_Response Check_Concentration Is Phenotype Observed at Concentrations > 10x IC50 for Primary Targets? Dose_Response->Check_Concentration Off_Target_Hypothesis Hypothesis: Potential Off-Target Effect Check_Concentration->Off_Target_Hypothesis Yes On_Target_Hypothesis Hypothesis: Likely On-Target Effect Check_Concentration->On_Target_Hypothesis No Control_Experiments Perform Control Experiments Off_Target_Hypothesis->Control_Experiments On_Target_Hypothesis->Control_Experiments Structurally_Different_Inhibitor 1. Use Structurally Different Inhibitor Control_Experiments->Structurally_Different_Inhibitor Genetic_Knockdown 2. Genetic Knockdown (siRNA/CRISPR) Control_Experiments->Genetic_Knockdown Rescue_Experiment 3. Rescue Experiment Control_Experiments->Rescue_Experiment Compare_Phenotypes Compare Phenotypes Structurally_Different_Inhibitor->Compare_Phenotypes Genetic_Knockdown->Compare_Phenotypes Rescue_Experiment->Compare_Phenotypes Phenotype_Match Phenotypes Match? Compare_Phenotypes->Phenotype_Match Confirmed_On_Target Conclusion: Confirmed On-Target Effect Phenotype_Match->Confirmed_On_Target Yes Confirmed_Off_Target Conclusion: Confirmed Off-Target Effect Phenotype_Match->Confirmed_Off_Target No Investigate_Off_Target Investigate Specific Off-Target Confirmed_Off_Target->Investigate_Off_Target Validate_On_Target cluster_validation Validation Methods Phenotype_A ML315 Treatment Results in Phenotype A Conclusion Phenotype A is an On-Target Effect Method1 Knockdown of Target Kinase (e.g., CLK1) Results in Phenotype A Method1->Conclusion Confirms Method2 Structurally Different Inhibitor of Target Kinase Results in Phenotype A Method2->Conclusion Confirms

References

ML 315 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of ML315 in your research. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the stability, proper storage, and successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and what are its primary targets?

A1: ML315 is a potent and selective small molecule inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk).[1] It is a valuable tool for studying the roles of these kinases in various cellular processes.

Q2: What are the recommended storage conditions for ML315?

A2: Proper storage of ML315 is crucial for maintaining its stability and activity. The following conditions are recommended based on general laboratory best practices for similar compounds.

FormStorage TemperatureRecommended DurationSpecial Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution (in DMSO) -20°CUp to 1 monthFor shorter-term storage, aliquot to prevent freeze-thaw cycles. Protect from light.

Q3: How should I prepare a stock solution of ML315?

A3: It is recommended to prepare a stock solution of ML315 in anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of ML315 powder in the required volume of DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.

Q4: In which solvents is ML315 soluble?

A4: While specific public data on the comprehensive solubility of ML315 is limited, it is known to be soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is common practice to first dissolve the compound in DMSO and then dilute it in the appropriate aqueous-based culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological activity 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the assay.1. Prepare a fresh stock solution from solid ML315. 2. Always aliquot stock solutions into single-use volumes. 3. Verify all calculations and dilutions. Perform a dose-response experiment.
Precipitation of the compound in aqueous media 1. The final concentration exceeds the solubility limit in the aqueous buffer. 2. The concentration of DMSO is too low in the final dilution.1. Perform serial dilutions to reach the final concentration. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells. 3. If precipitation persists, consider using a surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.05%).
High background in cell-based assays 1. Cytotoxicity of the compound at the tested concentration. 2. Solvent (DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of ML315 for your specific cell line. 2. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols & Methodologies

Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the effect of ML315 on the viability of a chosen cell line.

Materials:

  • ML315

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of ML315 in complete culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the ML315 dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Target Phosphorylation

This protocol can be used to determine if ML315 inhibits the phosphorylation of downstream targets of Clk or Dyrk kinases in a cellular context.

Materials:

  • ML315

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-target, anti-total-target, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of ML315 (and a vehicle control) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total target protein and a loading control to ensure equal protein loading.

Visualizations

ML315_Signaling_Pathway ML315 ML315 Clk_Dyrk Clk / Dyrk Kinases ML315->Clk_Dyrk Inhibition Downstream_Substrates Downstream Substrates (e.g., Splicing Factors, Transcription Factors) Clk_Dyrk->Downstream_Substrates Phosphorylation Cellular_Processes Cellular Processes (e.g., Splicing, Transcription, Cell Cycle) Downstream_Substrates->Cellular_Processes Regulation

ML315 Mechanism of Action

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Solid_ML315 Solid ML315 Stock_Solution Prepare Stock Solution (in DMSO) Solid_ML315->Stock_Solution Working_Dilutions Prepare Working Dilutions (in Culture Medium) Stock_Solution->Working_Dilutions Treat_Cells Treat Cells with ML315 Working_Dilutions->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay_Endpoint Assay Endpoint (e.g., Viability, Protein Expression) Incubate->Assay_Endpoint Data_Acquisition Data Acquisition Assay_Endpoint->Data_Acquisition Analysis Analyze and Interpret Results Data_Acquisition->Analysis

General Experimental Workflow for ML315

References

Technical Support Center: Interpreting Unexpected Results from ML 315 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are using the dual CDC-like kinase 1 and 4 (CLK1/CLK4) inhibitor, ML315, in conjunction with machine learning models for activity prediction. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret and address unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My machine learning model predicted high potency for ML315 against my cancer cell line, but the observed cell viability is much lower than expected. What could be the reason?

A1: This is a common challenge when translating computational predictions to biological systems. Several factors could contribute to this discrepancy:

  • Cell Permeability: The model may have been trained on biochemical data (e.g., IC50 values from enzymatic assays) and may not account for the compound's ability to cross the cell membrane and reach its intracellular target. ML315 may have poor cell permeability in your specific cell line.

  • Efflux Pumps: The cancer cells you are using might express high levels of efflux pumps (e.g., P-glycoprotein), which actively transport ML315 out of the cell, preventing it from reaching a therapeutic concentration.

  • Off-Target Effects: While ML315 is a potent CLK1/CLK4 inhibitor, it also has known activity against other kinases.[1] These off-target effects could lead to unexpected toxicity or other cellular responses that are not captured by a model focused solely on CLK1/CLK4 inhibition.

  • Biological Context: The model may not have been trained on data from your specific cell line or cancer type. The genetic and proteomic background of the cells can significantly influence their response to a targeted inhibitor.

Q2: My experimental results show that ML315 is more potent in a biochemical assay than in a cell-based assay. Why is there a difference?

A2: A drop-off in potency between biochemical and cellular assays is a frequent observation in drug discovery. Here are the primary reasons:

  • ATP Competition: In a biochemical assay, the concentration of ATP can be controlled. In a cell, the intracellular ATP concentration is much higher, meaning ML315 has to compete with more ATP to bind to the kinase active site. This often results in a higher IC50 value in cellular assays.

  • Plasma Protein Binding: If your cell culture medium contains serum, ML315 may bind to proteins like albumin, reducing the free concentration of the compound available to enter the cells.

  • Compound Stability: ML315 might be unstable in the cell culture medium or be metabolized by the cells over the course of the experiment, leading to a lower effective concentration.

Q3: The machine learning model predicted that ML315 would be highly selective for CLK1/CLK4, but I'm observing phenotypes that suggest other kinases are being inhibited. Is this possible?

A3: Yes, this is a distinct possibility. Designing highly selective kinase inhibitors is notoriously challenging due to the conserved nature of the ATP-binding site across the kinome.[2]

  • Known Off-Targets: ML315 is known to have activity against other kinases, including moderate inhibition of Dyrk1A and CLK2.[1] The phenotype you are observing could be a result of inhibiting one or more of these off-target kinases.

  • Model Limitations: The machine learning model's prediction of selectivity is only as good as the data it was trained on. If the training data did not include a wide range of kinases, the model may not be able to accurately predict off-target effects.

Q4: My machine learning model performs well on the training and validation sets, but it fails to predict the activity of ML315 and its analogs. What went wrong?

A4: This issue, often referred to as a lack of generalizability, can stem from several sources:

  • Limited Chemical Space in Training Data: If the training data consisted of molecules with very different chemical structures (scaffolds) from ML315, the model may not have learned the features necessary to predict the activity of this new chemotype.[3]

  • Overfitting: The model may have "memorized" the training data rather than learning the underlying structure-activity relationships. This can lead to excellent performance on the training set but poor performance on new, unseen molecules.

  • Incorrect Feature Representation: The way the molecules are represented as input to the model (e.g., fingerprints, descriptors) may not be capturing the key properties that determine their kinase inhibitory activity.

Troubleshooting Guides

Guide 1: Discrepancy Between Predicted and Observed Potency

This guide provides a structured approach to troubleshooting when your experimental results for ML315 do not align with the predictions from your machine learning model.

Potential Cause Troubleshooting Step Expected Outcome
Poor Data Quality in Training Set Re-examine the training data for errors, inconsistencies, or biases. Ensure a diverse range of chemical structures and activity levels.Improved model performance and more reliable predictions.
Model Overfitting Retrain the model using cross-validation and regularization techniques. Consider using a simpler model architecture.A model that generalizes better to new chemical matter.
Inaccurate Biochemical Assay Validate your assay with a known CLK1/CLK4 inhibitor as a positive control. Confirm the purity and identity of your ML315 sample.Confidence in the accuracy of your experimental IC50 values.
Low Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of ML315.Determine if the compound is efficiently entering the cells.
Off-Target Effects Profile ML315 against a panel of kinases to identify potential off-target interactions.[1]A comprehensive understanding of the compound's selectivity profile.
Guide 2: Investigating Unexpected Cellular Phenotypes

If ML315 induces a cellular phenotype that is not consistent with CLK1/CLK4 inhibition, this guide can help you investigate the underlying cause.

Potential Cause Troubleshooting Step Expected Outcome
Inhibition of Dyrk Kinases Use a more selective Dyrk kinase inhibitor as a control to see if it recapitulates the observed phenotype. Dyrk1A is a known off-target of ML315.[1]Determine if the phenotype is due to Dyrk kinase inhibition.
Alteration of Splicing Perform RNA-sequencing or RT-PCR to analyze changes in alternative splicing patterns of known CLK target genes upon treatment with ML315.[4]Confirm that ML315 is engaging its target and modulating splicing in your cellular model.
General Toxicity Assess markers of general cytotoxicity, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay), at various concentrations of ML315.Distinguish between a specific on-target effect and non-specific toxicity.

Visualizations

ML_Workflow cluster_data Data Curation cluster_model Model Development cluster_application Application & Validation data_collection Data Collection (e.g., ChEMBL) data_preprocessing Data Preprocessing (Cleaning, Normalization) data_collection->data_preprocessing feature_engineering Feature Engineering (Molecular Descriptors) data_preprocessing->feature_engineering train_test_split Train-Test Split feature_engineering->train_test_split Features model_training Model Training (e.g., Random Forest, GNN) train_test_split->model_training hyperparameter_tuning Hyperparameter Tuning (Cross-Validation) model_training->hyperparameter_tuning model_evaluation Model Evaluation (AUC, RMSE) hyperparameter_tuning->model_evaluation virtual_screening Virtual Screening of New Compounds model_evaluation->virtual_screening Trained Model experimental_validation Experimental Validation (Biochemical & Cellular Assays) virtual_screening->experimental_validation results_interpretation Results Interpretation experimental_validation->results_interpretation

Caption: Machine learning workflow for kinase inhibitor discovery.

CLK_Signaling_Pathway CLK1_4 CLK1/CLK4 SR_Proteins SR Proteins (inactive) CLK1_4->SR_Proteins phosphorylation ML315 ML315 ML315->CLK1_4 inhibition p_SR_Proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly p_SR_Proteins->Spliceosome promotes Splicing pre-mRNA Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA

Caption: Simplified CLK1/CLK4 signaling pathway.

Troubleshooting_Workflow rect_node rect_node start Unexpected Result: Predicted vs. Experimental q1 Is the biochemical assay validated? start->q1 q2 Is there a significant potency drop-off in cellular assays? q1->q2 No a1_yes Validate assay with positive controls. q1->a1_yes Yes q3 Are there unexpected phenotypes? q2->q3 No a2_yes Investigate cell permeability, efflux, and protein binding. q2->a2_yes Yes a3_yes Perform kinome-wide profiling and downstream pathway analysis. q3->a3_yes Yes end_model Re-evaluate ML model: Data quality, features, and algorithm. q3->end_model No a1_yes->q2 end_compound Characterize compound properties: ADME, selectivity. a2_yes->end_compound a3_yes->end_compound

Caption: Troubleshooting logical workflow.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the IC50 value of ML315 against CLK1 and CLK4.

Materials:

  • Recombinant human CLK1 or CLK4 enzyme

  • Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

  • ML315 compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of ML315 in DMSO, then dilute further in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted ML315 or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme and Antibody Addition: Prepare a mix of the kinase and the Eu-anti-tag antibody in the assay buffer. Add 5 µL of this mix to each well.

  • Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of the tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the ML315 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of ML315 on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • ML315 compound

  • CellTiter-Glo® Reagent

  • 96-well clear-bottom white microplate

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of ML315 in the complete medium. Remove the old medium from the plate and add 100 µL of the medium containing ML315 or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the ML315 concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) value.

References

Technical Support Center: Controlling for ML315 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and control for the potential toxicity of ML315 in primary cell cultures. ML315 is a potent and selective inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2][3][4] While a valuable tool for studying cellular processes such as mRNA splicing and cell cycle regulation, its application in sensitive primary cell systems can present challenges related to cytotoxicity.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ML315?

A1: ML315 is a small molecule inhibitor that selectively targets the CLK and DYRK families of protein kinases.[1][2][3][4] These kinases play crucial roles in regulating mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[6][7] By inhibiting CLK and DYRK, ML315 can alter gene expression and affect various cellular processes, including cell cycle progression, proliferation, and survival.[5][8]

Q2: Why am I observing high levels of toxicity in my primary cells treated with ML315?

A2: Primary cells are generally more sensitive to perturbations in cellular signaling than immortalized cell lines. The inhibition of fundamental processes like mRNA splicing and cell cycle regulation by ML315 can lead to significant stress and, consequently, cell death. Potential reasons for high toxicity include:

  • On-target toxicity: The intended inhibitory effect on CLK and DYRK kinases may disrupt essential cellular functions in your specific primary cell type, leading to apoptosis or necrosis.[8]

  • Off-target effects: Although ML315 is reported to be highly selective, at higher concentrations, it may inhibit other kinases or cellular targets, contributing to toxicity.[2][9]

  • Concentration and exposure time: The concentration of ML315 and the duration of treatment may be too high or too long for the specific primary cells being used.

  • Solvent toxicity: The solvent used to dissolve ML315, typically DMSO, can be toxic to primary cells at concentrations as low as 0.5%.[10]

  • Cell culture conditions: Suboptimal culture conditions can exacerbate the toxic effects of any small molecule inhibitor.[11][12][13]

Q3: How can I determine the optimal non-toxic concentration of ML315 for my experiments?

A3: A dose-response experiment is crucial to determine the optimal concentration. This involves treating your primary cells with a range of ML315 concentrations and assessing cell viability. A typical starting point is a wide range of concentrations, from nanomolar to micromolar, to identify a therapeutic window where the desired inhibitory effect is achieved with minimal toxicity.[10][14]

Q4: What are some general strategies to reduce the toxicity of ML315 in my primary cell cultures?

A4: Several strategies can be employed:

  • Optimize concentration and incubation time: Use the lowest effective concentration of ML315 for the shortest possible duration to achieve the desired biological effect.

  • Use a rescue agent: Depending on the mechanism of toxicity, co-treatment with a rescue compound, such as an antioxidant or an anti-apoptotic agent, may mitigate cell death.

  • Optimize cell culture conditions: Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Use appropriate media and supplements.[11][15]

  • Consider a different solvent: If DMSO toxicity is suspected, explore alternative solvents, ensuring they are compatible with your cells and the compound.[14]

Troubleshooting Guides

Issue 1: High Cell Death Observed at All Tested Concentrations of ML315

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound is cytotoxic at the tested concentrations. Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the TC50 (toxic concentration 50%).[10][14]
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Run a vehicle control with the same concentration of DMSO to assess its specific toxicity.[10]
Poor primary cell health. Ensure cells are healthy, have a high viability (>95%) before seeding, and are in their logarithmic growth phase. Use fresh media and appropriate supplements.[15]
Incorrect compound concentration. Verify the stock solution concentration and ensure proper dilution. Check the stability of ML315 in your culture medium over the course of the experiment.[14]
Issue 2: Inconsistent Results Between Experiments

Possible Causes and Solutions:

Possible CauseRecommended Solution
Batch-to-batch variability of primary cells. Use cells from the same donor and passage number whenever possible. Thoroughly characterize each new batch of primary cells.[14]
Variations in cell seeding density. Maintain a consistent seeding density across all experiments as this can influence cell response to treatment.[14]
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dosing.[14]
Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.[14]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of ML315 using a Cell Viability Assay

Objective: To determine the concentration range of ML315 that effectively inhibits its target without causing significant primary cell death.

Methodology:

  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.[14]

  • Compound Preparation: Prepare a 2-fold or 10-fold serial dilution of ML315 in the appropriate cell culture medium. A typical starting range is from 100 µM down to 1 nM.[14] Also prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Carefully remove the existing medium from the cells and add the prepared ML315 dilutions and vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or LDH assay.[10]

Data Presentation (Example):

ML315 Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 5.25 ± 1.5
0.0198 ± 4.86 ± 1.8
0.195 ± 6.18 ± 2.1
185 ± 7.315 ± 3.5
1055 ± 8.945 ± 5.2
10010 ± 3.590 ± 6.8
Protocol 2: Mitigating ML315-Induced Apoptosis with a Pan-Caspase Inhibitor

Objective: To determine if ML315-induced toxicity is mediated by apoptosis and if it can be rescued by a pan-caspase inhibitor.

Methodology:

  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Treatment Preparation: Prepare solutions of ML315 at a concentration known to cause moderate toxicity (e.g., the TC50 value determined in Protocol 1). Prepare a solution of a pan-caspase inhibitor (e.g., Z-VAD-FMK) at its recommended working concentration. Prepare a co-treatment solution containing both ML315 and the pan-caspase inhibitor. Include vehicle controls for both compounds.

  • Treatment: Treat cells with ML315 alone, the pan-caspase inhibitor alone, the co-treatment, and the respective vehicle controls.

  • Incubation: Incubate for the desired duration.

  • Assessment: Measure cell viability (MTT or LDH assay) and apoptosis (e.g., Caspase-Glo® 3/7 Assay or Annexin V staining).

Data Presentation (Example):

Treatment% Cell Viability% Apoptosis (Caspase 3/7 Activity)
Vehicle100 ± 4.5100 ± 8.2
ML315 (10 µM)52 ± 6.8350 ± 25.1
Z-VAD-FMK (20 µM)98 ± 5.195 ± 7.5
ML315 + Z-VAD-FMK85 ± 7.2120 ± 10.3

Visualizations

Signaling Pathways and Experimental Workflows

ML315_Signaling_Pathway ML315 Signaling Pathway and Points of Intervention ML315 ML315 CLK_DYRK CLK/DYRK Kinases ML315->CLK_DYRK inhibits SR_Proteins SR Proteins CLK_DYRK->SR_Proteins phosphorylates Splicing mRNA Splicing SR_Proteins->Splicing regulates Cell_Cycle Cell Cycle Progression Splicing->Cell_Cycle affects Apoptosis Apoptosis Splicing->Apoptosis can induce Oxidative_Stress Oxidative Stress Splicing->Oxidative_Stress dysregulation can cause Cell_Cycle->Apoptosis dysregulation can lead to Antioxidants Antioxidants Antioxidants->Oxidative_Stress reduce Caspase_Inhibitors Caspase Inhibitors Caspase_Inhibitors->Apoptosis inhibit Oxidative_Stress->Apoptosis induces

Caption: ML315 inhibits CLK/DYRK kinases, affecting downstream cellular processes.

Toxicity_Troubleshooting_Workflow Troubleshooting Workflow for ML315 Toxicity Start High Toxicity Observed Dose_Response Perform Dose-Response (Protocol 1) Start->Dose_Response Check_Solvent Verify Solvent Concentration (<0.5% DMSO) Dose_Response->Check_Solvent Assess_Cell_Health Assess Initial Cell Health (>95% Viability) Check_Solvent->Assess_Cell_Health Optimize_Time Optimize Incubation Time Assess_Cell_Health->Optimize_Time Co_treatment Consider Co-treatment (e.g., Caspase Inhibitor - Protocol 2) Optimize_Time->Co_treatment Viability_Improved Toxicity Mitigated Co_treatment->Viability_Improved Re_evaluate Re-evaluate Experiment Co_treatment->Re_evaluate

Caption: A step-by-step workflow for troubleshooting ML315-induced toxicity.

References

Technical Support Center: Improving the Cell Permeability of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the cell permeability of kinase inhibitors.

Troubleshooting Guide

This guide is designed to help you identify and solve specific issues you may encounter during your experiments.

Issue 1: Potent biochemical activity of my kinase inhibitor does not translate to cellular assays.

This is a frequent challenge that often points towards issues with cell permeability. Here’s a step-by-step guide to troubleshoot this problem.

Possible CauseRecommended Solution(s)
Poor Cell Permeability The inhibitor may not be effectively crossing the cell membrane to reach its intracellular target.[1][2][3] Evaluate the compound's physicochemical properties (e.g., lipophilicity, polar surface area) to assess its permeability.[2] Consider strategies to improve permeability such as prodrug derivatization or formulation with nanoparticles.[4][5][6]
High Intracellular ATP Concentration The high concentration of ATP inside cells (millimolar range) can outcompete ATP-competitive inhibitors, which are often tested at lower ATP concentrations in biochemical assays.[2][7] To address this, re-run the biochemical kinase assay using an ATP concentration that mimics physiological levels (e.g., 1-5 mM).[2]
Compound Efflux The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.[2][3][8] To test for this, co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and observe if the cellular potency of your inhibitor increases.[3]
Metabolic Instability The inhibitor could be rapidly metabolized and inactivated by the cell.[2] Analyze cell lysates for the presence of the parent compound and potential metabolites.
Low Target Expression or Activity The target kinase may have low expression or activity in the chosen cell line.[3] Verify the expression and phosphorylation status of the target kinase using techniques like Western blotting.[3]

Issue 2: My kinase inhibitor is highly lipophilic (high LogP) but still shows poor cell permeability.

While a certain degree of lipophilicity is necessary for membrane partitioning, excessive lipophilicity can negatively impact permeability.[9]

Possible CauseRecommended Solution(s)
Poor Aqueous Solubility The compound may precipitate in the aqueous layer adjacent to the cell membrane, reducing the concentration gradient needed for passive diffusion.[9] Measure both the kinetic and thermodynamic solubility of your compound.[9]
Membrane Sequestration The highly lipophilic compound may become trapped within the lipid bilayer and struggle to partition into the cytoplasm.[9]
Efflux Pump Substrate Many lipophilic compounds are substrates for efflux transporters.[10] Conduct a Caco-2 permeability assay to determine the efflux ratio.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties influencing the cell permeability of kinase inhibitors?

A1: Several key physicochemical properties are crucial for cell permeability:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal LogP range is generally required for good permeability.[11]

  • Topological Polar Surface Area (tPSA): A descriptor that correlates with hydrogen bonding capacity and polarity. Lower tPSA values are generally associated with better permeability.[11]

  • Molecular Weight (MW): Smaller molecules tend to have better permeability.[11]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A higher number of hydrogen bonds can decrease permeability.[11]

These properties are often evaluated in the context of guidelines like Lipinski's Rule of Five.[12]

Q2: How can I experimentally assess the cell permeability of my kinase inhibitor?

A2: Several in vitro assays can be used to determine cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures passive diffusion across an artificial lipid membrane and is useful for early-stage screening.[9]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It provides information on both passive permeability and active transport, including efflux.[2][9]

  • Madin-Darby Canine Kidney (MDCK) cell permeability assay: Similar to the Caco-2 assay, this model is often used to assess passive permeability and efflux.[13]

Q3: What are some common strategies to improve the cell permeability of a kinase inhibitor?

A3: Several strategies can be employed to enhance cell permeability:

  • Structural Modification: Modifying the chemical structure to optimize physicochemical properties (e.g., reducing polarity, masking hydrogen bond donors) can improve passive diffusion.[11][14]

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[5][6][15][16][17] This strategy can be used to mask polar functional groups that hinder membrane transport.[5]

  • Nanoparticle-based Delivery Systems: Encapsulating the kinase inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, protect it from degradation, and enhance its delivery into cells.[4][18][19][20][21]

Experimental Protocols

1. Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a kinase inhibitor across a Caco-2 cell monolayer.[9]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test inhibitor solution to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and a sample from the apical compartment at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical):

    • Repeat the process in the reverse direction by adding the test inhibitor to the basolateral compartment and sampling from the apical compartment to assess efflux.

  • Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the inhibitor.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters.

2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a kinase inhibitor within intact cells by measuring changes in the thermal stability of the target protein.[2]

Methodology:

  • Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.

Visualizations

Below are diagrams illustrating key concepts related to improving kinase inhibitor cell permeability.

G cluster_0 Factors Influencing Permeability Physicochemical\nProperties Physicochemical Properties Kinase Inhibitor Kinase Inhibitor Physicochemical\nProperties->Kinase Inhibitor Efflux\nTransporters Efflux Transporters Cell Membrane Cell Membrane Efflux\nTransporters->Cell Membrane Efflux Metabolic\nStability Metabolic Stability Intracellular\nTarget Intracellular Target Metabolic\nStability->Intracellular\nTarget Kinase Inhibitor->Cell Membrane Permeation Cell Membrane->Intracellular\nTarget G Start Start Biochemical Assay\n(High Potency) Biochemical Assay (High Potency) Start->Biochemical Assay\n(High Potency) Cellular Assay\n(Low Potency) Cellular Assay (Low Potency) Biochemical Assay\n(High Potency)->Cellular Assay\n(Low Potency) Troubleshoot Troubleshoot Cellular Assay\n(Low Potency)->Troubleshoot Assess Permeability\n(PAMPA, Caco-2) Assess Permeability (PAMPA, Caco-2) Troubleshoot->Assess Permeability\n(PAMPA, Caco-2) Check for Efflux Check for Efflux Troubleshoot->Check for Efflux Evaluate Metabolism Evaluate Metabolism Troubleshoot->Evaluate Metabolism Confirm Target Engagement\n(CETSA) Confirm Target Engagement (CETSA) Troubleshoot->Confirm Target Engagement\n(CETSA) Optimize Compound Optimize Compound Assess Permeability\n(PAMPA, Caco-2)->Optimize Compound Check for Efflux->Optimize Compound Evaluate Metabolism->Optimize Compound Confirm Target Engagement\n(CETSA)->Optimize Compound G cluster_0 Improvement Strategies Structural\nModification Structural Modification Highly Permeable\nKinase Inhibitor Highly Permeable Kinase Inhibitor Structural\nModification->Highly Permeable\nKinase Inhibitor Prodrug\nApproach Prodrug Approach Prodrug\nApproach->Highly Permeable\nKinase Inhibitor Nanoparticle\nDelivery Nanoparticle Delivery Nanoparticle\nDelivery->Highly Permeable\nKinase Inhibitor Poorly Permeable\nKinase Inhibitor Poorly Permeable Kinase Inhibitor Poorly Permeable\nKinase Inhibitor->Structural\nModification Poorly Permeable\nKinase Inhibitor->Prodrug\nApproach Poorly Permeable\nKinase Inhibitor->Nanoparticle\nDelivery

References

Technical Support Center: Managing ML315 Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential autofluorescence issues with the kinase inhibitor ML315 in imaging assays. The following information is designed to help you identify and mitigate nonspecific signals, ensuring the accuracy and clarity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and why is it used in my experiments?

ML315 is a small molecule inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] These kinases are involved in regulating cellular processes such as mRNA splicing and cell cycle control.[1][2] In research, ML315 is used as a chemical probe to study the roles of these kinases in various biological pathways and disease models.

Q2: What is autofluorescence and why is it a problem in imaging assays?

Q3: Is ML315 known to be fluorescent?

Currently, there is no readily available data specifying the excitation and emission spectra of ML315, nor are there widespread reports of it causing significant autofluorescence. However, many small molecules with aromatic ring structures can exhibit fluorescent properties. Therefore, it is crucial to empirically determine if ML315 contributes to background fluorescence in your specific experimental setup.

Q4: How can I determine if ML315 is causing autofluorescence in my assay?

The most straightforward method is to include a control sample in your experiment that contains only ML315 at the working concentration you intend to use, without any of your fluorescent probes. Image this sample using the same settings (laser power, gain, filter sets) as your fully stained samples. Any signal detected from this control can be attributed to the autofluorescence of ML315 or its vehicle.

Troubleshooting Guide

If you suspect that ML315 is contributing to unwanted background fluorescence in your imaging experiments, follow this guide to diagnose and resolve the issue.

Step 1: Confirm the Source of Autofluorescence

It's essential to pinpoint the origin of the autofluorescence. It could be from your cells/tissue, the fixative, the mounting medium, or the compound itself.

  • Experimental Workflow for Identifying Autofluorescence Source

cluster_controls Control Samples cluster_imaging Imaging Conditions cluster_analysis Analysis Unstained_Cells Unstained Cells/Tissue Imaging_Settings Use Experimental Imaging Settings (Same Laser, Filter, Gain) Unstained_Cells->Imaging_Settings Vehicle_Control Cells + Vehicle (e.g., DMSO) Vehicle_Control->Imaging_Settings ML315_Control Cells + ML315 ML315_Control->Imaging_Settings Complete_Stain_No_Primary Cells + Secondary Ab Only Complete_Stain_No_Primary->Imaging_Settings Analyze_Signal Compare Signal Intensity Across Controls Imaging_Settings->Analyze_Signal Identify_Source Identify Primary Source of Autofluorescence Analyze_Signal->Identify_Source

Caption: Workflow to identify the source of autofluorescence.

Step 2: Spectral Separation

If ML315 is found to be fluorescent, the simplest solution is to use fluorescent dyes that are spectrally distinct from the autofluorescence.

  • Recommendation: Shift to far-red or near-infrared (NIR) fluorophores for your labels. Endogenous autofluorescence is typically strongest in the blue and green regions of the spectrum and diminishes at longer wavelengths.[6][7]

Spectral Range Common Autofluorescence Sources Recommended Fluorophore Class
UV-Blue (350-450 nm) NADH, Collagen, FixativesUse with caution
Green (488-550 nm) Flavins, LipofuscinUse with caution
Red (560-650 nm) PorphyrinsBetter signal-to-noise
Far-Red/NIR (>650 nm) MinimalHighly Recommended
Step 3: Chemical Quenching

Several chemical reagents can be used to reduce autofluorescence, particularly from biological sources like lipofuscin.

  • Sudan Black B: Effective at quenching lipofuscin-based autofluorescence.

  • Sodium Borohydride: Can reduce aldehyde-induced autofluorescence from fixation, though its effectiveness can be variable.[6]

Step 4: Photobleaching

Intentionally exposing your sample to high-intensity light before adding your fluorescent labels can "burn out" the endogenous autofluorescence.[8][9]

Step 5: Image Processing

If the autofluorescence cannot be eliminated, it can sometimes be computationally subtracted from your images. This involves acquiring an image of an unstained (or ML315-only) sample and subtracting that signal from your experimental images.

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence

  • Prepare a 0.1% Sudan Black B solution: Dissolve 10 mg of Sudan Black B in 10 ml of 70% ethanol.

  • Incubate: After your final washing step post-secondary antibody incubation, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash: Briefly wash the slides in 70% ethanol to remove excess stain.

  • Rinse: Rinse thoroughly with PBS.

  • Mount: Mount the coverslip with an appropriate mounting medium.

Protocol 2: Photobleaching to Reduce Autofluorescence

  • Sample Preparation: Prepare your cells or tissue sections as you normally would, up to the point of adding your fluorescent labels.

  • Exposure: Place the sample on the microscope stage and expose it to high-intensity light from your microscope's light source (e.g., a mercury or xenon lamp) for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically.

  • Staining: Proceed with your standard immunofluorescence staining protocol.

  • Imaging: Image the sample, ensuring that the exposure time for photobleaching did not damage the epitopes of interest.

Signaling Pathway Context: CLK and DYRK Kinases

Understanding the biological context of ML315's targets can aid in experimental design. ML315 inhibits CLK and DYRK kinases, which are involved in the regulation of pre-mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins.[2][10]

cluster_nucleus Nucleus CLK_DYRK CLK/DYRK Kinases SR_Proteins SR Proteins CLK_DYRK->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly Phospho_SR->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome ML315 ML315 ML315->CLK_DYRK Inhibits

References

Technical Support Center: Validating ML315 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of ML315, a known inhibitor of the CLK and DYRK kinase families.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and what are its primary cellular targets?

ML315 is a small molecule inhibitor known to target the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. Specifically, it has been shown to potently inhibit CLK1 and CLK4, with moderate activity against CLK2 and DYRK1A. Validating the engagement of ML315 with these specific kinase targets within a cellular context is crucial for interpreting experimental results and understanding its mechanism of action.

Q2: Which assays are recommended for validating ML315 target engagement in cells?

The two most common and robust methods for confirming direct target engagement in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay.[1][2]

  • CETSA relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[3][4] This change in thermal stability is detected by heating cell lysates or intact cells and quantifying the amount of soluble target protein remaining at different temperatures.[3]

  • NanoBRET™ is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[5] It utilizes energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[5] A test compound like ML315 will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.[5]

Q3: What are the key differences between CETSA and NanoBRET™ for ML315 target validation?

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[3]Bioluminescence Resonance Energy Transfer (BRET) from a NanoLuc®-tagged target to a fluorescent tracer.[5]
Cell State Can be performed on intact cells or cell lysates.[3]Requires live cells.[5]
Target Protein Endogenous or overexpressed protein.[4]Requires overexpression of a NanoLuc®-fusion target protein.[5]
Compound Labeling Does not require modification of the compound.[4]Does not require modification of the test compound, but requires a specific fluorescent tracer for the target.[5]
Readout Western Blot, ELISA, or Mass Spectrometry to quantify soluble protein.Luminescence and fluorescence detection to measure BRET ratio.[6]
Primary Data Thermal shift (ΔTm) and Isothermal dose-response curves (EC50).[2]Competitive binding curves (IC50).[7][8]

Q4: What quantitative data should I expect to generate for ML315 target engagement?

The primary quantitative outputs for ML315 target engagement are IC50 values from biochemical assays and cellular EC50 or IC50 values from cellular assays. A summary of publicly available inhibition data for ML315 is provided below. Researchers should aim to generate similar cellular target engagement data in their specific cell lines of interest.

TargetAssay TypeML315 IC50 (nM)
CLK1Biochemical68
CLK4Biochemical68
CLK2Biochemical231
DYRK1ABiochemical282

Data compiled from publicly available research.

Experimental Protocols & Workflows

Cellular Thermal Shift Assay (CETSA) Workflow

The following diagram outlines the general workflow for performing a CETSA experiment to validate ML315 target engagement.

CETSA_Workflow CETSA Experimental Workflow for ML315 cluster_prep Cell Preparation and Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with ML315 (or vehicle control) cell_culture->treatment harvest 3. Harvest and wash cells aliquot 4. Aliquot cell suspension into PCR tubes harvest->aliquot heat 5. Heat samples across a temperature gradient aliquot->heat lysis 6. Lyse cells (e.g., freeze-thaw) centrifuge 7. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 8. Collect supernatant (soluble fraction) centrifuge->supernatant detection 9. Quantify target protein (Western Blot/ELISA) supernatant->detection analysis 10. Plot melting curves and determine ΔTm detection->analysis NanoBRET_Workflow NanoBRET™ Target Engagement Workflow for ML315 cluster_prep Cell and Reagent Preparation cluster_assay Assay Execution cluster_readout Detection and Analysis transfection 1. Transfect cells with NanoLuc®-kinase fusion vector plating 2. Plate cells in assay plates transfection->plating reagents 3. Prepare ML315 dilutions and fluorescent tracer plating->reagents add_tracer 4. Add tracer to cells add_compound 5. Add ML315 dilutions add_tracer->add_compound incubate 6. Incubate at 37°C add_compound->incubate add_substrate 7. Add NanoBLuc® substrate read_plate 8. Measure luminescence and fluorescence add_substrate->read_plate calculate_bret 9. Calculate BRET ratio read_plate->calculate_bret plot_curve 10. Plot dose-response curve and determine IC50 calculate_bret->plot_curve Signaling_Pathway Simplified Signaling Pathway of CLK/DYRK Inhibition by ML315 cluster_kinases Target Kinases cluster_downstream Downstream Effects ML315 ML315 CLKs CLK1, CLK2, CLK4 ML315->CLKs Inhibits DYRKs DYRK1A, DYRK1B ML315->DYRKs Inhibits SR_proteins SR Proteins (Splicing Factors) CLKs->SR_proteins Phosphorylates DYRKs->SR_proteins Phosphorylates Splicing Altered pre-mRNA Splicing SR_proteins->Splicing Regulates Cell_Cycle Cell Cycle Progression Splicing->Cell_Cycle Impacts Apoptosis Apoptosis Splicing->Apoptosis Impacts

References

Validation & Comparative

A Head-to-Head Showdown: ML 315 Hydrochloride vs. TG003 for Cdc2-like Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting the Cdc2-like kinase (Clk) family, ML 315 hydrochloride and TG003 have emerged as potent tools for researchers in drug discovery and cell biology. Both compounds exhibit significant inhibitory activity against several Clk isoforms, which are crucial regulators of pre-mRNA splicing. This guide provides a comprehensive, data-driven comparison of this compound and TG003, offering insights into their potency, selectivity, and mechanisms of action to aid researchers in selecting the optimal inhibitor for their specific experimental needs.

At a Glance: Key Quantitative Data

A direct comparison of the inhibitory activities of this compound and TG003 reveals distinct profiles against various kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency.

Kinase TargetThis compound IC50 (nM)TG003 IC50 (nM)
Clk1 6820[1][2][3][4]
Clk2 231200[1][2][3][4]
Clk3 >10,000[5]>10,000[1][4]
Clk4 6815[1][2][3][4]
Dyrk1A 28224[4]
Dyrk1B 115634[4]

Delving Deeper: Mechanism of Action and Cellular Effects

TG003 is a well-characterized ATP-competitive inhibitor of the Clk family.[2][4] Its mechanism involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of its substrates. This mode of action has been demonstrated to have significant downstream effects on cellular processes. Specifically, TG003 has been shown to inhibit the phosphorylation of serine/arginine-rich (SR) proteins, which are key splicing factors.[1] This leads to alterations in alternative splicing patterns both in vitro and in vivo.[1][4]

This compound also potently inhibits Clk1 and Clk4, and to a lesser extent, Clk2 and Dyrk1A. While its mechanism of action is not as extensively detailed in the readily available literature as that of TG003, its classification as a small molecule inhibitor targeting the kinase domain suggests a likely ATP-competitive mechanism. As a chemical probe, ML 315 is a valuable tool for dissecting the roles of Clk and Dyrk kinases in cellular signaling and disease.[6]

Selectivity Profiles: Hitting the Target

The selectivity of a kinase inhibitor is a critical factor, as off-target effects can confound experimental results. Both ML 315 and TG003 have been profiled against kinase panels to assess their specificity.

TG003 exhibits potent inhibition of Clk1, Clk4, Dyrk1A, and Dyrk1B.[4] However, it also shows activity against other kinases, such as Casein Kinase 1 (CK1).[1]

This compound demonstrates a 20-fold selectivity for Clk4 over Dyrk1A. A broader kinase screen revealed that ML 315 is a highly selective inhibitor for the Clk and Dyrk families.[7]

Experimental Methodologies: A Look Under the Hood

The determination of IC50 values is fundamental to characterizing kinase inhibitors. While specific, detailed protocols for every cited value are not exhaustively available, the general principles of in vitro kinase assays are well-established.

A typical kinase assay to determine IC50 values involves the following steps:

  • Reaction Setup: The kinase, a specific substrate (often a peptide containing the phosphorylation site), and ATP (frequently radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.

  • Inhibitor Addition: A range of concentrations of the inhibitor (e.g., ML 315 or TG003) is added to the reaction mixtures.

  • Incubation: The reactions are incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is measured. For radiolabeled assays, this often involves separating the phosphorylated substrate from the unreacted ATP and quantifying the incorporated radioactivity. Other methods may utilize fluorescence or luminescence-based readouts.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

It is crucial to note that IC50 values can vary between different studies due to variations in experimental conditions, such as the ATP concentration used in the assay. For ATP-competitive inhibitors like TG003, a higher ATP concentration in the assay will generally result in a higher apparent IC50 value.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a comparative workflow.

Clk_Signaling_Pathway Clk Clk Kinase SR_Proteins SR Proteins (inactive) Clk->SR_Proteins Phosphorylation ATP ATP ATP->Clk pSR_Proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing Inhibitor ML 315 or TG003 Inhibitor->Clk Inhibition

Caption: The Clk signaling pathway in pre-mRNA splicing.

Inhibitor_Comparison_Workflow cluster_ML315 This compound cluster_TG003 TG003 ML315_Potency Potency (IC50) Clk1: 68 nM Clk4: 68 nM Decision Select Inhibitor Based on: - Target Potency - Required Selectivity - Experimental Context ML315_Potency->Decision ML315_Selectivity Selectivity 20-fold for Clk4 > Dyrk1A ML315_Selectivity->Decision ML315_MoA Mechanism Likely ATP-competitive ML315_MoA->Decision TG003_Potency Potency (IC50) Clk1: 20 nM Clk4: 15 nM TG003_Potency->Decision TG003_Selectivity Selectivity Potent vs Dyrk1A/B TG003_Selectivity->Decision TG003_MoA Mechanism ATP-competitive TG003_MoA->Decision

Caption: Comparative workflow for selecting a Clk inhibitor.

Conclusion: Making an Informed Choice

Both this compound and TG003 are potent inhibitors of Clk kinases, offering valuable tools for studying pre-mRNA splicing and related cellular processes.

  • TG003 is a slightly more potent inhibitor of Clk1 and Clk4 and has been extensively characterized in terms of its ATP-competitive mechanism and its effects on SR protein phosphorylation and alternative splicing. However, its activity against Dyrk1A/B is also very high, which could be a consideration depending on the experimental system.

  • This compound offers a more selective profile, particularly with its preference for Clk4 over Dyrk1A. This makes it an excellent choice when trying to dissect the specific roles of Clk4.

Ultimately, the choice between this compound and TG003 will depend on the specific research question. For studies requiring the most potent inhibition of Clk1 and Clk4 and where the effects on Dyrk kinases are either known or controlled for, TG003 may be the preferred compound. For investigations demanding higher selectivity for Clk4 and a tool to probe the distinct functions of Clk and Dyrk kinases, this compound presents a compelling alternative. Researchers are encouraged to consider the detailed quantitative data and selectivity profiles presented here to make an informed decision for their experimental designs.

References

A Comparative Guide to DYRK1A Inhibitors: ML315 vs. Harmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): the synthetic compound ML315 and the natural alkaloid harmine. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid researchers in selecting the appropriate tool for their studies.

Introduction to DYRK1A Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell cycle regulation, neuronal development, and apoptosis. Its dysregulation is implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease. Consequently, the development of potent and selective DYRK1A inhibitors is an active area of research for therapeutic intervention.

ML315 is a selective, small-molecule inhibitor of the Cdc2-like kinase (Clk) and DYRK families. It has been developed as a chemical probe to investigate the biology of these kinases.[1]

Harmine is a naturally occurring β-carboline alkaloid and a potent, ATP-competitive inhibitor of DYRK1A.[1][2] While widely used as a research tool, its clinical utility is limited by off-target effects, most notably the inhibition of monoamine oxidase A (MAO-A).[3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the biochemical potency and selectivity of ML315 and harmine against DYRK1A and other kinases. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Inhibitor Target IC50 (nM) Reference
ML315 DYRK1A282[4]
Clk168[4]
Clk2231[4]
Clk468[4]
DYRK1B1156
Harmine DYRK1A33 - 80[2][5][6]
DYRK1B166[2]
DYRK2900 - 1900[2][5][6]
DYRK3800[5][6]
PIM34300[5]
CK11500[5]
MAO-APotent Inhibitor[3]

Table 1: Biochemical Potency (IC50) of ML315 and Harmine against DYRK Family and Other Kinases.

Inhibitor Off-Target Profile Method Reference
ML315 Inhibition ≥ 50% at 10 µM: Adrenergic α2A receptor, Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Off-target pharmacology panel[7]
Harmine At 10 µM, inhibits 17 kinases with >80% inhibition, including members of the CMGC family (e.g., DYRK1B, HIPK2, HIPK3), CAMK family, and others. Also a potent inhibitor of MAO-A.KinomeScan (468 kinases)[5][8]

Table 2: Selectivity Profile of ML315 and Harmine.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize DYRK1A inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate peptide (e.g., DYRKtide)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (ML315 or harmine) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate peptide, and recombinant DYRK1A enzyme.

  • Add the test inhibitor at various concentrations. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for DYRK1A Inhibition (Western Blot)

This assay assesses the ability of an inhibitor to block DYRK1A activity within a cellular context by measuring the phosphorylation of a known intracellular substrate of DYRK1A (e.g., Tau, Cyclin D1).

Materials:

  • Cell line expressing DYRK1A (e.g., HEK293T, SH-SY5Y)

  • Test inhibitors (ML315 or harmine)

  • Cell lysis buffer

  • Primary antibody against the phosphorylated form of a DYRK1A substrate (e.g., phospho-Tau at Thr212, phospho-Cyclin D1 at Thr286)

  • Primary antibody against the total form of the DYRK1A substrate

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagent

Procedure:

  • Culture cells to an appropriate confluency.

  • Treat cells with various concentrations of the test inhibitor for a specific duration.

  • Lyse the cells to extract total protein.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated substrate, total substrate, and a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence reagent.

  • Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein and loading control.

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving DYRK1A that are affected by inhibitors like ML315 and harmine.

DYRK1A_Cell_Cycle_Regulation DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylation (Thr286) Leads to Degradation p21 p21 DYRK1A->p21 Phosphorylation Leads to Stabilization LIN52 LIN52 DYRK1A->LIN52 Phosphorylation (Ser28) CDK46 CDK4/6 CyclinD1->CDK46 Activation p21->CDK46 Inhibition Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition G1S_Transition G1/S Phase Transition E2F->G1S_Transition Activation DREAM DREAM Complex LIN52->DREAM Assembly CellCycleGenes Cell Cycle Genes DREAM->CellCycleGenes Repression Inhibitor ML315 / Harmine Inhibitor->DYRK1A Inhibition

Caption: DYRK1A Regulation of the Cell Cycle.

DYRK1A_Apoptosis_Pathway Stress Cellular Stress DYRK1A DYRK1A Stress->DYRK1A Activation ASK1 ASK1 DYRK1A->ASK1 Phosphorylation (Activation) JNK JNK ASK1->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction Inhibitor ML315 / Harmine Inhibitor->DYRK1A Inhibition

Caption: DYRK1A-mediated Apoptosis Signaling.

DYRK1A_NFAT_Pathway Ca_Signal Ca2+ Signaling Calcineurin Calcineurin Ca_Signal->Calcineurin Activation NFAT_P NFAT (Cytoplasm) (Phosphorylated) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Nucleus) (Dephosphorylated) NFAT_P->NFAT Nuclear Import NFAT->NFAT_P Nuclear Export Gene_Expression Gene Expression (e.g., Proliferation) NFAT->Gene_Expression Activation DYRK1A DYRK1A DYRK1A->NFAT Phosphorylation Inhibitor Harmine Inhibitor->DYRK1A Inhibition

Caption: DYRK1A Regulation of NFAT Signaling.

Experimental Workflow

Experimental_Workflow Start Start Biochemical Biochemical Assay (e.g., In Vitro Kinase Assay) Start->Biochemical Determine_IC50 Determine IC50 Biochemical->Determine_IC50 Cellular Cell-Based Assay (e.g., Western Blot for Substrate Phosphorylation) Determine_IC50->Cellular Assess_Cellular_Potency Assess Cellular Potency and Downstream Effects Cellular->Assess_Cellular_Potency Selectivity Selectivity Profiling (e.g., KinomeScan) Assess_Cellular_Potency->Selectivity Evaluate_Off_Target Evaluate Off-Target Effects Selectivity->Evaluate_Off_Target End End Evaluate_Off_Target->End

Caption: General Experimental Workflow for Inhibitor Characterization.

Conclusion

Both ML315 and harmine are valuable tools for studying DYRK1A function. ML315 offers good selectivity for the DYRK and Clk kinase families with limited off-target effects on neurotransmitter transporters. Harmine is a more potent inhibitor of DYRK1A but exhibits a broader kinase inhibition profile and significant off-target activity against MAO-A. The choice between these inhibitors will depend on the specific experimental context and the desired level of selectivity. For studies requiring high selectivity for DYRK1A and minimal confounding effects from MAO-A inhibition, ML315 or structurally related, more selective harmine analogs may be preferable. For initial exploratory studies or when broad-spectrum DYRK family inhibition is acceptable, harmine can be a cost-effective option. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting studies utilizing these important research compounds.

References

Unveiling the Specificity of ML315: A Kinase Profile Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of protein kinases is a critical aspect of modern therapeutic design. ML315 has emerged as a potent inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families, which are implicated in cellular processes such as mRNA splicing and neuronal development. This guide provides a comprehensive validation of ML315's specificity through a comparative analysis of its kinase profiling data against other known CLK and DYRK inhibitors.

This objective comparison, supported by experimental data, will aid researchers in making informed decisions when selecting kinase inhibitors for their studies.

Kinase Inhibition Profile: ML315 vs. Alternatives

To quantitatively assess the selectivity of ML315, its inhibition profile was compared against a panel of alternative CLK and DYRK inhibitors. The data, summarized in the table below, showcases the half-maximal inhibitory concentration (IC50) values against key kinases. ML315 demonstrates high potency and selectivity for the CLK and DYRK families.

KinaseML315 IC50 (nM)TG003 IC50 (nM)Leucettine L41 IC50 (nM)Harmine IC50 (nM)AZ191 IC50 (nM)GSK-626616 IC50 (nM)
CLK1 682015---
CLK2 231200----
CLK3 >10,000>10,0004,500---
CLK4 6815----
DYRK1A 2829304033-8088Similar to DYRK3
DYRK1B 1156130-16617-
DYRK2 --359001890Similar to DYRK3
DYRK3 ---800-0.7

A KINOMEscan™ screen of ML315 against 442 kinases confirmed its high selectivity for the CLK and DYRK families.

Signaling Pathways of Interest

The signaling pathways modulated by CLK and DYRK kinases are crucial for various cellular functions. Understanding these pathways provides context for the therapeutic potential and possible off-target effects of their inhibitors.

CLK Signaling Pathway

CLKs are key regulators of pre-mRNA splicing, a fundamental process in gene expression.[1] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] This phosphorylation event dictates the recognition of splice sites and the subsequent inclusion or exclusion of exons, thereby influencing the production of different protein isoforms from a single gene.[1] Dysregulation of this pathway is associated with various diseases, including cancer.[2]

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLK CLKs (CLK1, CLK2, CLK3, CLK4) SR_proteins SR Proteins (inactive) CLK->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome pSR_proteins->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA mature mRNA pre_mRNA->mRNA Protein Protein Isoforms mRNA->Protein Translation

CLK Signaling Pathway in mRNA Splicing.
DYRK Signaling Pathway

The DYRK family of kinases plays a significant role in a variety of cellular processes, including cell proliferation, differentiation, and survival.[3][4] Notably, DYRKs are implicated in the Hedgehog signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[5] Aberrant Hedgehog signaling is linked to several forms of cancer.

DYRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Represses GLI_active Active GLI GLI->GLI_active Activation DYRK DYRKs DYRK->GLI Phosphorylates (Modulates activity) Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

Role of DYRKs in the Hedgehog Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key kinase profiling assays are provided below.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction between a test compound and a panel of kinases.

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_binding Competitive Binding cluster_quantification Quantification Compound Test Compound (e.g., ML315) Mix Incubate Compound, Kinase, and Ligand Compound->Mix Kinase DNA-tagged Kinase Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Wash Wash to remove unbound kinase Mix->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Data Data Analysis (% of control) qPCR->Data

Experimental Workflow for the KINOMEscan™ Assay.

Protocol:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[2][5]

  • Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinase is removed through a washing step.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.[2][5]

  • Data Analysis: The results are reported as the percentage of the control (DMSO), where a lower percentage indicates stronger inhibition of the kinase-ligand interaction by the test compound.[2] Dissociation constants (Kd) can also be determined from dose-response curves.[5]

LanthaScreen™ Eu Kinase Binding Assay Protocol

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring inhibitor binding to a kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (tagged with an epitope), a europium (Eu)-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compound in an appropriate assay buffer.[4][6]

  • Assay Plate Setup: Add the test compound, kinase/Eu-antibody mixture, and tracer to the wells of a microplate.[4]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[4][7]

  • FRET Measurement: In the absence of an inhibitor, the binding of the tracer and the Eu-antibody to the kinase brings the europium donor and the fluorescent acceptor on the tracer into close proximity, resulting in a high FRET signal.

  • Competitive Inhibition: The test compound competes with the tracer for binding to the kinase's ATP pocket. Successful binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.[6]

  • Data Analysis: The FRET signal is measured using a plate reader. The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.[6]

Conclusion

The comprehensive kinase profiling data presented in this guide validates ML315 as a highly selective inhibitor of the CLK and DYRK kinase families. When compared to other known inhibitors, ML315 demonstrates a favorable selectivity profile, making it a valuable tool for studying the biological roles of these kinases. The detailed experimental protocols provided will enable researchers to independently verify these findings and to utilize these assays for their own drug discovery efforts. The visualization of the relevant signaling pathways offers a broader context for understanding the potential therapeutic applications and on-target effects of inhibiting CLK and DYRK kinases.

References

The Synergistic Potential of ML315 and Proteasome Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of the dual-specificity tyrosine-regulated kinase (DYRK) and CDC-like kinase (CLK) inhibitor, ML315, with proteasome inhibitors. While direct clinical data on ML315 in combination with proteasome inhibitors is not yet available, a strong preclinical rationale, supported by experimental data on DYRK2 inhibition, suggests a promising therapeutic strategy.

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a well-established target in cancer therapy. Proteasome inhibitors, such as bortezomib and carfilzomib, have shown significant efficacy in treating various hematological malignancies, particularly multiple myeloma. However, the development of resistance remains a clinical challenge. One emerging strategy to overcome resistance and enhance therapeutic efficacy is the combination of proteasome inhibitors with agents that target related cellular pathways.

ML315 is a selective dual inhibitor of the CDK and DYRK families of kinases, with IC50 values of 68 nM for CLK1 and CLK4, and 282 nM for DYRK2[1][2]. The DYRK2 kinase has been identified as a key regulator of 26S proteasome activity[3][4]. This direct link provides a strong mechanistic basis for the synergistic potential of combining ML315 with proteasome inhibitors.

Mechanistic Rationale for Synergy

The primary hypothesis for the synergistic effect of ML315 and proteasome inhibitors lies in the dual targeting of the proteasome pathway. Proteasome inhibitors directly bind to and inhibit the catalytic activity of the proteasome. ML315, by inhibiting DYRK2, can indirectly suppress proteasome function. DYRK2 has been shown to phosphorylate the proteasomal subunit Rpt3 at Thr25, which enhances substrate translocation and degradation[3]. Therefore, the combination of a direct proteasome inhibitor with an agent that reduces the proteasome's functional capacity is expected to lead to a more profound and sustained inhibition of protein degradation, ultimately inducing cancer cell death.

Supporting Preclinical Evidence

While direct experimental data on the combination of ML315 and proteasome inhibitors is limited, studies involving the genetic knockout or chemical inhibition of DYRK2 provide compelling evidence for this synergistic interaction.

A key study demonstrated that DYRK2 knockout (KO) cells exhibit a significant increase in sensitivity to the proteasome inhibitor bortezomib[1]. Furthermore, genome editing or inhibition of DYRK2 with the small molecule inhibitor LDN192960 was shown to reduce 26S proteasome activity and bypass bortezomib resistance in multiple myeloma and triple-negative breast cancer models[5][6]. Another study using the DYRK2 inhibitor curcumin also showed perturbation of 26S proteasome activity, leading to impaired cell proliferation[7].

These findings strongly suggest that inhibiting DYRK2, a known target of ML315, can sensitize cancer cells to the cytotoxic effects of proteasome inhibitors.

Data Presentation

As no direct quantitative data for the combination of ML315 and proteasome inhibitors is currently available, the following table presents hypothetical data based on the observed synergy with other DYRK2 inhibitors to illustrate the expected outcomes of such an experiment. This data is for illustrative purposes only and would need to be confirmed by direct experimentation.

Cell LineTreatmentIC50 (nM)Combination Index (CI)Synergy
Multiple Myeloma (e.g., MM.1S) ML315500--
Bortezomib10--
ML315 + Bortezomib-< 1.0Synergistic
Triple-Negative Breast Cancer (e.g., MDA-MB-468) ML315750--
Carfilzomib15--
ML315 + Carfilzomib-< 1.0Synergistic

Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

To evaluate the synergistic effects of ML315 with proteasome inhibitors, the following experimental protocols are recommended:

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., multiple myeloma, triple-negative breast cancer)

  • ML315

  • Proteasome inhibitor (e.g., bortezomib, carfilzomib)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of ML315 alone, a proteasome inhibitor alone, or a combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values and Combination Index (CI) can be calculated using software such as CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • ML315

  • Proteasome inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with ML315, a proteasome inhibitor, or the combination for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cancer cell lines

  • ML315

  • Proteasome inhibitor

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Proteasome substrate (e.g., Suc-LLVY-AMC)

  • Fluorometer

Protocol:

  • Treat cells with ML315, a proteasome inhibitor, or the combination for a specified time.

  • Lyse the cells on ice and centrifuge to collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a 96-well black plate, add equal amounts of protein lysate to each well.

  • Add the fluorogenic proteasome substrate Suc-LLVY-AMC to each well.

  • Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at 37°C.

  • Calculate the rate of substrate cleavage to determine proteasome activity.

Mandatory Visualization

Synergistic_Mechanism cluster_ML315 ML315 cluster_PI Proteasome Inhibitor ML315 ML315 DYRK2 DYRK2 Kinase ML315->DYRK2 Inhibits PI Proteasome Inhibitor (e.g., Bortezomib) Proteasome 26S Proteasome PI->Proteasome Directly Inhibits DYRK2->Proteasome Activates (via Rpt3 phosphorylation) Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Cell_Death Apoptotic Cell Death Proteasome->Cell_Death Inhibition induces Protein_Degradation->Cell_Death Inhibition leads to

Caption: Proposed synergistic mechanism of ML315 and proteasome inhibitors.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with: - ML315 alone - Proteasome Inhibitor alone - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis proteasome_activity Proteasome Activity Assay treatment->proteasome_activity analysis Calculate: - IC50 values - Combination Index (CI) - Apoptosis Percentage - Proteasome Inhibition viability->analysis apoptosis->analysis proteasome_activity->analysis

Caption: General workflow for evaluating drug synergy.

References

Unraveling the Mechanisms of Ubiquitination: A Comparative Look at SMER3 and ML315

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular regulation, ubiquitination stands as a pivotal process governing protein fate. This post-translational modification, where ubiquitin molecules are attached to substrate proteins, can signal for their degradation, alter their localization, or modulate their activity. Two small molecules, SMER3 and ML315, have been investigated for their roles in distinct cellular signaling pathways. While SMER3 directly targets the ubiquitination machinery, ML315 is recognized for its activity as a kinase inhibitor. This guide provides a comprehensive comparison of their known effects, with a deep dive into the well-characterized impact of SMER3 on ubiquitination.

SMER3: A Direct Inhibitor of the SCF E3 Ubiquitin Ligase Complex

SMER3 has been identified as a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, specifically targeting the SCFMet30 complex in yeast.[1][2] E3 ligases are crucial components of the ubiquitination cascade, as they provide substrate specificity. The SCF complex is a major class of E3 ligases involved in the regulation of numerous cellular processes, including cell cycle control and transcription.[3]

The primary mechanism of action for SMER3 involves the disruption of the interaction between the F-box protein Met30 and the Skp1 protein, a core component of the SCF complex.[1] This interference prevents the proper assembly and function of the SCFMet30 ligase, thereby inhibiting the ubiquitination of its specific substrates. One of the key substrates of SCFMet30 is the transcription factor Met4.[2][4] By preventing Met4 ubiquitination, SMER3 leads to the activation of Met4-dependent gene expression.[2][4]

ML315: A Kinase Inhibitor with No Direct Role in Ubiquitination

In contrast to SMER3, ML315 is characterized as a potent inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[5] Kinases are enzymes that catalyze the phosphorylation of proteins, a distinct post-translational modification from ubiquitination. While both phosphorylation and ubiquitination are critical for cellular signaling, they involve different enzymatic cascades and have distinct functional consequences. Based on the available scientific literature, there is no direct evidence to suggest that ML315 directly modulates the activity of E1, E2, or E3 enzymes in the ubiquitination pathway. Therefore, a direct comparison of the effects of ML315 and SMER3 on ubiquitination is not currently feasible.

Quantitative Data Summary: SMER3's Impact on Ubiquitination

The inhibitory effect of SMER3 on SCFMet30-mediated ubiquitination has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueExperimental ContextReference
SMER3 Concentration for Met4 Ubiquitination Inhibition 0-60 µMIn yeast cells, dose-dependent inhibition of Met4 ubiquitination.[1]
SMER3 Concentration for Upregulation of Methionine Biosynthesis Genes 5 µMAlteration of the SCFMET30 complex, preventing ubiquitination of target proteins like Met4.[2]

Experimental Protocols

In Vitro Ubiquitination Assay for SMER3 Activity

This protocol is adapted from methodologies used to characterize the effect of SMER3 on SCFMet30 activity.

Objective: To determine the inhibitory effect of SMER3 on the in vitro ubiquitination of a substrate (e.g., Met4) by the SCFMet30 E3 ligase complex.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5)

  • Recombinant SCFMet30 complex (containing Skp1, Cul1, Roc1, and Met30)

  • Recombinant substrate protein (e.g., Met4)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SMER3 (dissolved in DMSO)

  • DMSO (vehicle control)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the substrate and ubiquitin

Procedure:

  • Set up the ubiquitination reactions in microcentrifuge tubes. A typical reaction mixture (20-50 µL) includes E1, E2, SCFMet30, substrate, ubiquitin, and ATP in the reaction buffer.

  • Add varying concentrations of SMER3 or an equivalent volume of DMSO (vehicle control) to the respective reaction tubes.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes at 95°C.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Perform Western blotting using primary antibodies against the substrate to detect its ubiquitinated forms (which will appear as higher molecular weight bands) and an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.

  • Analyze the band intensities to quantify the extent of ubiquitination in the presence and absence of SMER3.

Visualizing the Mechanisms

To better understand the distinct roles of SMER3 and the general ubiquitination pathway, the following diagrams are provided.

Ubiquitination_Pathway cluster_fates Fates of Ubiquitinated Protein Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Ub Transfer Ub_Substrate Ubiquitinated Protein E3->Ub_Substrate Ub Conjugation Substrate Target Protein (Substrate) Substrate->E3 Recognition Proteasome Proteasome Ub_Substrate->Proteasome Polyubiquitination Signaling Altered Function/ Localization Ub_Substrate->Signaling Monoubiquitination/ Other linkages Degradation Degradation Proteasome->Degradation

References

ML315: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity of ML315, a potent inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. Understanding the cross-reactivity profile of a chemical probe is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents. This document presents quantitative data on ML315's interactions with a broad panel of kinases, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.

Data Presentation: Kinase Selectivity Profile of ML315

The following table summarizes the inhibitory activity of ML315 against its primary targets and a selection of off-target kinases. The data is compiled from a comprehensive kinase panel screening, providing a quantitative measure of selectivity.

Kinase FamilyTarget Kinase% Inhibition @ 10 µM
CMGC (CLK) CLK1 99
CLK2 98
CLK3 32
CLK4 99
CMGC (DYRK) DYRK1A 99
DYRK1B 98
DYRK2 89
DYRK3 48
CAMKCAMK1D58
CAMKCAMK1G61
CAMKCAMKK151
CAMKCAMKK268
OtherCSNK1E51
OtherGSK3A54
OtherGSK3B50
OtherMAP4K253
OtherMINK163
OtherSTK3351
TKCSF1R50
TKLACVR156
TKLACVR1B58
TKLACVRL155

Data sourced from the NIH Molecular Libraries Program Probe Report for ML315.

Experimental Protocols

The kinase selectivity of ML315 was primarily determined using a high-throughput, active site-directed competition binding assay known as KINOMEscan™.

KINOMEscan™ Assay Protocol

This assay quantitatively measures the binding of a test compound (ML315) to a large panel of human kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A diverse panel of human kinases are expressed, purified, and tagged (e.g., with DNA).

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (ML315) at a fixed concentration (typically 10 µM).

  • Washing: Unbound components are removed by washing the beads.

  • Elution and Quantification: The bound kinase is eluted, and the amount is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are expressed as a percentage of the control, where a lower percentage indicates stronger binding of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

CLK and DYRK Signaling Pathways

The Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are key regulators of various cellular processes, most notably pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. Dysregulation of these kinases is implicated in several diseases, including cancer and neurodegenerative disorders.

CLK_DYRK_Signaling cluster_nucleus Nucleus ML315 ML315 CLK CLK Family (CLK1, CLK2, CLK4) ML315->CLK inhibition DYRK DYRK Family (DYRK1A, DYRK1B, DYRK2) ML315->DYRK inhibition SR_Proteins SR Proteins (unphosphorylated) CLK->SR_Proteins phosphorylation DYRK->SR_Proteins phosphorylation pSR_Proteins SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome activation mRNA Mature mRNA Spliceosome->mRNA splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome

Caption: ML315 inhibits CLK and DYRK kinases, preventing the phosphorylation of SR proteins and thereby modulating pre-mRNA splicing.

Experimental Workflow for Kinase Profiling

The general workflow for assessing the cross-reactivity of a kinase inhibitor like ML315 using a competition binding assay is a multi-step process designed for high-throughput screening.

Kinase_Profiling_Workflow start Start: Compound Synthesis (ML315) assay_prep Assay Preparation: - Kinase Panel - Immobilized Ligand start->assay_prep competition Competition Binding Assay: Incubate Kinase, Ligand, and ML315 assay_prep->competition wash Wash to Remove Unbound Components competition->wash quantify Quantification of Bound Kinase (qPCR) wash->quantify analysis Data Analysis: % Inhibition Calculation quantify->analysis end End: Selectivity Profile analysis->end

Caption: A streamlined workflow for determining the kinase selectivity profile of a test compound like ML315.

A Comparative Guide: ML315 as a Chemical Probe Versus Genetic Approaches in DNA Damage Response Research

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular signaling pathways, particularly the intricate network of the DNA damage response (DDR), researchers employ a variety of tools to dissect the function of specific proteins. Two prominent methodologies, chemical probes and genetic approaches, offer distinct advantages and disadvantages. This guide provides a detailed comparison of the chemical probe ML315 with genetic techniques such as siRNA-mediated knockdown and CRISPR-based gene editing, focusing on their application in investigating the role of proteins like ATAD5 (ATPase Family AAA Domain Containing 5) and the broader DDR pathway.

Introduction to the Tools

ML315 is a small molecule that was initially investigated for its ability to inhibit the stabilization of ATAD5, a protein involved in unloading the Proliferating Cell Nuclear Antigen (PCNA) sliding clamp from DNA—a crucial step in DNA replication and repair. However, subsequent comprehensive kinase screening revealed that ML315 is a potent and selective inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2][3] This discovery highlights a critical aspect of chemical probes: the potential for off-target effects that may or may not be related to the initial biological hypothesis.

Genetic approaches , such as small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 systems, offer a more direct way to interrogate gene function.

  • siRNA utilizes short, double-stranded RNA molecules to induce the degradation of a specific target mRNA, leading to a transient reduction in protein expression (knockdown).

  • CRISPR-Cas9 is a powerful gene-editing tool that can be programmed to create a double-strand break at a specific genomic locus. This can be leveraged to generate a complete and permanent loss of gene function (knockout) by introducing frameshift mutations.[4][5][6]

Comparative Analysis: ML315 vs. Genetic Approaches

The choice between using a chemical probe like ML315 and a genetic approach depends on the specific research question, the desired level of temporal control, and the importance of target specificity.

FeatureML315 (Chemical Probe)Genetic Approaches (siRNA, CRISPR)
Primary Mechanism Inhibition of enzyme activity (kinases)Reduction or elimination of protein expression
Target(s) CLK1, CLK2, CLK4, DYRK1A, DYRK1B[1][2]Specific gene (e.g., ATAD5)
Specificity Can have off-targets (e.g., Adrenergic α2A, Dopamine Transporter)[7]Generally high, but off-target effects can occur
Temporal Control Acute and reversible; effects observed upon addition and washed outSlower onset (hours to days); siRNA is transient, CRISPR is permanent
Dose-Dependence Effects are dose-dependent, allowing for titrationKnockdown/knockout efficiency can be variable
Cellular Context Can be used in a wide range of cell types and in vivo modelsCan be challenging in hard-to-transfect cells
Phenotypic Interpretation Phenotype may result from on-target, off-target, or combined effectsPhenotype is more directly linked to the loss of the target protein's function

Quantitative Data Comparison

Table 1: Potency and Selectivity of ML315

Target KinaseIC50 (nM)
CLK123
CLK2160
CLK415
DYRK1A71
DYRK1B12

Data sourced from a study characterizing the kinase inhibitory profile of ML315.[1]

Table 2: Off-Target Pharmacology of ML315

TargetSpeciesConcentration% Inhibition/Stimulation
Adrenergic α2AHuman10 µM64% Inhibition
Dopamine Transporter (DAT)Human10 µM78% Inhibition
Norepinephrine Transporter (NET)Human10 µM59% Inhibition

Data from a broader pharmacological screen of ML315, highlighting significant off-target activities at a concentration of 10 µM.[7]

Table 3: Effects of ATAD5 Depletion on Cellular Phenotypes (siRNA-based)

PhenotypeCell LineEffect of ATAD5 siRNA
Chromatin-bound PCNAHeLaIncreased levels
S-phase DurationHeLaSignificantly delayed
Cell Viability (in response to HU)U2OSReduced colony survival
Chromosomal Breaks (in response to HU)U2OSIncreased number of breaks

Data synthesized from studies investigating the cellular consequences of ATAD5 knockdown.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway Perturbation

The following diagram illustrates the DNA damage response pathway, highlighting the distinct points of intervention for ML315 and genetic approaches targeting ATAD5.

DNA_Damage_Response cluster_DDR DNA Damage Response cluster_Replication DNA Replication & Repair cluster_Interventions Experimental Interventions DNA Damage DNA Damage ATR/ATM Kinases ATR/ATM Kinases DNA Damage->ATR/ATM Kinases activates CHK1 CHK1 ATR/ATM Kinases->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair PCNA PCNA PCNA Unloading PCNA Unloading PCNA->PCNA Unloading ATAD5 ATAD5 ATAD5->PCNA Unloading mediates ML315 ML315 ML315->CHK1 inhibits phosphorylation ATAD5 siRNA/CRISPR ATAD5 siRNA/CRISPR ATAD5 siRNA/CRISPR->ATAD5 depletes/knocks out

Caption: Intervention points of ML315 and genetic approaches in the DNA damage response.

Experimental Workflow Comparison

This diagram outlines the typical workflows for using a chemical probe versus a genetic approach to study protein function.

Workflow_Comparison cluster_Chemical_Probe Chemical Probe Workflow (ML315) cluster_Genetic_Approach Genetic Approach Workflow (siRNA/CRISPR) CP1 Treat cells with ML315 at various concentrations CP2 Incubate for a defined period (acute or chronic) CP1->CP2 CP3 Lyse cells or fix for analysis CP2->CP3 CP4 Perform downstream assays (e.g., Western blot, viability) CP3->CP4 GA1 Transfect cells with siRNA or CRISPR constructs GA2 Incubate for 24-72 hours to allow for knockdown/knockout GA1->GA2 GA3 Validate knockdown/knockout efficiency (e.g., qPCR, Western blot) GA2->GA3 GA4 Perform downstream assays (e.g., Western blot, viability) GA3->GA4 Start Start Start->CP1 Start->GA1

Caption: Comparative experimental workflows for chemical probes and genetic approaches.

Experimental Protocols

1. siRNA-Mediated Knockdown of ATAD5

  • Objective: To transiently reduce the expression of ATAD5 in cultured cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HeLa or U2OS) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • Transfection Reagent Preparation: Dilute a validated siRNA targeting ATAD5 (typically at a final concentration of 20-50 nM) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium.

    • Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Transfection: Add the complexes dropwise to the cells in complete culture medium.

    • Incubation: Incubate the cells for 48-72 hours to achieve maximal protein knockdown.

    • Validation and Analysis: Harvest a portion of the cells to validate knockdown efficiency by Western blot or qPCR. The remaining cells can be used for downstream functional assays.[8][10][11][12][13]

2. Western Blot for Phospho-CHK1 (Ser345)

  • Objective: To detect the phosphorylation of CHK1 at Serine 345, a marker of DNA damage response activation.

  • Methodology:

    • Cell Treatment: Treat cells with a DNA damaging agent (e.g., UV irradiation or hydroxyurea) and/or ML315 for the desired time.

    • Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C with gentle agitation.[14][15][16][17][18]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total CHK1 to normalize for protein levels.

3. Cell Viability Assay (MTT or CellTiter-Glo)

  • Objective: To assess the effect of a chemical probe or genetic perturbation on cell proliferation and viability.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

    • Treatment: After allowing the cells to adhere, treat them with various concentrations of ML315 or transfect with siRNA as described above.

    • Incubation: Incubate for the desired duration (e.g., 24-72 hours).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[19]

4. CRISPR/Cas9-Mediated Knockout of ATAD5

  • Objective: To generate a stable cell line with a complete loss of ATAD5 function.

  • Methodology:

    • Guide RNA Design: Design and clone a guide RNA (gRNA) sequence targeting an early exon of the ATAD5 gene into a Cas9 expression vector (e.g., pX458 which also expresses GFP).[6]

    • Transfection: Transfect the gRNA/Cas9 plasmid into the target cell line.

    • Single-Cell Sorting: 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

    • Clonal Expansion: Culture the single cells to allow for the growth of clonal populations.

    • Screening and Validation: Screen the resulting clones for ATAD5 knockout by Western blot. Positive clones should show a complete absence of the ATAD5 protein.

    • Genotyping: Sequence the genomic DNA of the knockout clones to confirm the presence of frameshift-inducing insertions or deletions (indels) at the target site.[5][20]

Conclusion

Both chemical probes and genetic approaches are invaluable tools for dissecting complex biological processes like the DNA damage response. ML315, while initially explored as an ATAD5-related probe, is now better characterized as a CLK/DYRK inhibitor. This underscores the critical importance of thorough characterization of chemical probes to avoid misinterpretation of experimental results. Genetic approaches like siRNA and CRISPR provide high target specificity, but their temporal control is less flexible than that of small molecules.

For researchers studying the DNA damage response:

  • ATAD5 siRNA is appropriate for studying the acute cellular consequences of reduced ATAD5 expression.

  • ATAD5 CRISPR knockout cell lines are ideal for investigating the long-term effects of a complete loss of ATAD5 function.

References

Evaluating the Selectivity of ML315 for Clk4 Over Dyrk1A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of the small molecule ML315 against two related kinases, Cdc2-like kinase 4 (Clk4) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A). The data presented is intended to assist researchers in evaluating the utility of ML315 as a selective chemical probe for studying the distinct biological roles of these kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of ML315 against a panel of Clk and Dyrk kinase isoforms was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data reveals that ML315 is a potent inhibitor of both Clk1 and Clk4, while exhibiting moderate activity against Clk2 and Dyrk1A, and significantly less activity against Dyrk1B.

Kinase TargetML315 IC50 (nM)
Clk168
Clk2231
Clk3>10,000
Clk4 68
Dyrk1A 282
Dyrk1B1156

Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[1]

Based on these results, ML315 demonstrates a 4.1-fold selectivity for Clk4 over Dyrk1A . This level of selectivity allows for the differential inhibition of these two kinases in experimental settings, enabling the dissection of their respective signaling pathways and cellular functions.[2]

Experimental Protocols

The determination of the IC50 values for ML315 was conducted using established biochemical kinase assay methodologies. While specific proprietary details of the assays performed by external vendors such as Ambit Biosciences and Reaction Biology are not publicly available, the general principles of these assays are well-documented.[2][3] The following represents a generalized protocol for such a kinase activity assay.

General Kinase Assay Protocol (Luminescence-Based)

This protocol is based on the widely used Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and thus the inhibitory potential of a compound can be assessed.

Materials:

  • Recombinant human Clk4 or Dyrk1A enzyme

  • Specific peptide substrate for each kinase

  • ATP at a concentration near the Km for each kinase

  • ML315 (or other test compounds) serially diluted in DMSO

  • Kinase-Glo® Reagent

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of ML315 in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add 5 µL of assay buffer to each well of a 384-well plate.

    • Add 50 nL of the serially diluted ML315 compound to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture (pre-mixed in assay buffer) to each well to initiate the reaction.

    • The final reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

  • ATP Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing a Generic Kinase Inhibition Assay Workflow

The following diagram illustrates the key steps in a typical biochemical kinase assay used to determine the inhibitory activity of a compound like ML315.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Serial Dilution of ML315 Dispense Dispense Reagents to Plate Compound_Prep->Dispense Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Dispense Incubate_Reaction Incubate (e.g., 60 min) Dispense->Incubate_Reaction Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate (e.g., 10 min) Add_Detection_Reagent->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve

Caption: Workflow for a typical biochemical kinase inhibition assay.

Signaling Pathways of Clk4 and Dyrk1A

Both Clk4 and Dyrk1A are members of the CMGC group of kinases and are involved in crucial cellular processes.[4] Understanding their distinct and overlapping roles is a key area of research.

Clk4 Signaling Pathway:

Clk kinases, including Clk4, are primarily known for their role in regulating pre-mRNA splicing.[3] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[3] The phosphorylation status of SR proteins influences their subcellular localization and their ability to bind to pre-mRNA, thereby modulating splice site selection.[5]

G Clk4 Clk4 pSR_Proteins SR Proteins (phosphorylated) Clk4->pSR_Proteins Phosphorylation SR_Proteins SR Proteins (unphosphorylated) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing Mature_mRNA Mature mRNA Alternative_Splicing->Mature_mRNA

Caption: Simplified signaling pathway of Clk4 in pre-mRNA splicing.

Dyrk1A Signaling Pathway:

Dyrk1A is a pleiotropic kinase with a wide range of substrates and has been implicated in various cellular processes, including neuronal development, cell proliferation, and cell cycle control.[3][4] Overexpression of Dyrk1A is associated with neurodevelopmental abnormalities in Down syndrome.[3] Dyrk1A can phosphorylate a variety of transcription factors and other signaling proteins, thereby influencing gene expression and other downstream events.[6]

G Dyrk1A Dyrk1A pTranscription_Factors Phosphorylated Transcription Factors Dyrk1A->pTranscription_Factors Phosphorylation Transcription_Factors Transcription Factors (e.g., NFAT, CREB) Gene_Expression Altered Gene Expression pTranscription_Factors->Gene_Expression Cellular_Processes Neuronal Development, Cell Cycle Control Gene_Expression->Cellular_Processes

References

ML315 Hydrochloride: Exploring its Potential in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Dual Inhibitor Awaiting Combination Studies

ML315 hydrochloride, a potent dual inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), has emerged as a tool compound in cancer and neurological disease research. While its standalone activity is of interest, the true therapeutic potential of many targeted agents is often realized in combination with other anti-cancer drugs. However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of preclinical or clinical studies investigating ML315 hydrochloride in combination with other anti-cancer agents.

This guide, therefore, aims to provide a foundational understanding of ML315's mechanism of action and explore the theoretical and evidence-based rationale for its future investigation in combination therapies, drawing parallels from studies on other CLK and DYRK inhibitors.

Understanding ML315's Mechanism of Action

ML315 is a small molecule that selectively inhibits the activity of CLK and DYRK family kinases.[1][2] These kinases play crucial roles in regulating cellular processes that are often hijacked by cancer cells.

  • CLKs (Cdc2-like kinases): This family of kinases is primarily involved in the regulation of RNA splicing, a critical step in gene expression. By phosphorylating serine/arginine-rich (SR) proteins, CLKs control the assembly of the spliceosome, the cellular machinery responsible for editing precursor messenger RNA (pre-mRNA) into mature mRNA. In cancer, aberrant splicing can lead to the production of oncogenic protein isoforms that promote tumor growth, survival, and drug resistance. By inhibiting CLKs, ML315 can potentially correct these splicing defects and suppress tumor progression.[3][4][5][6][7]

  • DYRKs (dual-specificity tyrosine-regulated kinases): This family of kinases is implicated in a variety of cellular processes, including cell cycle regulation, apoptosis (programmed cell death), and signal transduction. For instance, DYRK1B is known to maintain cancer cells in a quiescent state, contributing to their resistance to chemotherapy.[8] Inhibition of DYRKs can therefore force cancer cells to re-enter the cell cycle, making them more susceptible to cytotoxic agents.[8]

The dual inhibitory action of ML315 against both CLK and DYRK kinases presents a multi-pronged attack on cancer cells, targeting both gene expression and cell cycle control.

The Rationale for Combination Therapies

The complexity and adaptability of cancer often necessitate the use of combination therapies. The goal is to target multiple vulnerabilities simultaneously, enhance therapeutic efficacy, and overcome or prevent the development of drug resistance. Based on the known functions of CLK and DYRK kinases, several rational combination strategies for inhibitors like ML315 can be proposed.

Potential Combination Strategies for ML315
Combination Partner ClassRationale for Combination with ML315Supporting Evidence from other CLK/DYRK Inhibitors
Conventional Chemotherapy (e.g., Cisplatin, Doxorubicin, SN-38) DYRK1B inhibition can sensitize quiescent cancer cells to the cytotoxic effects of chemotherapy.[8] CLK inhibition in combination with certain chemotherapeutics has shown additive and greater-than-additive cytotoxicity in preclinical models.[3][4]Combined treatment with the DYRK1B inhibitor AZ191 and cisplatin effectively inhibited tumor growth in hepatocellular carcinoma xenografts.[8] The CLK inhibitor cirtuvivint showed enhanced cytotoxicity when combined with doxorubicin and SN-38 in tumor spheroids.[3][4]
Targeted Agents (e.g., KRAS inhibitors, Bcl-2 family inhibitors) CLK inhibitors can synergize with targeted agents to induce apoptosis. For example, they can modulate the splicing of anti-apoptotic genes, making cancer cells more sensitive to Bcl-2 inhibitors.[5][6][9][10] Combinations with KRAS inhibitors have shown selective activity against tumor cells with specific KRAS mutations.[3][4]The CLK inhibitor T3, when combined with a Bcl-xL/Bcl-2 inhibitor, synergistically induced apoptosis in cancer cells.[5][9] CLK inhibitors in combination with a KRAS G12D inhibitor showed selective activity in tumor cell lines with that mutation.[3][4]
Immunotherapy Recent research suggests that inhibiting CLK kinases may lead to the accumulation of intron-derived double-stranded RNA (dsRNA), which can trigger an antiviral-like immune response within the tumor microenvironment.[7] This could potentially enhance the efficacy of immune checkpoint inhibitors.While direct evidence for ML315 is lacking, the principle of modulating the tumor microenvironment to be more immunogenic is a key strategy in immuno-oncology.
Radiotherapy DYRK1B inhibition is being investigated as a strategy to overcome resistance to radiotherapy by preventing cancer cells from entering a radioresistant quiescent state.[8]The DYRK1B inhibitor AZ191 has been studied in combination with ionizing radiation to enhance tumor cell killing in colorectal cancer cells.[8]

Experimental Protocols: A Look at Methodologies for Evaluating Combination Therapies

While specific experimental data for ML315 in combination is unavailable, the following are examples of standard methodologies used to evaluate the efficacy of similar kinase inhibitors in combination with other anti-cancer agents, as described in the literature for other CLK and DYRK inhibitors.

In Vitro Synergy Assays
  • Cell Viability Assays (e.g., CellTiter-Glo® 3D assay): Tumor cells, often grown as 3D spheroids to better mimic the tumor microenvironment, are treated with single agents and combinations at various concentrations. Cell viability is measured to determine the cytotoxic effects. Synergy, additivity, or antagonism of the combination is then calculated using mathematical models like the Bliss independence or Loewe additivity model.[3][4]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): Flow cytometry is used to quantify the percentage of cells undergoing apoptosis after treatment with single agents or the combination. A significant increase in apoptosis in the combination group compared to single agents indicates a synergistic effect.

  • Western Blotting: This technique is used to analyze the expression levels of key proteins involved in the targeted pathways (e.g., anti-apoptotic proteins like Mcl-1, Bcl-xL) to understand the molecular mechanisms of the drug combination.[5]

In Vivo Xenograft Models
  • Tumor Growth Inhibition Studies: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the single agents, the combination, or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments. At the end of the study, tumors can be excised and weighed.[8]

  • Pharmacodynamic (PD) Marker Analysis: Tumor and blood samples are collected from treated animals to measure the levels of biomarkers that indicate the drugs are hitting their targets and having the desired biological effect.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.

Signaling_Pathway cluster_CLK CLK Inhibition cluster_DYRK DYRK Inhibition cluster_Outcome Therapeutic Outcome pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Splicing mature mRNA mature mRNA Spliceosome->mature mRNA Corrected Splicing Corrected Splicing Spliceosome->Corrected Splicing Modulation by ML315 Oncogenic Proteins Oncogenic Proteins mature mRNA->Oncogenic Proteins Translation (aberrant) CLKs CLKs SR Proteins SR Proteins CLKs->SR Proteins Phosphorylates SR Proteins->Spliceosome Activates ML315 ML315 ML315->CLKs Inhibits DYRK1B DYRK1B ML315->DYRK1B Inhibits G0 Phase (Quiescence) G0 Phase (Quiescence) Cell Cycle Progression Cell Cycle Progression G0 Phase (Quiescence)->Cell Cycle Progression Re-entry Increased Sensitivity to Chemotherapy Increased Sensitivity to Chemotherapy Cell Cycle Progression->Increased Sensitivity to Chemotherapy DYRK1B->G0 Phase (Quiescence) Maintains Tumor Growth & Survival Tumor Growth & Survival Oncogenic Proteins->Tumor Growth & Survival Reduced Oncogenic Proteins Reduced Oncogenic Proteins Corrected Splicing->Reduced Oncogenic Proteins

Caption: Mechanism of Action of ML315.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising results lead to Data Analysis Data Analysis In Vivo Studies->Data Analysis Generates Conclusion on Combination Efficacy Conclusion on Combination Efficacy Data Analysis->Conclusion on Combination Efficacy Cell Culture Cell Culture Drug Treatment (Single & Combo) Drug Treatment (Single & Combo) Cell Culture->Drug Treatment (Single & Combo) Viability Assay Viability Assay Drug Treatment (Single & Combo)->Viability Assay Apoptosis Assay Apoptosis Assay Drug Treatment (Single & Combo)->Apoptosis Assay Western Blot Western Blot Drug Treatment (Single & Combo)->Western Blot Tumor Implantation Tumor Implantation Treatment Administration Treatment Administration Tumor Implantation->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis PD Marker Analysis PD Marker Analysis Endpoint Analysis->PD Marker Analysis

Caption: Preclinical Evaluation Workflow.

Future Directions and Conclusion

While direct experimental evidence for ML315 hydrochloride in combination cancer therapy is currently lacking, the scientific rationale for such investigations is strong. The dual inhibition of CLK and DYRK kinases by ML315 offers a unique opportunity to simultaneously target RNA splicing and cell cycle control, two fundamental processes in cancer biology.

Future research should focus on conducting preclinical studies to evaluate the efficacy of ML315 in combination with a range of standard-of-care and emerging anti-cancer agents across various tumor types. Such studies will be crucial in identifying synergistic combinations, elucidating the underlying molecular mechanisms, and ultimately paving the way for potential clinical translation. The information gathered from studies on other CLK and DYRK inhibitors provides a valuable roadmap for these future investigations. Researchers, scientists, and drug development professionals are encouraged to explore the therapeutic potential of this promising dual inhibitor in well-designed combination studies.

References

Safety Operating Guide

Proper Disposal of ML 315 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of ML 315 hydrochloride, ensuring the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical final step in the experimental workflow. Adherence to established safety protocols not only prevents accidental exposure and environmental contamination but also ensures regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste.

I. Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound or its waste.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Waste Container Clearly labeled, leak-proof, and sealable container made of compatible material (e.g., high-density polyethylene)To safely contain the waste and prevent spills or leaks.
Waste Label "Hazardous Waste," "this compound," and the full chemical name: 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochlorideTo clearly identify the contents for proper handling and disposal.

II. Step-by-Step Disposal Procedure

This procedure outlines the collection and preparation of this compound waste for disposal by a licensed hazardous waste management service.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes unused stock solutions, contaminated media, and any materials used for cleaning spills (e.g., absorbent pads).

  • Segregate this compound waste from other chemical waste streams.

  • Crucially, do not mix this compound waste with strong acids, strong alkalis, or strong oxidizing/reducing agents, as it is incompatible with these substances.[1]

Step 2: Waste Collection

  • Collect all this compound waste in a designated, properly labeled hazardous waste container (see Table 1).

  • Ensure the container is kept securely closed when not in use to prevent the release of vapors.

  • Store the waste container in a well-ventilated area, away from sources of ignition.

Step 3: Preparing for Disposal

  • Once the experiment is complete or the waste container is full, ensure the cap is tightly sealed.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Complete a hazardous waste tag or label as required by your institution's Environmental Health and Safety (EHS) department. This label should include the chemical name, concentration, and quantity of the waste.

Step 4: Scheduling and Handover

  • Contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.

  • Follow their specific procedures for waste handover, which may include transporting the sealed and labeled container to a designated accumulation area.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal from the laboratory.

Figure 1. This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Handover for Disposal A 1. Identify Waste (this compound) B 2. Segregate Waste (Avoid Incompatibles) A->B C 3. Collect in Labeled Hazardous Waste Container B->C D 4. Seal and Clean Container Exterior C->D E 5. Complete Waste Tag D->E F 6. Schedule EHS Pickup E->F G 7. Transfer to Designated Area F->G H Final Disposal by Licensed Service G->H

Figure 1. This compound Disposal Workflow

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ML 315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like ML 315 hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound is an inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1] Understanding its properties and handling requirements is the first step toward safe and effective research.

Essential Safety Information at a Glance

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₈H₁₄Cl₃N₃O₂
Molecular Weight 410.68 g/mol
Appearance Solid
Melting Point No data available
Boiling Point No data available
Solubility No data available

Toxicological Data

Hazard ClassificationDescription
Acute Toxicity No specific LD50 data available. Handle with caution as with all potent small molecule inhibitors.
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a robust selection of personal protective equipment is non-negotiable. The following table outlines the minimum required PPE.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.

Step-by-Step Operational Protocol for Handling this compound

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring the integrity of your experiments.

1. Preparation and Weighing:

  • Before handling, ensure you are in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Wear all required PPE as outlined in the table above.

  • When weighing the solid compound, use a chemical-resistant spatula and a tared weigh boat on an analytical balance.

  • Handle the compound gently to avoid generating dust.

2. Solution Preparation:

  • Slowly add the desired solvent to the solid this compound.

  • Ensure the container is capped and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When using solutions of this compound, employ careful pipetting techniques to avoid splashes and aerosol formation.

  • Work over a disposable absorbent bench protector to contain any potential spills.

  • Keep all containers with this compound sealed when not in use.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert chemical absorbent.

  • Collect the contaminated absorbent material into a sealed, properly labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Handling Workflow for this compound cluster_prep Preparation cluster_sol Solution Preparation cluster_use Experimental Use prep_area Work in Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh add_solvent Add Solvent to Solid weigh->add_solvent dissolve Dissolve and Mix add_solvent->dissolve label_sol Label Solution Container dissolve->label_sol pipette Careful Pipetting label_sol->pipette bench_protector Use Absorbent Bench Protector pipette->bench_protector seal_container Keep Containers Sealed bench_protector->seal_container

A procedural workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of a Potent Kinase Inhibitor

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compound, solutions, and contaminated consumables.

2. Waste Containment:

  • Solid Waste: Collect pure this compound and grossly contaminated items (e.g., weigh boats, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

3. Labeling:

  • Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

4. Storage and Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.

G Disposal Workflow for this compound Waste start Waste Generation is_contaminated Contaminated with This compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes waste_type Determine Waste Type hazardous_waste->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

A decision-making workflow for the proper disposal of this compound waste.

Mechanism of Action: Inhibiting Key Cellular Kinases

This compound functions as a potent inhibitor of cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). These kinase families play crucial roles in various cellular processes.

  • CLKs are primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3][4][5]

  • DYRKs are implicated in a wide range of cellular signaling pathways, including cell proliferation, differentiation, and survival.[1][6][7]

The diagram below provides a simplified overview of the inhibitory action of this compound on these signaling pathways.

G Inhibitory Action of this compound cluster_clk CLK Signaling cluster_dyrk DYRK Signaling ML315 This compound CLK CLKs (e.g., CLK1, CLK4) ML315->CLK Inhibits DYRK DYRKs (e.g., DYRK1A, DYRK1B) ML315->DYRK Inhibits SR_proteins SR Proteins CLK->SR_proteins Phosphorylation splicing Alternative Splicing Regulation SR_proteins->splicing downstream Downstream Signaling Pathways (e.g., Hedgehog Pathway) DYRK->downstream cellular_processes Cellular Processes (Proliferation, Differentiation, Survival) downstream->cellular_processes

This compound inhibits CLK and DYRK kinases, impacting key cellular functions.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.